98N12-5
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C81H163N9O5 |
|---|---|
分子量 |
1343.2 g/mol |
IUPAC名 |
3-[2-[2-[2-[bis[3-(dodecylamino)-3-oxopropyl]amino]ethyl-[3-(dodecylamino)-3-oxopropyl]amino]ethylamino]ethyl-[3-(dodecylamino)-3-oxopropyl]amino]-N-dodecylpropanamide |
InChI |
InChI=1S/C81H163N9O5/c1-6-11-16-21-26-31-36-41-46-51-61-83-77(91)56-68-88(69-57-78(92)84-62-52-47-42-37-32-27-22-17-12-7-2)73-66-82-67-74-90(72-60-81(95)87-65-55-50-45-40-35-30-25-20-15-10-5)76-75-89(70-58-79(93)85-63-53-48-43-38-33-28-23-18-13-8-3)71-59-80(94)86-64-54-49-44-39-34-29-24-19-14-9-4/h82H,6-76H2,1-5H3,(H,83,91)(H,84,92)(H,85,93)(H,86,94)(H,87,95) |
InChIキー |
HXVVOLDXHIMZJZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCNC(=O)CCN(CCC(=O)NCCCCCCCCCCCC)CCNCCN(CCC(=O)NCCCCCCCCCCCC)CCN(CCC(=O)NCCCCCCCCCCCC)CCC(=O)NCCCCCCCCCCCC |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the 98N12-5 Ionizable Lipid for RNA Delivery
Introduction
The advent of RNA-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA), has heralded a new era in medicine. The clinical translation of these powerful modalities is critically dependent on the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic RNA delivery, owing to their ability to protect the nucleic acid cargo from degradation and facilitate its delivery into target cells. A key component of modern LNPs is the ionizable lipid, a class of cationic lipids with a pKa in the range of 6-7, which are positively charged at acidic pH to enable RNA encapsulation and endosomal escape, and neutral at physiological pH to reduce toxicity.[1]
This technical guide provides a comprehensive overview of 98N12-5, a pioneering multi-tail ionizable lipid (also referred to as a "lipidoid") that has demonstrated efficient in vivo delivery of siRNA to the liver.[2] Developed through a combinatorial synthesis approach, this compound has been instrumental in preclinical studies and has served as a benchmark for the development of next-generation ionizable lipids.[3] This document is intended for researchers, scientists, and drug development professionals, providing detailed information on the physicochemical properties, synthesis, formulation, and application of this compound for RNA delivery.
Physicochemical Properties of this compound
The fundamental physicochemical characteristics of this compound are crucial for its function as an ionizable lipid in LNP formulations. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| Chemical Name | N1,N16-didodecyl-4,7,13-tris(3-(dodecylamino)-3-oxopropyl)-4,7,10,13-tetraazahexadecanediamide | [2] |
| Synonyms | ND98 | [4] |
| Molecular Formula | C81H163N9O5 | [4] |
| Molecular Weight | 1343.22 g/mol | [4] |
| CAS Number | 917572-74-8 | [4] |
| Appearance | Solid | - |
| Solubility | Chloroform (30 mg/ml) | [4] |
| pKa | Not explicitly reported in the reviewed literature. | - |
Note: Despite extensive literature review, a specific experimentally determined pKa value for this compound has not been found. However, for effective siRNA delivery, the apparent pKa of the LNP formulation is typically in the range of 6.2-6.4 for hepatic delivery.[1]
Synthesis of this compound
The synthesis of this compound is a prime example of the combinatorial chemistry approach used to rapidly generate and screen a large library of lipid-like molecules, or "lipidoids". This method circumvents the laborious multi-step synthesis traditionally required for novel lipids. The core reaction involves the Michael addition of an amine to an acrylate.
Experimental Protocol: Combinatorial Synthesis of this compound
This protocol is based on the general methodology described for the synthesis of lipidoid libraries, including this compound.
Materials:
-
Amine: Triethylenetetramine
-
Acrylate: Dodecyl acrylate (Lauryl acrylate)
-
Solvent: Dichloromethane (DCM) or a similar aprotic solvent
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Purification system (e.g., column chromatography or preparative HPLC)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (e.g., triethylenetetramine) in the chosen solvent.
-
Michael Addition: While stirring, slowly add the acrylate (e.g., dodecyl acrylate) to the amine solution. The stoichiometry of the reactants can be varied to generate a library of lipidoids with different numbers of tails. For this compound, a molar excess of the acrylate is used to ensure the addition of multiple tails to the amine core.
-
Reaction Conditions: Allow the reaction to proceed at room temperature with continuous stirring. The reaction time can vary but is typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Solvent Removal: Once the reaction is complete, remove the solvent using a rotary evaporator.
-
Purification: The resulting crude product, which will be a mixture of different lipidoids, is then purified to isolate the desired this compound. This can be achieved through column chromatography on silica gel or by using preparative high-performance liquid chromatography (HPLC). The choice of the mobile phase will depend on the polarity of the lipidoid.
-
Characterization: The purified this compound should be characterized to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
References
A Technical Guide to the Mechanism of Action of 98N12-5 in siRNA Delivery
Abstract: The clinical translation of small interfering RNA (siRNA) therapeutics has been largely dependent on the development of safe and effective delivery vehicles. Among the most successful non-viral vectors are lipid nanoparticles (LNPs), which encapsulate and protect the siRNA payload, facilitating its delivery to target cells. This document provides an in-depth technical overview of 98N12-5, a pioneering multi-tail ionizable lipidoid, and its mechanism of action in mediating systemic siRNA delivery. We will explore the molecular interactions governing nanoparticle assembly, cellular uptake, the critical step of endosomal escape, and subsequent gene silencing. This guide consolidates key performance data, outlines detailed experimental protocols, and provides visual diagrams to elucidate the functional pathways and experimental workflows for researchers and drug development professionals.
The this compound Lipidoid Nanoparticle (LNP) Platform
This compound is a prominent member of a class of synthetic lipid-like molecules, termed lipidoids, identified through combinatorial chemistry and high-throughput screening for their superior ability to deliver RNAi therapeutics. Unlike traditional cationic lipids, this compound is an ionizable lipidoid, a feature central to its efficacy and safety profile. It is formulated into a multi-component LNP, where each component serves a distinct and critical function in the delivery process.
The typical this compound LNP formulation consists of four primary components:
-
Ionizable Lipidoid (this compound): The core functional component. Its amino groups are positively charged at an acidic pH, enabling electrostatic interaction and encapsulation of the negatively charged siRNA backbone. At physiological pH (~7.4), it remains largely neutral, reducing potential toxicity.
-
Phospholipid: A neutral helper lipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), which contributes to the structural integrity of the lipid bilayer of the nanoparticle.
-
Cholesterol: A structural stabilizer that modulates the fluidity and integrity of the nanoparticle, which can aid in membrane fusion and endosomal escape.
-
PEG-Lipid: A polyethylene glycol-conjugated lipid that forms a hydrophilic corona on the LNP surface. This PEG layer sterically stabilizes the particle, prevents aggregation, and reduces opsonization by plasma proteins, thereby prolonging circulation half-life and helping the LNP evade the immune system.
Caption: Functional roles of the core components within a this compound LNP.
Core Mechanism of Action: From Injection to Gene Silencing
The therapeutic effect of a this compound LNP is realized through a multi-step biological journey. This process is designed to overcome numerous extracellular and intracellular barriers to deliver the siRNA payload to the cytoplasm of the target cell, primarily hepatocytes in the liver.
-
LNP Assembly & Systemic Circulation: LNPs are formulated by rapidly mixing a lipid-ethanol phase with an siRNA-aqueous phase at a low pH.[1] This acidic environment protonates the amine groups on this compound, inducing a positive charge that facilitates the capture and condensation of the negatively charged siRNA. Upon intravenous administration, the LNP enters the bloodstream where the physiological pH of ~7.4 neutralizes the surface charge of the particle, minimizing nonspecific interactions with blood components.[1][2] The PEG-lipid shield further protects the LNP from immune recognition and rapid clearance.[]
-
Cellular Uptake via Endocytosis: LNPs primarily accumulate in the liver due to its fenestrated endothelium and high blood flow. They are internalized by hepatocytes through endocytosis.[4]
-
Endosomal Escape (Rate-Limiting Step): This is the most critical and challenging step in siRNA delivery.[4] After being engulfed into an endosome, the internal environment of the vesicle begins to acidify (pH drops to 5.5-6.5). This acidic environment is the key trigger for this compound's primary function. The amine groups of this compound become protonated again, conferring a positive charge to the lipidoid.[2] These now-cationic this compound molecules interact electrostatically with anionic phospholipids present in the endosomal membrane.[4] This interaction is believed to disrupt the integrity of the endosomal membrane, possibly by inducing a transition to a non-bilayer hexagonal (HII) phase, which ultimately leads to the release of the siRNA cargo from the endosome into the cell's cytoplasm.[4]
-
Cytosolic siRNA Release & RISC Loading: Once in the cytoplasm, the siRNA is released from the LNP complex. It is then recognized by the cellular machinery responsible for RNA interference. The siRNA duplex is loaded into the RNA-Induced Silencing Complex (RISC).
-
Target mRNA Cleavage: Within RISC, the passenger (sense) strand of the siRNA is cleaved and discarded. The remaining guide (antisense) strand then directs the RISC to bind to the messenger RNA (mRNA) that has a complementary sequence. The Argonaute-2 (Ago2) nuclease within the RISC then cleaves the target mRNA, marking it for degradation. This cleavage prevents the mRNA from being translated into a protein, resulting in the "silencing" of the target gene.
Caption: Step-by-step mechanism of this compound LNP-mediated siRNA delivery.
Performance and Efficacy Data
The efficacy of this compound has been demonstrated in multiple preclinical models, establishing it as a benchmark for early-generation lipidoid delivery systems. The data consistently show potent, dose-dependent, and specific gene silencing, particularly in the liver.
Table 1: In Vivo Dose-Dependent Silencing of Factor VII in Rats This table summarizes the dose-response relationship for silencing of Factor VII, a liver-produced blood clotting protein, following a single intravenous injection of this compound formulated with anti-Factor VII siRNA (siFVII) in rats.
| Dose (mg/kg) | Mean Reduction in Liver Factor VII mRNA (%) | Reference |
| 1.25 | 40% | [4] |
| 2.50 | 80% | [4] |
| 5.00 | >90% | [4] |
| 10.0 | >90% | [4] |
Table 2: Gene Silencing Specificity in Mice To confirm the specificity of the RNAi mechanism, experiments were conducted using siRNAs targeting different hepatocyte-expressed genes. The results demonstrate that silencing is specific to the target gene.
| LNP-siRNA Formulation | Target Gene | Gene Silenced | Off-Target Gene (Apob) Effect | Reference |
| This compound-siFVII | Factor VII | Yes | No silencing observed | [4] |
| This compound-siApoB | Apolipoprotein B | Yes | No silencing of Factor VII observed | [4] |
Key Experimental Methodologies
Reproducible and robust experimental protocols are essential for evaluating the performance of LNP-siRNA formulations. Below are detailed methodologies for the key experiments used to characterize the this compound system.
A. LNP-siRNA Formulation Protocol This protocol describes the rapid mixing method for LNP self-assembly.
-
Preparation of Solutions:
-
Lipid Stock: Prepare a stock solution of the lipid components (e.g., this compound, DSPC, Cholesterol, PEG-Lipid) in 100% ethanol at a specified molar ratio (e.g., 50:10:38.5:1.5).
-
siRNA Stock: Dissolve the siRNA payload in an acidic aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0) to a desired concentration (e.g., 1 mg/mL).
-
-
Mixing and Assembly:
-
Rapidly add the lipid-ethanol solution to an equal volume of the siRNA-aqueous solution while vortexing vigorously. The rapid change in solvent polarity triggers the self-assembly of the lipids around the siRNA, forming the LNP core.
-
The final lipidoid:siRNA weight ratio is a critical parameter, often optimized around 5:1.
-
-
Purification and Buffer Exchange:
-
Incubate the resulting nanoparticle suspension for a defined period (e.g., 30 minutes) at room temperature.
-
Dialyze the LNP suspension against phosphate-buffered saline (PBS), pH 7.4, using a dialysis cassette (e.g., 3,500 MWCO) for at least 90 minutes to remove ethanol and exchange the buffer to a physiological pH.
-
-
Characterization:
-
Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine siRNA encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay) before and after LNP lysis with a detergent.
-
B. In Vitro Gene Silencing Assay This assay quantifies the ability of LNPs to silence a target gene in a cell culture model.
-
Cell Culture: Plate a suitable cell line (e.g., HeLa cells stably expressing firefly and Renilla luciferase) in a 96-well plate and allow cells to adhere overnight.
-
Treatment: Dilute the LNP-siRNA formulations (targeting firefly luciferase) and control formulations (e.g., LNP with a non-targeting control siRNA) in cell culture medium.
-
Incubation: Add the diluted formulations to the cells at a specific siRNA concentration (e.g., 20 nM). Incubate for a period sufficient to allow for uptake and gene silencing (e.g., 24-48 hours).
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luminescence from both firefly and Renilla luciferase using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percent gene silencing relative to cells treated with the non-targeting control siRNA. The Renilla signal serves as an internal control for cell viability.
C. In Vivo Gene Silencing Efficacy Study (Mouse Model) This protocol evaluates the systemic delivery efficacy of LNPs in an animal model.
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
Formulation Preparation: Dilute the purified LNP-siRNA (targeting a liver gene like Factor VII) and control formulations in sterile PBS to the desired final concentration for injection.
-
Administration: Administer a single dose of the formulation to the mice via intravenous tail vein injection at a specified dose (e.g., 1-5 mg siRNA/kg body weight).
-
Sample Collection: After a predetermined time (e.g., 48 hours), collect blood samples via retro-orbital bleeding or cardiac puncture into serum separator tubes.
-
Protein Quantification: Centrifuge the blood to isolate the serum. Quantify the level of the target protein (e.g., Factor VII) in the serum using a colorimetric or ELISA-based assay.
-
Data Analysis: Calculate the percentage of remaining Factor VII protein in the serum of treated animals relative to the average level in control animals (e.g., those treated with PBS or control LNP-siRNA).
Caption: A standard workflow for the development and evaluation of LNP-siRNA.
Conclusion
The lipidoid this compound represents a landmark achievement in the field of RNAi therapeutics, demonstrating that synthetic, ionizable materials can mediate potent and specific gene silencing in vivo. Its mechanism of action hinges on a sophisticated, pH-sensitive design that enables it to safely transport siRNA through the bloodstream and, most critically, to disrupt the endosomal membrane upon cellular uptake, releasing its therapeutic cargo into the cytoplasm. While newer generations of ionizable lipids have since been developed with even greater potency, the principles established by the study of this compound laid the foundational understanding for the clinical success of LNP-based RNA therapies seen today.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Discovery and Development of the 98N12-5 Lipidoid for RNAi Therapeutics
This technical guide provides a comprehensive overview of the discovery, development, and application of the this compound lipidoid, a seminal molecule in the field of RNA interference (RNAi) delivery. It covers the foundational chemistry, formulation strategies, mechanism of action, and preclinical efficacy data that established this compound as a potent vehicle for systemic siRNA delivery.
Discovery and Synthesis of this compound
The this compound lipidoid emerged from a high-throughput screening approach that utilized combinatorial chemistry to generate a large and structurally diverse library of over 1,200 lipid-like molecules, termed lipidoids. This strategy was designed to overcome the limitations of traditional, multi-step synthesis methods and to rapidly identify novel materials for potent in vivo siRNA delivery.
Combinatorial Discovery Workflow
The discovery process involved a multi-stage screening funnel, beginning with a large library of candidate molecules, which were systematically evaluated for in vitro and subsequently in vivo efficacy. The general workflow is depicted below.
Synthesis Protocol: Michael Addition
The this compound lipidoid and its analogs were synthesized via a Michael addition reaction. This involves the conjugate addition of a primary or secondary amine to an α,β-unsaturated carbonyl compound, such as an acrylate or acrylamide. The specific variant this compound(1) was identified as the most effective for in vivo delivery.
Experimental Protocol: General Synthesis of a Lipidoid Library
-
Reactant Preparation: Prepare stock solutions of a diverse library of amines and a library of lipophilic acrylates or acrylamides in a suitable solvent (e.g., tetrahydrofuran).
-
Combinatorial Reaction: In a 96-well plate format, dispense one amine and one acrylate/acrylamide per well.
-
Reaction Incubation: Seal the plate and allow the reactions to proceed at a set temperature (e.g., 90 °C) for a specified duration (e.g., 24-48 hours) to drive the reaction to completion.
-
Solvent Removal: After incubation, remove the solvent under vacuum to yield the crude lipidoid products.
-
High-Throughput Screening: The resulting library of lipidoids, without further purification, is then directly used to formulate siRNA complexes for the initial in vitro screening assays. The lead candidate, this compound, is the product of reacting amine 98 with acrylate N12, resulting in a five-tailed structure.[1]
LNP Formulation and Physicochemical Characterization
For in vivo applications, this compound is formulated into lipid nanoparticles (LNPs) that encapsulate the siRNA payload. These formulations typically include cholesterol to stabilize the lipid bilayer and a PEGylated lipid to control particle size and reduce aggregation.
LNP Composition and Physicochemical Properties
The composition of this compound-based LNPs was systematically optimized to enhance in vivo efficacy. The final optimized formulation, termed "LNP01," demonstrated superior performance.[2]
| Parameter | Value / Composition | Reference |
| Lipidoid | This compound(1) | [2] |
| Molar Ratio | This compound(1) : Cholesterol : mPEG₂₀₀₀-C14 | [2] |
| 42 : 48 : 10 (mol/mol) | ||
| Lipid:siRNA Ratio | ~7.5:1 (wt/wt) | [2] |
| Mean Particle Size | 50 - 60 nm | [2][3] |
| Polydispersity Index (PDI) | < 0.2 (Typical for optimized LNP formulations) | [4] |
| Encapsulation Efficiency | > 90% (Typical for optimized LNP formulations) | [4] |
Table 1: Optimized Composition and Properties of this compound LNPs (LNP01 Formulation).
Experimental Protocol: LNP Formulation
Protocol: Ethanol Dilution and Extrusion Method
-
Stock Solution Preparation:
-
Prepare individual stock solutions of this compound(1), cholesterol, and mPEG₂₀₀₀-C14 lipid in 100% ethanol.
-
Prepare a stock solution of the desired siRNA in a low pH buffer (e.g., 125 mM sodium acetate, pH 5.2).
-
-
Lipid Mixing: Combine the lipid stock solutions in a sterile tube to achieve the desired molar ratio (42:48:10).
-
Nanoparticle Formation:
-
Add the mixed lipids to the siRNA-containing acetate buffer to yield a final solution containing 35% ethanol. This spontaneous self-assembly process forms empty lipidoid nanoparticles.[2]
-
For siRNA encapsulation, the lipid-ethanol mixture is rapidly injected into the vigorously stirring siRNA-buffer solution.
-
-
Size Optimization (Extrusion):
-
To achieve a uniform and optimal particle size, subject the LNP suspension to sequential extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 100 nm, then 50 nm). Perform 10-15 passes per membrane size.
-
-
Dialysis: Remove the ethanol and buffer exchange into a physiological buffer (e.g., phosphate-buffered saline, PBS pH 7.4) by dialysis using a membrane with an appropriate molecular weight cutoff (e.g., 10,000 MWCO) for at least 18 hours at 4 °C.
-
Characterization: Measure the final particle size and polydispersity index (PDI) using dynamic light scattering (DLS) and determine siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
Mechanism of In Vivo Delivery and Action
The efficacy of this compound LNPs is attributed to a multi-step mechanism involving systemic circulation, targeted uptake by hepatocytes, and subsequent release of the siRNA payload into the cytoplasm.
Mechanism Details:
-
ApoE Binding: After intravenous injection, this compound LNPs adsorb apolipoprotein E (ApoE) from the bloodstream onto their surface.[5]
-
Hepatocyte Targeting: The LNP-ApoE complex acts as a mimic of low-density lipoprotein (LDL), leading to its recognition and binding by the LDL receptor (LDLR), which is highly expressed on the surface of hepatocytes.[5]
-
Endocytosis: Upon binding, the entire complex is internalized into the hepatocyte via receptor-mediated endocytosis, enclosing the LNP within an endosome.
-
Endosomal Escape: As the endosome matures, its internal pH drops from neutral to acidic (pH 5.5-6.5). The tertiary amines of the this compound lipidoid become protonated, acquiring a positive charge. This charge facilitates interaction with negatively charged lipids in the endosomal membrane, leading to membrane destabilization and the release of the siRNA cargo into the cytoplasm.[5]
-
RNAi Machinery: Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC), which then cleaves the target messenger RNA (mRNA) in a sequence-specific manner, resulting in gene silencing.
Preclinical Efficacy of this compound LNPs
The in vivo efficacy of this compound LNPs was extensively validated in multiple animal models, demonstrating potent, durable, and specific silencing of hepatocyte-expressed genes.
Gene Silencing in Rodents
Initial studies in mice and rats focused on silencing coagulation Factor VII (FVII), a protein produced exclusively in the liver, providing a robust model for evaluating hepatocyte-specific delivery.
| Species | Gene Target | Dose (siRNA) | Key Finding | Reference |
| Mouse | Factor VII | 2.5 mg/kg | >80% reduction in serum FVII protein levels 24h after the second of two daily doses. | [1] |
| Mouse | Factor VII | 3 mg/kg | ~90% FVII silencing 48h post-administration with optimized 50-70 nm particles. | [2] |
| Mouse | ApoB | 5 mg/kg | >80% reduction in liver ApoB mRNA levels 48h post-administration. | [1] |
| Rat | Factor VII | 5 mg/kg | >90% FVII silencing observed, with the effect lasting for over 21 days. | [1] |
Table 2: Summary of this compound LNP Efficacy in Rodent Models.
Gene Silencing in Non-Human Primates
The therapeutic potential of this compound was further confirmed in non-human primates (NHPs), a critical step for clinical translation.
| Species | Gene Target | Dose (siRNA) | Key Finding | Reference |
| Cynomolgus Monkey | ApoB | 2.5 mg/kg | ~70% reduction in serum ApoB protein levels at day 3 post-administration. | [1] |
| Cynomolgus Monkey | ApoB | 6.25 mg/kg | ~85% reduction in serum ApoB protein levels; silencing sustained for >10 days. | [1] |
| Cynomolgus Monkey | PCSK9 | Not specified | Led to significant reduction in serum LDL levels. | [6] |
Table 3: Summary of this compound LNP Efficacy in a Non-Human Primate Model.
Experimental Protocol: In Vivo Factor VII Silencing in Mice
Protocol: Mouse Model for Hepatocyte Gene Silencing
-
Animal Model: Use C57BL/6 mice (n = 3-5 per group), 6-8 weeks of age.
-
Formulation Preparation: Prepare LNP01 formulation encapsulating siRNA targeting mouse Factor VII (siFVII) as described in Section 2.2. Prepare a control formulation with a non-targeting control siRNA (siCont). Dilute formulations to the desired final concentration in sterile PBS.
-
Administration: Administer a single bolus injection of the LNP-siRNA formulation via the lateral tail vein. Typical doses range from 1.0 to 5.0 mg of siRNA per kg of body weight. Include a vehicle control group receiving only PBS.
-
Sample Collection: At 48 hours post-injection, collect blood via retro-orbital bleed or cardiac puncture into serum separator tubes.
-
Endpoint Analysis:
-
Allow blood to clot and centrifuge to separate serum.
-
Measure Factor VII protein activity in the serum using a chromogenic assay kit according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the Factor VII levels of treated groups to the PBS control group. Express results as percent knockdown relative to the control.
Conclusion and Future Perspective
The discovery of the this compound lipidoid was a landmark achievement in the development of non-viral vectors for RNAi therapeutics. It demonstrated that high-throughput combinatorial synthesis and screening could yield novel materials with potent in vivo activity. The subsequent optimization of its LNP formulation (LNP01) established key principles for systemic siRNA delivery, including the importance of particle size and the role of endogenous proteins like ApoE in hepatocyte targeting.[2][5] While newer generations of lipidoids (e.g., C12-200) have since been developed with even greater potency, the foundational work on this compound provided critical insights and a framework that has profoundly influenced the entire field, contributing to the eventual clinical success of RNAi therapeutics like Onpattro.
References
- 1. A combinatorial library of lipid-like materials for delivery of RNAi therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Lipidoid–siRNA Formulations for Systemic Delivery to the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ir.lib.uth.gr [ir.lib.uth.gr]
- 5. Targeted delivery of RNAi therapeutics with endogenous and exogenous ligand-based mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
The Pivotal Role of 98N12-5 in Lipid Nanoparticle Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of nucleic acid therapeutics has been revolutionized by the advent of sophisticated delivery systems, among which lipid nanoparticles (LNPs) have emerged as a clinical and commercial frontrunner. Central to the success of these LNPs is the rational design of their constituent lipids, particularly the ionizable cationic lipids that are critical for nucleic acid encapsulation and endosomal escape. This technical guide delves into the core functionalities of 98N12-5, a prominent multi-tail ionizable lipidoid, in the formulation of LNPs for potent in vivo delivery of RNA therapeutics.
Physicochemical Properties of this compound Lipid Nanoparticles
The physicochemical characteristics of LNPs are paramount to their in vivo performance, influencing their stability, circulation time, and cellular uptake. While specific data for this compound LNPs can vary based on the precise formulation parameters, the following table summarizes typical properties based on similar LNP systems and available literature.
| Property | Typical Value | Significance |
| Particle Size (Diameter) | 80 - 150 nm | Influences biodistribution and cellular uptake. Sizes under 150 nm are often optimal for evading rapid clearance and accessing hepatocytes through liver fenestrations. |
| Polydispersity Index (PDI) | < 0.2 | A measure of the size distribution homogeneity. A low PDI indicates a monodisperse and stable formulation. |
| Zeta Potential | Near-neutral at physiological pH (~7.4) | A slightly positive or neutral surface charge at physiological pH minimizes non-specific interactions with serum proteins, prolonging circulation time. Becomes positive in the acidic endosome to facilitate membrane disruption. |
| Encapsulation Efficiency | > 90% | Represents the percentage of the nucleic acid cargo successfully encapsulated within the LNPs, which is critical for therapeutic efficacy. |
In Vivo Efficacy of this compound Formulations
The utility of this compound as a cornerstone of LNP-based drug delivery is underscored by its demonstrated in vivo efficacy, particularly in the context of siRNA-mediated gene silencing in the liver.
| Target Gene | Animal Model | siRNA Dose | Efficacy |
| Factor VII | Mice | 5 mg/kg | ~90% reduction in serum Factor VII protein levels.[1] |
| Apolipoprotein B (ApoB) & Factor VII | Mice | 2 - 5 mg/kg of each siRNA | Simultaneous and dose-dependent silencing of both genes.[1] |
Experimental Protocols
Synthesis of this compound (Lipidoid)
The synthesis of multi-tail ionizable lipids like this compound often involves a combinatorial chemistry approach. While a specific, detailed protocol for this compound is proprietary, a general method for synthesizing similar lipidoids via Michael addition is as follows:
Materials:
-
Amine-containing core molecule
-
Acrylate or acrylamide lipid tails
-
Reaction vessel
-
Stir plate and stir bar
-
Purification system (e.g., column chromatography)
Procedure:
-
In a reaction vessel, combine the amine-containing core molecule with a molar excess of the acrylate or acrylamide lipid tails. The reaction is often performed without a solvent.
-
Stir the mixture at an elevated temperature (e.g., 90°C) for a specified period (e.g., 48-72 hours) to allow the Michael addition reaction to proceed to completion.
-
Monitor the reaction progress using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, purify the resulting lipidoid product using column chromatography to remove unreacted starting materials and byproducts.
-
Characterize the final product using NMR and mass spectrometry to confirm its chemical structure and purity.
Formulation of this compound Lipid Nanoparticles (LNPs)
This protocol describes a common method for formulating this compound LNPs encapsulating siRNA using a rapid mixing approach.
Materials:
-
This compound lipidoid
-
Cholesterol
-
PEG-lipid (e.g., mPEG2000-C14)
-
siRNA
-
Ethanol (200 proof, RNase-free)
-
Citrate buffer (e.g., 50 mM, pH 4.0, RNase-free)
-
Phosphate-buffered saline (PBS, RNase-free)
-
Microfluidic mixing device or a T-junction mixer
-
Syringe pumps
-
Dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Preparation of Lipid Stock Solution:
-
Dissolve this compound, cholesterol, and PEG-lipid in ethanol at a molar ratio of 42:48:10.
-
The total lipid concentration should be determined based on the desired final LNP concentration.
-
-
Preparation of siRNA Solution:
-
Dissolve the siRNA in the citrate buffer to the desired concentration.
-
-
LNP Formulation:
-
Load the lipid stock solution into one syringe and the siRNA solution into another syringe.
-
Set the flow rates of the syringe pumps to achieve a 3:1 aqueous to alcoholic phase ratio.
-
Connect the syringes to the microfluidic mixing device or T-junction mixer.
-
Initiate the pumps to rapidly mix the two solutions, leading to the spontaneous self-assembly of the LNPs.
-
-
Purification:
-
Collect the resulting LNP dispersion.
-
Dialyze the LNP solution against PBS overnight at 4°C using a dialysis cassette to remove the ethanol and exchange the buffer to a physiological pH.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential of the LNPs.
-
Quantify the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Mechanism of Action: Endosomal Escape
The ability of this compound to facilitate the delivery of its nucleic acid payload into the cytoplasm is a key determinant of its efficacy. This process is primarily driven by the ionizable nature of the lipid.
Caption: Endosomal escape mechanism of this compound LNPs.
Upon cellular uptake via endocytosis, the LNP is trafficked into the endosome. The acidic environment of the late endosome (pH ~5-6) leads to the protonation of the tertiary amines of this compound, resulting in a net positive charge of the LNP. This positively charged LNP then interacts with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the subsequent release of the encapsulated nucleic acid into the cytoplasm.
Experimental Workflow
The following diagram outlines a typical workflow for the formulation and evaluation of this compound LNPs.
Caption: Experimental workflow for this compound LNP formulation and evaluation.
This comprehensive workflow ensures the production of well-characterized LNPs with high quality and reproducibility, which is essential for obtaining reliable in vitro and in vivo data.
References
An In-depth Technical Guide to 98N12-5 (CAS: 917572-74-8): A Key Lipidoid for siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 98N12-5 (CAS: 917572-74-8), a novel multi-tail ionizable lipidoid that has been instrumental in the development of lipid nanoparticles (LNPs) for the efficient in vivo delivery of small interfering RNA (siRNA) to the liver. This document details the core characteristics of this compound, including its physicochemical properties and its role in LNP formulations. Furthermore, it outlines detailed experimental protocols for the synthesis of this compound-containing LNPs, their characterization, and their application in preclinical models. The guide also elucidates the mechanism of action, from systemic circulation to intracellular siRNA release, and presents key quantitative data in a structured format for ease of comparison and reference.
Introduction
This compound is a prominent member of a class of lipid-like materials, termed lipidoids, developed for the potent delivery of RNA interference (RNAi) therapeutics.[1] Its unique chemical structure, featuring multiple hydrophobic tails and a protonatable amine headgroup, allows for the efficient encapsulation of negatively charged siRNA molecules and facilitates their delivery across cellular membranes to the cytoplasm of target cells.[1][2] Primarily utilized in LNP formulations, this compound has demonstrated significant success in mediating gene silencing in hepatocytes, making it a valuable tool for research and development in the field of genetic medicine, particularly for liver-targeted therapies.[2][3]
Physicochemical Properties and LNP Formulation
The efficacy of this compound in siRNA delivery is intrinsically linked to its chemical structure and the biophysical properties of the resulting LNP formulations.
Core Components of this compound LNPs
A typical LNP formulation incorporating this compound consists of four key components:
-
Ionizable Lipidoid (this compound): The core component responsible for siRNA encapsulation and endosomal escape.
-
Phospholipid: Such as distearoylphosphatidylcholine (DSPC), which aids in the structural integrity of the nanoparticle.
-
Cholesterol: A stabilizing agent that modulates membrane fluidity and rigidity.[4]
-
PEG-Lipid: A polyethylene glycol-conjugated lipid that provides a hydrophilic shell, preventing aggregation and reducing opsonization, thereby prolonging circulation time.[4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its LNP formulations as reported in the literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 917572-74-8 | [2] |
| Molecular Formula | C81H163N9O5 | [2] |
| Molecular Weight | 1343.2 g/mol | [2] |
| Synonyms | ND98 | [2] |
Table 2: Characteristics of this compound LNP Formulations
| Parameter | Value | Reference |
| Molar Ratio (this compound:DSPC:Chol:PEG-Lipid) | 50:10:38.5:1.5 | [5] |
| Particle Size (Diameter) | 76 - 95 nm | [6] |
| Zeta Potential | Near-neutral at physiological pH | [6] |
Table 3: In Vivo Efficacy of this compound LNPs for Factor VII Silencing in Rats
| siRNA Dose (mg/kg) | Gene Silencing (%) | Reference |
| 1.25 | 40 | [1] |
| 2.5 | 80 | [1] |
| 5.0 | >90 | [1] |
Mechanism of Action and Signaling Pathway
The therapeutic effect of this compound-formulated siRNA is achieved through a multi-step delivery process, culminating in the silencing of the target gene within hepatocytes.
Systemic Circulation and Liver Targeting
Following intravenous administration, the PEGylated surface of the LNPs minimizes protein binding and uptake by the reticuloendothelial system, allowing for prolonged circulation.[4] These LNPs preferentially accumulate in the liver, a process facilitated by the adsorption of Apolipoprotein E (ApoE) onto the nanoparticle surface. The ApoE-coated LNP is then recognized and internalized by hepatocytes via the low-density lipoprotein receptor (LDLR).[4]
Cellular Uptake and Endosomal Escape
Upon binding to the LDLR, the LNP is taken up by the cell through endocytosis, becoming encapsulated within an endosome. As the endosome matures, its internal pH decreases. The ionizable nature of this compound is crucial at this stage; the amine headgroup becomes protonated in the acidic environment of the endosome. This positive charge facilitates the disruption of the endosomal membrane, leading to the release of the siRNA cargo into the cytoplasm.
RNA Interference
Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides RISC to the complementary messenger RNA (mRNA) of the target gene. This interaction leads to the cleavage and subsequent degradation of the target mRNA, thereby preventing its translation into protein and resulting in gene silencing.
Experimental Protocols
This section provides a generalized protocol for the formulation and characterization of this compound LNPs, based on established methods in the field.
LNP Formulation Protocol
This protocol is adapted from standard microfluidic mixing procedures for LNP synthesis.
-
Preparation of Stock Solutions:
-
Dissolve this compound, DSPC, cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol to achieve desired stock concentrations.
-
Dissolve the siRNA in a low pH buffer (e.g., 10 mM citrate buffer, pH 3.0) to the desired concentration.
-
-
Lipid Mixture Preparation:
-
Combine the ethanolic solutions of this compound, DSPC, cholesterol, and PEG-lipid in a molar ratio of 50:10:38.5:1.5.[5]
-
-
Microfluidic Mixing:
-
Load the lipid mixture into one syringe and the siRNA solution into another.
-
Use a microfluidic mixing device to combine the two solutions at a specific flow rate ratio (e.g., 3:1 aqueous to alcoholic phase).
-
-
Dialysis and Concentration:
-
Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.
-
Concentrate the LNP solution to the desired final concentration using a suitable method like tangential flow filtration.
-
-
Sterile Filtration:
-
Filter the final LNP formulation through a 0.2 µm sterile filter.
-
LNP Characterization Methods
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).[7]
-
Zeta Potential: Measured using Laser Doppler Electrophoresis to assess the surface charge of the nanoparticles at different pH values.[7]
-
siRNA Encapsulation Efficiency: Quantified using a fluorescent dye-based assay, such as the RiboGreen assay, by measuring the fluorescence before and after LNP lysis with a detergent.[8]
In Vivo Efficacy Assessment
-
Animal Model: Typically, rodent models (mice or rats) are used.
-
Administration: LNPs are administered via intravenous (IV) injection.
-
Sample Collection: At a predetermined time point post-injection, blood and liver tissue are collected.
-
Analysis:
Conclusion
This compound has proven to be a highly effective ionizable lipidoid for the formulation of LNPs for in vivo siRNA delivery to the liver. Its unique chemical properties facilitate efficient siRNA encapsulation and, critically, endosomal escape, leading to robust gene silencing. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug developers working with this compound and other lipid-based nucleic acid delivery systems. Further optimization of LNP components and formulation parameters continues to be an active area of research, with the goal of enhancing potency, specificity, and safety for clinical applications.
References
- 1. A combinatorial library of lipid-like materials for delivery of RNAi therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Development of lipidoid-siRNA formulations for systemic delivery to the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to ND98 Lipid for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of in vivo nucleic acid delivery has been significantly shaped by the development of novel ionizable cationic lipids. Among these, ND98, also known by its chemical name 98N12-5, has emerged as a noteworthy lipidoid for the formulation of lipid nanoparticles (LNPs) capable of effective systemic delivery of small interfering RNA (siRNA).[1][2] This technical guide provides a comprehensive overview of ND98, focusing on its application in in vivo studies, with detailed quantitative data, experimental protocols, and visualizations of relevant biological pathways and workflows. The information presented herein is curated from key preclinical studies to assist researchers and drug development professionals in leveraging ND98 for their therapeutic development programs.
Core Attributes of ND98
ND98 is an ionizable cationic lipid that has been instrumental in the development of potent LNP-siRNA formulations.[1][2] Its structure allows for efficient encapsulation of negatively charged siRNA molecules and facilitates their delivery to target tissues, primarily the liver.[2] LNPs formulated with ND98 have demonstrated a favorable profile for in vivo applications, including selective accumulation in hepatocytes and the ability to mediate robust and durable gene silencing.[1][2]
Data Presentation: In Vivo Efficacy of ND98-LNP Formulations
The in vivo efficacy of ND98-formulated LNPs has been most prominently demonstrated in the context of silencing proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of LDL cholesterol levels. The following tables summarize the key quantitative data from seminal studies in various animal models.
Table 1: Efficacy of ND98-LNP Mediated PCSK9 Silencing in Rodents
| Animal Model | Dosage (siRNA) | Target Gene | Reduction in mRNA Levels (Liver) | Reduction in Plasma Cholesterol | Time Point | Reference |
| Mice | 2.5 mg/kg (two daily i.v. injections) | Factor VII | Not Reported | ~50% | 24 hours post-second dose | [3] |
| Mice | 10 mg/kg (single i.v. bolus) | ApoB & Factor VII | ~70% (ApoB), ~80% (Factor VII) | Not Reported | 48 hours | [3] |
| Rats | 1.25 mg/kg | Factor VII | ~50% | ~25% | 48 hours | [3] |
| Rats | 2.5 mg/kg | Factor VII | ~70% | ~40% | 48 hours | [3] |
| Rats | 5 mg/kg | Factor VII | >80% | ~50% | 48 hours | [3] |
| Rats | 10 mg/kg | Factor VII | >90% | ~60% | 48 hours | [3] |
| Rats | 5 mg/kg | Factor VII | Not Reported | ~50% (sustained for ~10 days) | Multiple time points | [3] |
Table 2: Efficacy of ND98-LNP Mediated PCSK9 Silencing in Non-Human Primates (Cynomolgus Monkeys)
| Dosage (siRNA) | Reduction in Plasma PCSK9 | Reduction in Serum LDL Cholesterol | Duration of Effect | Reference |
| Single i.v. bolus | ~70% | ~50-60% | Up to 3 weeks | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the key experimental protocols for the formulation and in vivo evaluation of ND98-LNP-siRNA.
Protocol 1: Formulation of ND98-LNP-siRNA
This protocol is based on the methods described in the foundational studies of ND98.
Materials:
-
ND98 (this compound)
-
Cholesterol
-
PEG-lipid (e.g., mPEG2000-C14 Glyceride)
-
siRNA (targeting the gene of interest)
-
Ethanol
-
Aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Lipid Stock Solution:
-
Dissolve ND98, cholesterol, and PEG-lipid in ethanol at a specific molar ratio. A commonly used molar ratio is approximately 42:48:10 (ND98:cholesterol:PEG-lipid).[4]
-
-
Preparation of siRNA Solution:
-
Dissolve the siRNA in the aqueous buffer.
-
-
LNP Formation (Microfluidic Mixing):
-
The lipid stock solution (in ethanol) and the siRNA solution (in aqueous buffer) are mixed using a microfluidic device. This rapid mixing process allows for the self-assembly of the lipids and siRNA into LNPs. The precise flow rates and ratios can be optimized to control particle size and encapsulation efficiency.
-
-
Dialysis:
-
The resulting LNP suspension is dialyzed against PBS (pH 7.4) to remove ethanol and to neutralize the pH. This step is critical for the stability and biocompatibility of the final formulation.
-
-
Characterization:
-
The formulated LNPs should be characterized for particle size, polydispersity index (PDI), siRNA encapsulation efficiency, and zeta potential. Typical ND98-LNPs have a mean diameter of 50-100 nm.[5]
-
Protocol 2: In Vivo Administration and Efficacy Assessment
Animal Models:
-
Mice (e.g., C57BL/6)
-
Rats (e.g., Sprague-Dawley)
-
Non-human primates (e.g., Cynomolgus monkeys)
Administration:
-
The ND98-LNP-siRNA formulation is typically administered via a single intravenous (i.v.) bolus injection.
Dosage:
-
Dosages vary depending on the animal model and the target gene. Doses ranging from 1.25 mg/kg to 10 mg/kg of siRNA have been used in rodents.[3]
Efficacy Assessment:
-
Sample Collection:
-
Blood samples are collected at various time points post-administration to measure plasma levels of the target protein and other relevant biomarkers (e.g., cholesterol).
-
Tissues, particularly the liver, are harvested at the end of the study for mRNA analysis.
-
-
Analysis:
-
mRNA Quantification: Target mRNA levels in the liver are quantified using methods such as quantitative real-time PCR (qRT-PCR) or branched DNA (bDNA) assays.
-
Protein Quantification: Plasma or serum levels of the target protein are measured by enzyme-linked immunosorbent assay (ELISA).
-
Biomarker Analysis: Functional biomarkers, such as serum cholesterol and LDL levels, are measured using standard clinical chemistry assays.
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of lipidoid-siRNA formulations for systemic delivery to the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A combinatorial library of lipid-like materials for delivery of RNAi therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodistribution of lipid nanoparticle, eGFP mRNA and translated protein following subcutaneous administration in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
introduction to ionizable lipids for gene therapy
An In-Depth Technical Guide to Ionizable Lipids for Gene Therapy
For Researchers, Scientists, and Drug Development Professionals
Ionizable lipids are a cornerstone of modern gene therapy, serving as the key component in lipid nanoparticle (LNP) delivery systems for nucleic acid therapeutics like mRNA and siRNA.[1][] Their success stems from a unique pH-dependent charge, which allows for efficient encapsulation of negatively charged nucleic acids during formulation at a low pH and a neutral surface charge at physiological pH, minimizing toxicity.[1] Upon cellular uptake and entry into the acidic environment of the endosome, these lipids become protonated, facilitating the release of the genetic payload into the cytoplasm, a crucial step for therapeutic effect.[][3] This guide provides a comprehensive technical overview of ionizable lipids, including their mechanism of action, structure-activity relationships, and the experimental protocols used for their development and evaluation.
The Mechanism of Action: From Encapsulation to Endosomal Escape
The therapeutic efficacy of LNP-based gene therapies is critically dependent on the ability of the ionizable lipid to navigate a series of biological barriers. The journey begins with the formulation of the LNP, where the ionizable lipid, at an acidic pH, is positively charged, enabling the encapsulation of the negatively charged nucleic acid cargo.[4] Once administered, the LNP circulates at a physiological pH of 7.4, where the ionizable lipid is nearly neutral, reducing interactions with blood components and non-target cells.[4]
Upon reaching the target cell, the LNP is internalized through endocytosis.[1] The subsequent acidification of the endosome to a pH of approximately 5-6 triggers the protonation of the ionizable lipid's headgroup.[] This change in charge is believed to induce a structural change in the LNP, leading to the disruption of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm.[3][4] This process, known as endosomal escape, is a critical and often rate-limiting step in the delivery of gene therapeutics.[3][5]
Structure-Activity Relationships: Designing a Better Lipid
The chemical structure of the ionizable lipid plays a pivotal role in its performance. Key structural features that influence the efficacy of LNP-mediated gene delivery include the pKa of the headgroup, the length and saturation of the lipid tails, and the presence of biodegradable linkages.[3]
The pKa of the ionizable lipid is a critical parameter, as it dictates the pH at which the lipid becomes protonated.[6] An optimal pKa range of 6.2-6.5 has been identified for efficient endosomal escape and subsequent cytosolic delivery of nucleic acids.[7] Lipids with pKa values in this range are neutral enough at physiological pH to avoid rapid clearance and toxicity, yet can be efficiently protonated in the acidic endosome to facilitate cargo release.[6]
The structure of the lipid tails also significantly impacts delivery efficiency. For instance, the inclusion of unsaturated motifs can improve fusogenicity and alter the cellular trafficking of LNPs.[3] Branched-tail lipidoid architectures have demonstrated improved potency over their linear counterparts due to enhanced endosomal ionization.[8]
To address potential side effects and accumulation associated with repeated dosing, biodegradable ionizable lipids have been developed.[9] These lipids are designed to be readily degraded into non-toxic metabolites following the successful intracellular delivery of their cargo.[9]
Key Experimental Protocols
The development and evaluation of ionizable lipids and their corresponding LNP formulations involve a series of critical experiments. Detailed methodologies for some of the most important assays are provided below.
LNP Formulation via Microfluidic Mixing
Microfluidic mixing is a widely used technique for the reproducible and scalable production of LNPs.[10][11] This method involves the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the nucleic acid cargo in a microfluidic device.[10]
Protocol:
-
Preparation of Solutions:
-
Prepare a lipid mixture in ethanol containing the ionizable lipid, a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid at the desired molar ratio. For example, a molar ratio of 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid) is commonly used.
-
Dissolve the nucleic acid (e.g., mRNA) in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device (e.g., a NanoAssemblr) with the appropriate microfluidic cartridge.
-
Load the lipid solution and the nucleic acid solution into separate syringes.
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate. The rapid mixing within the microchannels leads to the self-assembly of LNPs.
-
-
Purification:
-
The resulting LNP solution is typically dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.
-
Characterization of LNPs
Particle Size and Polydispersity Index (PDI):
Dynamic Light Scattering (DLS) is the standard method for measuring the hydrodynamic diameter and PDI of LNPs.[12]
Protocol:
-
Dilute the LNP formulation in a suitable buffer (e.g., PBS).
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size and PDI using a DLS instrument. A PDI value below 0.2 is generally considered indicative of a monodisperse and homogeneous LNP population.[13]
Zeta Potential:
Zeta potential is a measure of the surface charge of the LNPs and is determined by electrophoretic light scattering (ELS).[14]
Protocol:
-
Dilute the LNP formulation in a low ionic strength buffer (e.g., 10 mM NaCl).
-
Transfer the diluted sample to a specialized zeta potential cuvette.
-
Measure the zeta potential using an ELS instrument.
Encapsulation Efficiency:
The RiboGreen assay is a common fluorescence-based method to determine the percentage of nucleic acid encapsulated within the LNPs.[15][16]
Protocol:
-
Prepare a standard curve of the nucleic acid in the appropriate buffer.
-
Prepare two sets of LNP samples: one intact and one lysed with a detergent (e.g., 0.5% Triton X-100) to release the encapsulated nucleic acid.
-
Add the RiboGreen reagent to the standard curve wells and the sample wells.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA) - (Free RNA)] / (Total RNA) * 100
In Vitro and In Vivo Evaluation
In Vitro Transfection Efficiency:
The ability of LNPs to deliver their cargo and induce protein expression is typically assessed in cell culture using a reporter gene, such as luciferase.[9][10]
Protocol:
-
Seed cells in a multi-well plate.
-
Treat the cells with LNP-mRNA formulations at various concentrations.
-
After a specified incubation period (e.g., 24 hours), lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.[10]
In Vivo Efficacy:
The in vivo performance of LNP-mRNA formulations is often evaluated in animal models by measuring the expression of a reporter protein.[9][10]
Protocol:
-
Administer the LNP-mRNA formulation to animals (e.g., mice) via the desired route (e.g., intravenous injection).
-
At a specific time point post-administration, inject the animals with the substrate for the reporter enzyme (e.g., D-luciferin for luciferase).[10]
-
Image the animals using an in vivo imaging system (IVIS) to detect the bioluminescent signal.[9][10] The intensity of the signal correlates with the level of protein expression.
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of ionizable lipids and their LNP formulations.
Table 1: Physicochemical Properties of Selected Ionizable Lipids
| Ionizable Lipid | pKa | Optimal Molar Ratio (Ionizable:DSPC:Chol:PEG) | Reference |
| DLin-MC3-DMA | 6.44 | 50:10:38.5:1.5 | [6] |
| SM-102 | 6.7 | 50:10:38.5:1.5 | [17] |
| ALC-0315 | ~6.1 | 50:10:38.5:1.5 | [17] |
| C12-200 | 6.4 | 35:16:46.5:2.5 | [10] |
| L319 | 6.3 | 50:10:38.5:1.5 | [6] |
Table 2: In Vivo Efficacy of Selected Ionizable Lipids for siRNA Delivery
| Ionizable Lipid | Target Gene | Animal Model | ED50 (mg/kg) | Reference |
| DLin-MC3-DMA | Factor VII | Mouse | <0.01 | [8] |
| L319 | Factor VII | Mouse | <0.01 | [8] |
Visualizing Key Pathways and Workflows
Cellular Uptake and Endosomal Escape Pathway
Caption: Cellular uptake and endosomal escape of an LNP.
LNP Formulation and Characterization Workflow
Caption: Workflow for LNP formulation and evaluation.
References
- 1. pnas.org [pnas.org]
- 3. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 4. worthe-it.co.za [worthe-it.co.za]
- 5. pnas.org [pnas.org]
- 6. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]
- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 8. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 10. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 11. biorxiv.org [biorxiv.org]
- 12. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 13. Apolipoprotein E Binding Drives Structural and Compositional Rearrangement of mRNA-Containing Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. abpbio.com [abpbio.com]
- 16. static.igem.wiki [static.igem.wiki]
- 17. Optimization of ionizable lipids for aerosolizable mRNA lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 98N12-5 for Liver-Specific siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the novel, multi-tail ionizable lipidoid, 98N12-5, for the efficient in vivo delivery of small interfering RNA (siRNA) to the liver. This compound has demonstrated significant potential in preclinical studies for therapeutic gene silencing.
Core Concepts
This compound is a key component of lipid nanoparticle (LNP) formulations designed to encapsulate and protect siRNA, facilitating its delivery to hepatocytes. These LNPs are typically composed of four main components:
-
An ionizable cationic lipid (this compound): This lipid is crucial for encapsulating the negatively charged siRNA and for facilitating its release into the cytoplasm. At an acidic pH (within the endosome), this compound becomes protonated, interacting with the endosomal membrane and promoting endosomal escape. At physiological pH (in the bloodstream), it remains relatively neutral, minimizing toxicity.[1]
-
A PEGylated lipid: The polyethylene glycol (PEG) layer provides a hydrophilic shield, which increases the stability of the LNP, reduces clearance by the immune system, and prolongs its circulation time in the bloodstream.[2]
-
A helper lipid (phospholipid): These lipids, such as DSPC, contribute to the structural integrity of the nanoparticle.[2]
-
Cholesterol: Cholesterol is incorporated to enhance the stability and fluidity of the LNP.[2]
The liver-specific targeting of this compound formulated LNPs is primarily achieved through an endogenous targeting mechanism. Upon intravenous administration, the LNPs adsorb apolipoprotein E (ApoE) from the bloodstream. This ApoE coating allows the LNPs to be recognized and taken up by hepatocytes via the low-density lipoprotein receptor (LDLR), which is highly expressed on these cells.[3][4]
Data Presentation
Formulation and Physicochemical Properties
| Parameter | Value | Reference |
| Lipid Molar Ratio (this compound : Cholesterol : PEG-lipid) | 42 : 48 : 10 | [5] |
| Optimal Lipidoid/siRNA Weight Ratio | 5:1, 10:1, 15:1, 20:1 | [5] |
| Final Optimized Lipid:siRNA Weight Ratio | 7.5:1 | [6] |
| Aqueous Buffer for Formulation | 125 mM Sodium Acetate, pH 5.2 | [5] |
| Final Ethanol Concentration in Formulation | 35% | [5] |
| Liver Distribution | >90% of injected dose | [6] |
In Vivo Efficacy: Factor VII Gene Silencing
| Animal Model | siRNA Dose | Route of Administration | Percent Gene Silencing | Reference |
| Rat | 1.25 mg/kg | Intravenous | 40% | [5] |
| Rat | 2.5 mg/kg | Intravenous | 80% | [5] |
| Rat | 5 mg/kg | Intravenous | >90% | [5] |
| Rat | 10 mg/kg | Intravenous | >90% | [5] |
| Cynomolgus Monkey | 2.5 mg/kg (siApoB) | Intravenous | Significant ApoB silencing | [5] |
| Cynomolgus Monkey | 6.25 mg/kg (siApoB) | Intravenous | Significant ApoB silencing | [5] |
Experimental Protocols
Lipid Nanoparticle (LNP) Formulation
This protocol describes a common method for preparing this compound LNPs encapsulating siRNA.
Materials:
-
This compound lipidoid
-
Cholesterol
-
PEGylated lipid (e.g., mPEG2000-Ceramide C16)
-
siRNA targeting the gene of interest
-
Ethanol, anhydrous
-
Sodium Acetate buffer (125 mM, pH 5.2)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve this compound, cholesterol, and the PEGylated lipid in separate vials of anhydrous ethanol to create concentrated stock solutions.
-
Mix Lipids: In a new tube, combine the lipid stock solutions to achieve a molar ratio of 42:10:48 (this compound : PEG-lipid : Cholesterol).[5]
-
Prepare siRNA Solution: Dissolve the siRNA in the sodium acetate buffer (125 mM, pH 5.2).
-
Formulate LNPs:
-
Add the mixed lipids (in ethanol) to the sodium acetate buffer to yield a final solution containing 35% ethanol. This spontaneous formation results in empty lipidoid nanoparticles.[5]
-
To encapsulate the siRNA, the lipid mixture in ethanol is rapidly mixed with the siRNA solution in acetate buffer. The final lipid:siRNA weight ratio should be optimized, with a reported effective final ratio of 7.5:1.[6]
-
-
Dialysis: Dialyze the formulated LNPs against PBS (pH 7.4) overnight at 4°C to remove the ethanol and non-encapsulated siRNA.
-
Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store the LNPs at 4°C.
In Vivo siRNA Delivery and Efficacy Assessment in Rodents
This protocol outlines the procedure for administering this compound LNPs to rodents and assessing gene silencing efficacy.
Materials:
-
This compound LNP-siRNA formulation
-
Experimental animals (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Saline solution (for control group)
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
Anesthesia
-
Tissue harvesting tools
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
ELISA kit for the target protein (e.g., Factor VII)
Procedure:
-
Animal Dosing:
-
Administer the this compound LNP-siRNA formulation via a single intravenous (i.v.) injection (e.g., tail vein in mice).
-
Dose levels can range from 1.25 mg/kg to 10 mg/kg of siRNA.[5]
-
A control group should be injected with a saline solution or LNPs containing a non-targeting control siRNA.
-
-
Sample Collection:
-
At a predetermined time point (e.g., 48 hours post-injection), collect blood samples via cardiac puncture under anesthesia.
-
Immediately following blood collection, euthanize the animals and harvest the liver tissue.
-
-
Analysis of Gene Silencing:
-
mRNA Level:
-
Extract total RNA from a portion of the harvested liver tissue using a suitable RNA extraction kit.
-
Perform quantitative real-time PCR (qRT-PCR) to determine the relative mRNA expression levels of the target gene (e.g., Factor VII), normalized to a housekeeping gene (e.g., GAPDH).
-
-
Protein Level:
-
Prepare serum from the collected blood samples.
-
Quantify the serum levels of the target protein (e.g., Factor VII) using an ELISA kit according to the manufacturer's instructions.
-
-
-
Data Analysis:
-
Calculate the percentage of gene silencing by comparing the mRNA and protein levels in the treated group to the control group.
-
Mandatory Visualizations
Caption: Cellular uptake and endosomal escape of this compound LNPs.
Caption: In vivo experimental workflow for this compound LNP efficacy testing.
References
- 1. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 2. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Passive, active and endogenous organ-targeted lipid and polymer nanoparticles for delivery of genetic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why do lipid nanoparticles target the liver? Understanding of biodistribution and liver-specific tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A combinatorial library of lipid-like materials for delivery of RNAi therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to LNP-Mediated Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Lipid nanoparticles (LNPs) have emerged as a revolutionary platform in drug delivery, most notably demonstrated by their critical role in the development of mRNA-based COVID-19 vaccines.[1][2] These nanoscale carriers offer a versatile and effective means to encapsulate and transport a wide range of therapeutic payloads, particularly nucleic acids, to their target cells. This technical guide delves into the fundamental principles of LNP-mediated drug delivery, providing a comprehensive overview of their composition, formulation, characterization, and mechanism of action.
Core Principles of Lipid Nanoparticle Formulation
The success of an LNP-based therapeutic is intrinsically linked to its formulation. The precise composition of an LNP dictates its physicochemical properties, which in turn influence its stability, encapsulation efficiency, biodistribution, and ultimately, its therapeutic efficacy.[1] A typical LNP formulation is a carefully orchestrated self-assembly of four key lipid components in an aqueous phase.[3][4][5][6][7]
The Four Pillars of LNP Composition:
-
Ionizable Cationic Lipids: These are the linchpin of LNP technology, playing a dual role in nucleic acid encapsulation and endosomal escape.[3][6][] At a low pH during formulation (typically pH 4-5), these lipids are positively charged, facilitating the complexation with negatively charged nucleic acids.[4][9] Upon entering the physiological environment (pH ~7.4), they become near-neutral, reducing potential toxicity.[4][10] The pKa of the ionizable lipid is a critical parameter, with values generally ranging from 6.0 to 7.0 being optimal for efficient in vivo delivery.[3][4] FDA-approved ionizable lipids like DLin-MC3-DMA, SM-102, and ALC-0315 are prominent examples.[3]
-
Helper Lipids (Phospholipids and Cholesterol): These structural lipids are integral to the formation and stability of the LNP.
-
Phospholipids , such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), contribute to the lipid bilayer structure and can influence the fusogenicity of the nanoparticle, aiding in endosomal escape.[3][5][11][12] DSPC, with its saturated tails, forms a more rigid and stable lipid bilayer.[3]
-
Cholesterol acts as a stabilizing agent, filling the gaps in the lipid bilayer to enhance rigidity and reduce drug leakage.[3][4][5] It plays a crucial role in maintaining membrane integrity during circulation.[3]
-
-
PEGylated Lipids: These lipids, conjugated to polyethylene glycol (PEG), form a hydrophilic corona on the surface of the LNP.[13][14] This "stealth" layer serves several critical functions: it prevents nanoparticle aggregation, reduces clearance by the mononuclear phagocyte system (MPS), and prolongs circulation time in the bloodstream, thereby increasing the likelihood of reaching the target tissue.[13][15][16] However, the "PEG dilemma," where repeated administration can lead to an immune response against PEG, is an area of active research.[13]
The following diagram illustrates the fundamental composition of a lipid nanoparticle:
Caption: Core Components of a Lipid Nanoparticle.
Quantitative Parameters in LNP Formulation
The precise ratio of the lipid components is a critical quality attribute (CQA) that significantly impacts the final product's characteristics. While optimal ratios are often empirically determined for specific payloads and applications, a common starting point for ionizable lipid-based LNPs is a molar ratio of approximately 50:10:38.5:1.5 for Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid.[1]
| Parameter | Typical Range/Value | Significance |
| Ionizable Lipid:Nucleic Acid (N:P) Molar Ratio | ~3-6 | Represents the charge balance between the ionizable lipid's nitrogen and the nucleic acid's phosphate groups, crucial for efficient encapsulation.[4] |
| Lipid:Nucleic Acid Weight Ratio | 10-30:1 | Influences the encapsulation efficiency of the therapeutic payload.[4][9] |
| Ionizable Lipid pKa | 6.0 - 7.0 | Determines the pH-dependent charge of the LNP, impacting both nucleic acid loading and endosomal escape.[3][4] |
| Molar Percentage of Cholesterol | 35-45% | Enhances stability and facilitates membrane fusion.[5] |
| Molar Percentage of PEG-Lipid | 0.5-5% | Affects particle size, stability, and in vivo circulation time.[17] |
LNP Manufacturing: From Lab Scale to Clinical Production
The manufacturing process for LNPs is a critical step that dictates the final physicochemical properties of the nanoparticles. The goal is to achieve a rapid and controlled mixing of the lipid components (dissolved in an organic solvent, typically ethanol) with the aqueous phase containing the therapeutic payload.[1] This rapid mixing leads to the self-assembly of the lipids into LNPs, encapsulating the payload in the process.[18]
Several methods are employed for LNP manufacturing, with microfluidic mixing being a state-of-the-art technique that offers precise control over particle size and polydispersity, as well as excellent batch-to-batch reproducibility and scalability.[19][20][21]
Common LNP Manufacturing Methods:
| Method | Principle | Advantages | Disadvantages |
| Microfluidic Mixing | Rapid and controlled mixing of lipid and aqueous phases in microchannels.[20] | High reproducibility, precise control over particle size, scalability.[19][20] | Requires specialized equipment. |
| High-Pressure Homogenization (HPH) | An emulsion of molten lipid is forced through a small orifice at high pressure.[19] Can be performed hot or cold.[22] | Scalable, suitable for lipophilic drugs.[19] | High temperatures can degrade sensitive payloads.[19] |
| Thin-Film Hydration | Lipids are dissolved in an organic solvent, which is then evaporated to form a thin film. The film is hydrated with an aqueous solution to form LNPs.[18] | Simple laboratory-scale method. | Poor control over particle size and high polydispersity.[18] |
| Sonication | Ultrasound energy is used to reduce the size of lipid droplets in an emulsion.[19] | Simple and uses common lab equipment. | Can be inefficient for payload encapsulation and may not effectively remove microparticles.[19] |
The following diagram outlines a typical workflow for LNP formulation using microfluidic mixing:
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The Role of Helper Lipids in Lipid Nanoparticles - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 6. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. helixbiotech.com [helixbiotech.com]
- 9. biomol.com [biomol.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The replacement of helper lipids with charged alternatives in lipid nanoparticles facilities targeted mRNA delivery to the spleen and lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. helixbiotech.com [helixbiotech.com]
- 14. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The ultimate guide for PEGylated lipid nanoparticles | CAS [cas.org]
- 16. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Introduction to lipid nanoparticle manufacturing and LNP synthesis- Inside Therapeutics [insidetx.com]
- 19. precigenome.com [precigenome.com]
- 20. Beyond Lipids: The Science of LNP Manufacturing and Fill Finish [sharpservices.com]
- 21. susupport.com [susupport.com]
- 22. ascendiacdmo.com [ascendiacdmo.com]
Methodological & Application
Application Notes and Protocols for Formulating 98N12-5 into Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The lipidoid 98N12-5 is a potent ionizable cationic lipid that has demonstrated significant efficacy in the formulation of lipid nanoparticles (LNPs) for the systemic delivery of short interfering RNA (siRNA) to the liver.[1][2] This document provides detailed application notes and protocols for the formulation, characterization, and application of this compound-based LNPs. The methodologies described herein are based on established research and are intended to provide a comprehensive guide for researchers in the field of nucleic acid delivery.
Data Presentation
Table 1: Physicochemical Characteristics of this compound LNPs
| Parameter | Value | Method of Analysis |
| Particle Size (Z-average) | 70 ± 5 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | ≤ 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | Near-neutral at physiological pH | Zeta Potential Analysis |
| siRNA Encapsulation Efficiency | >85-90% | RiboGreen Assay |
Note: The values presented are typical and may vary based on the specific formulation parameters and manufacturing process.
Table 2: In Vivo Efficacy of this compound LNPs for Factor VII Silencing
| siRNA Dose (mg/kg) | Factor VII Protein Silencing (%) | Animal Model |
| 1.25 | ~40 | Rat |
| 2.5 | ~80 | Rat |
| 5.0 | >90 | Rat |
| 10.0 | >90 | Rat |
Data adapted from Akinc, A., et al. Mol. Ther. 17(5), 872-879 (2009).[1][3]
Experimental Protocols
Protocol 1: Preparation of this compound Lipid Stock Solution
-
Materials:
-
This compound lipidoid
-
Cholesterol
-
mPEG2000-C14 Glyceride (or other suitable PEG-lipid)
-
Ethanol (200 proof, molecular biology grade)
-
-
Procedure:
-
Prepare individual stock solutions of this compound, cholesterol, and mPEG2000-C14 in ethanol.
-
Combine the individual lipid stock solutions to achieve a final molar ratio of 42:48:10 (this compound : Cholesterol : mPEG2000-C14) .[1]
-
The total lipid concentration in the final ethanol stock solution should be optimized for the microfluidic system, typically in the range of 10-25 mM.
-
Store the final lipid stock solution at -20°C.
-
Protocol 2: Formulation of this compound LNPs using Microfluidics
-
Materials:
-
This compound lipid stock solution (from Protocol 1)
-
siRNA stock solution (in an appropriate acidic buffer, e.g., 50 mM sodium citrate, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Syringe pumps
-
Dialysis cassettes (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Equilibrate the this compound lipid stock solution and the siRNA stock solution to room temperature.
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the this compound lipid stock solution into one syringe and the siRNA stock solution into another syringe. The concentration of the siRNA solution should be calculated to achieve a final total lipid:siRNA weight ratio of approximately 7.5:1 .[1]
-
Set the flow rate ratio of the aqueous to ethanolic phase, typically at 3:1.
-
Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the LNPs.
-
Collect the resulting LNP dispersion.
-
Immediately perform buffer exchange to remove ethanol and raise the pH to 7.4. This can be achieved through dialysis against PBS or by using a TFF system.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 3: Characterization of this compound LNPs
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute an aliquot of the LNP formulation in PBS.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument.
-
Record the Z-average diameter and the PDI.
-
-
Zeta Potential Measurement:
-
Dilute an aliquot of the LNP formulation in an appropriate low-ionic-strength buffer.
-
Measure the zeta potential using a suitable instrument.
-
-
siRNA Encapsulation Efficiency Determination (RiboGreen Assay):
-
Prepare two sets of LNP samples.
-
To one set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated siRNA (total siRNA).
-
To the other set, add a buffer without detergent (free siRNA).
-
Add the RiboGreen reagent to both sets of samples and measure the fluorescence intensity.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Fluorescence_total - Fluorescence_free) / Fluorescence_total] * 100
-
Mandatory Visualizations
Caption: Workflow for the formulation of this compound lipid nanoparticles.
Caption: Cellular uptake and endosomal escape of this compound LNPs.
References
Application Notes and Protocols for siRNA Encapsulation with 98N12-5 Lipidoid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of small interfering RNA (siRNA) therapeutics holds immense promise for the treatment of various diseases by silencing specific disease-causing genes. A significant challenge in the clinical translation of siRNA is its safe and effective delivery to target cells. Lipid nanoparticles (LNPs) have emerged as a leading platform for systemic siRNA delivery, offering protection from degradation, facilitating cellular uptake, and enabling endosomal escape of the siRNA cargo into the cytoplasm. The lipidoid 98N12-5 is a key component of a multi-component LNP system that has demonstrated potent in vivo efficacy, particularly for hepatocyte-targeted gene silencing.[1][2]
These application notes provide a detailed protocol for the formulation of siRNA-loaded LNPs using the lipidoid this compound, followed by essential characterization methods to ensure the quality and consistency of the formulation. The protocols are intended for research and preclinical development purposes.
Data Presentation: Physicochemical and In Vivo Efficacy Data
The following tables summarize key quantitative data for this compound-based siRNA LNPs, compiled from various studies. These tables provide a baseline for expected outcomes when following the provided protocols.
Table 1: Physicochemical Properties of this compound LNPs
| Parameter | Typical Value | Method of Analysis |
| Mean Particle Size (Diameter) | 50 - 100 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| siRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |
| Zeta Potential | Near-neutral at physiological pH | Electrophoretic Light Scattering (ELS) |
Table 2: In Vivo Gene Silencing Efficacy in Mice (Factor VII Model)
| siRNA Dose (mg/kg) | Lipid:siRNA Ratio (wt:wt) | % Factor VII Protein Knockdown | Timepoint |
| 1.5 | 7:1 | ~80% | 48 hours |
| 2.0 | 5:1 | ~90% | 48 hours |
| 10.0 | 2:1 | ~70% | 48 hours |
| Data is representative of typical results and may vary based on specific experimental conditions.[3] |
Experimental Protocols
Protocol 1: Formulation of siRNA-LNPs using Microfluidic Mixing
This protocol describes the preparation of siRNA-LNPs using a microfluidic device, which allows for rapid and reproducible mixing of the lipid and siRNA solutions.[4][5]
Materials and Reagents:
-
Lipids:
-
This compound (ionizable lipidoid)
-
Cholesterol (e.g., Sigma-Aldrich)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (e.g., Avanti Polar Lipids)
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-lipid) (e.g., Avanti Polar Lipids)
-
-
siRNA: Target-specific siRNA and a non-targeting control siRNA.
-
Buffers and Solvents:
-
Ethanol (200 proof, anhydrous)
-
Citrate buffer (e.g., 25 mM, pH 4.0), sterile and RNase-free
-
Phosphate-buffered saline (PBS), sterile and RNase-free
-
-
Equipment:
-
Microfluidic mixing device (e.g., NanoAssemblr™ Benchtop) with microfluidic cartridge
-
Syringe pumps and syringes
-
Dialysis cassettes (e.g., 3,500 MWCO)
-
Sterile, RNase-free microcentrifuge tubes and glassware
-
Procedure:
-
Preparation of Lipid Stock Solution (in Ethanol):
-
Prepare individual stock solutions of this compound, Cholesterol, DSPC, and PEG-lipid in 100% ethanol.
-
Combine the lipid stock solutions to achieve a final molar ratio of 50:38.5:10:1.5 (this compound : Cholesterol : DSPC : PEG-lipid).[4]
-
The total lipid concentration in the ethanol phase is typically around 10-25 mM.[6]
-
-
Preparation of siRNA Solution (in Aqueous Buffer):
-
Dissolve the lyophilized siRNA in citrate buffer (pH 4.0) to a desired concentration. The acidic pH ensures that the this compound lipidoid is protonated and can complex with the negatively charged siRNA.
-
The final siRNA concentration in the aqueous phase should be calculated to achieve the desired lipid-to-siRNA weight ratio (e.g., 5:1 to 10:1).[7]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing instrument according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.
-
Set the flow rate ratio of the aqueous phase to the organic (ethanol) phase. A common ratio is 3:1.
-
Set the total flow rate. Higher flow rates generally lead to smaller particle sizes.
-
Initiate the mixing process. The rapid mixing of the two solutions causes a change in solvent polarity, leading to the self-assembly of the lipids around the siRNA, forming LNPs.
-
-
Dialysis:
-
Immediately after formation, dialyze the LNP suspension against PBS (pH 7.4) for at least 6 hours at 4°C, with at least two buffer changes. This step removes the ethanol and raises the pH to a physiological level, resulting in a near-neutral surface charge for the LNPs.
-
Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 3,500 Da) to retain the LNPs while allowing for the removal of small molecules.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the sterile LNP suspension at 4°C. For long-term storage, aliquots can be stored at -80°C, but freeze-thaw cycles should be avoided.
-
Protocol 2: Characterization of siRNA-LNPs
A. Measurement of Particle Size and Zeta Potential by Dynamic Light Scattering (DLS) [8][9]
-
Sample Preparation: Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to an appropriate concentration for DLS analysis.
-
Size Measurement (DLS):
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Transfer the diluted LNP sample to a suitable cuvette.
-
Perform the measurement to obtain the average particle diameter (Z-average) and the polydispersity index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse population.
-
-
Zeta Potential Measurement (ELS):
-
Use an appropriate folded capillary cell for the measurement.
-
Perform the measurement to determine the surface charge of the LNPs. At physiological pH, the LNPs should have a near-neutral zeta potential.
-
B. Determination of siRNA Encapsulation Efficiency using RiboGreen Assay [3][10]
This assay quantifies the amount of siRNA protected within the LNPs.
-
Reagents:
-
Quant-iT™ RiboGreen® RNA Assay Kit (or equivalent)
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)
-
Triton X-100 (2% v/v solution)
-
siRNA standards of known concentration
-
-
Procedure:
-
Prepare a standard curve of the free siRNA in TE buffer.
-
In a 96-well plate, prepare two sets of wells for each LNP sample.
-
Set 1 (Intact LNPs - measures free siRNA): Add the diluted LNP sample to the wells.
-
Set 2 (Lysed LNPs - measures total siRNA): Add the diluted LNP sample and Triton X-100 solution to the wells to disrupt the LNPs.
-
Add the RiboGreen reagent to all wells (standards and samples).
-
Incubate the plate in the dark for 5 minutes.
-
Measure the fluorescence using a plate reader (excitation ~480 nm, emission ~520 nm).
-
Calculation:
-
Determine the concentration of free siRNA from the fluorescence of the intact LNPs (Set 1) using the standard curve.
-
Determine the concentration of total siRNA from the fluorescence of the lysed LNPs (Set 2) using the standard curve.
-
Encapsulation Efficiency (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100
-
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: siRNA-mediated silencing of Apolipoprotein B (ApoB) synthesis.
Experimental Workflow Diagram
Caption: Experimental workflow for siRNA-LNP formulation and characterization.
References
- 1. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. abpbio.com [abpbio.com]
- 4. precigenome.com [precigenome.com]
- 5. Microfluidic-Based Manufacture of siRNA-Lipid Nanoparticles for Therapeutic Applications | Springer Nature Experiments [experiments.springernature.com]
- 6. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. wyattfiles.s3.us-west-2.amazonaws.com [wyattfiles.s3.us-west-2.amazonaws.com]
- 9. news-medical.net [news-medical.net]
- 10. liposomes.ca [liposomes.ca]
Application Notes and Protocols for 98N12-5 Lipid Nanoparticle Preparation for In Vivo Use
Introduction
98N12-5 is an ionizable cationic lipidoid that has been effectively utilized in the formulation of lipid nanoparticles (LNPs) for the systemic in vivo delivery of nucleic acids, particularly siRNA.[1][2][3] LNPs are a leading non-viral delivery system, designed to encapsulate and protect therapeutic nucleic acid payloads, such as mRNA and siRNA, from degradation in the bloodstream, facilitate cellular uptake, and enable the release of the cargo into the cytoplasm.[4][5][6] Formulations containing this compound have shown a strong tendency to accumulate in the liver, making them particularly suitable for therapies targeting this organ.[1][7] For instance, LNPs formulated with this compound have been used to deliver siRNA targeting proprotein convertase subtilisin kexin type 9 (PCSK9), leading to reduced cholesterol levels in rodents and nonhuman primates.[1]
A typical LNP formulation consists of four key components:
-
Ionizable Cationic Lipid: (e.g., this compound) Positively charged at a low pH to facilitate encapsulation of negatively charged nucleic acids. At physiological pH (~7.4), its charge becomes more neutral, reducing toxicity.[6]
-
Helper Phospholipid: (e.g., DSPC) A structural component that aids in bilayer formation and stability.[6][8]
-
Cholesterol: A structural lipid that modulates membrane rigidity and stability, contributing to the nanoparticle's integrity in the bloodstream.[6][8]
-
PEGylated Lipid: (e.g., DMG-PEG-2000) A lipid conjugated to polyethylene glycol (PEG) that stabilizes the particle, prevents aggregation, and increases circulation half-life.[8]
These application notes provide a detailed protocol for the preparation, characterization, and in vivo application of this compound LNPs.
Data Presentation
Table 1: Recommended Molar Ratios for LNP Formulation
| Component | Molar Percentage (%) | Role in Formulation |
| This compound (Ionizable Lipid) | 50 | Encapsulates nucleic acid payload and facilitates endosomal escape. |
| DSPC (Helper Lipid) | 10 | Provides structural stability to the nanoparticle.[8] |
| Cholesterol | 38.5 | Enhances particle stability and rigidity.[8] |
| DMG-PEG-2000 (PEG-Lipid) | 1.5 | Prevents aggregation and increases circulation time.[8] |
Table 2: Typical Physicochemical Properties of Formulated LNPs
| Parameter | Typical Value | Method of Analysis |
| Particle Size (Diameter) | 80 - 120 nm | Dynamic Light Scattering (DLS)[9] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS)[9] |
| Zeta Potential | Near-neutral at physiological pH | DLS / Electrophoretic Light Scattering[9] |
| Encapsulation Efficiency | > 95% | RiboGreen Assay[9] |
Experimental Workflows and Logical Relationships
A high-level overview of the process from LNP formulation to in vivo evaluation is presented below. This workflow outlines the critical stages, including component preparation, microfluidic assembly, and subsequent characterization and testing.
Caption: Experimental workflow for this compound LNP preparation and in vivo testing.
The mechanism of LNP-mediated delivery involves cellular uptake, typically via endocytosis, followed by the crucial step of endosomal escape, where the ionizable lipid's change in charge at low pH disrupts the endosomal membrane, releasing the nucleic acid cargo into the cytoplasm.
Caption: General pathway for LNP cellular uptake and payload release.
Experimental Protocols
Protocol 1: Preparation of Lipid and Nucleic Acid Stock Solutions
Materials:
-
This compound Ionizable Lipid
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG-2000)
-
200 Proof Ethanol (EtOH)
-
mRNA or siRNA payload
-
Citrate Buffer (10 mM, pH 4.0)
-
Nuclease-free water and tubes
Procedure:
-
Bring all lipids to room temperature.
-
Prepare individual stock solutions of each lipid in 200 proof ethanol. Heating at 60-65°C may be required to fully dissolve DSPC and cholesterol.[4]
-
This compound: Prepare a 100 mM stock solution in EtOH.
-
DSPC: Prepare a 10 mM stock solution in EtOH.
-
Cholesterol: Prepare a 100 mM stock solution in EtOH. Keep warm (>37°C) to maintain solubility.[4]
-
DMG-PEG-2000: Prepare a 10 mM stock solution in EtOH.
-
-
Store all lipid stock solutions, sealed, at -20°C.
-
Prepare the nucleic acid solution by diluting the stock to the desired concentration (e.g., 0.2 mg/mL) in 10 mM Citrate Buffer (pH 4.0). Keep on ice.
Protocol 2: LNP Formulation via Microfluidic Mixing
Equipment:
-
Microfluidic mixing device (e.g., NanoAssemblr from Precision NanoSystems)
-
Syringe pumps and syringes
Procedure:
-
Prepare the Lipid Mixture (Organic Phase):
-
In a sterile, nuclease-free tube, combine the lipid stock solutions from Protocol 1 to achieve the desired molar ratio (e.g., 50% this compound, 10% DSPC, 38.5% Cholesterol, 1.5% DMG-PEG-2000).
-
For a 1 mL final volume of lipid mix at 25 mM total lipid concentration, combine the following:
-
125 µL of 100 mM this compound
-
250 µL of 10 mM DSPC
-
96.25 µL of 100 mM Cholesterol
-
37.5 µL of 10 mM DMG-PEG-2000
-
491.25 µL of pure EtOH[4]
-
-
Vortex the lipid mixture thoroughly.
-
-
Prepare the Aqueous Phase:
-
Load the prepared nucleic acid solution (from Protocol 1, Step 4) into a syringe.
-
-
Microfluidic Mixing:
-
Load the lipid mixture into a separate syringe.
-
Set the microfluidic device to a flow rate ratio of 3:1 (Aqueous:Organic).
-
Initiate mixing according to the manufacturer's instructions. The rapid mixing of the ethanol and aqueous phases causes the lipids to self-assemble around the nucleic acid, forming LNPs.
-
-
Purification:
-
Immediately after formulation, dialyze the LNP solution against sterile 1x PBS (pH 7.4) for at least 2 hours using a dialysis cassette (e.g., 3.5 kDa MWCO) to remove ethanol and unencapsulated material.[10]
-
Alternatively, use tangential flow filtration (TFF) for larger scale preparations.
-
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store at 4°C for short-term use or at -80°C for long-term storage.
Protocol 3: LNP Characterization
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the LNP solution in 1x PBS.
-
Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Acceptable criteria are typically a particle size of 80-120 nm and a PDI < 0.2.[9]
-
-
Zeta Potential Measurement:
-
Dilute an aliquot of the LNP solution in an appropriate buffer (e.g., 1x PBS).
-
Measure the surface charge using the DLS instrument. The zeta potential should be near-neutral at pH 7.4.
-
-
Nucleic Acid Encapsulation Efficiency:
-
This is typically determined using a fluorescent dye assay, such as the Quant-iT RiboGreen assay.
-
Prepare two sets of LNP samples. In one set, add a lysis buffer (e.g., 0.2% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid.[4] The other set remains intact.
-
Measure the fluorescence of both sets after adding the RiboGreen reagent.
-
Calculate the encapsulation efficiency using the formula:
-
Encapsulation % = (Total RNA - Free RNA) / Total RNA * 100
-
Where "Total RNA" is the fluorescence from the lysed sample and "Free RNA" is the fluorescence from the intact sample.
-
-
Protocol 4: In Vivo Administration and Evaluation
Procedure:
-
Dosing:
-
Thaw the LNP formulation on ice and dilute to the final desired concentration with sterile 1x PBS.
-
Typical dosages for in vivo studies in mice range from 0.1 to 1.0 mg/kg of the nucleic acid payload.
-
-
Administration:
-
Administer the LNP solution to the animal model, typically via intravenous (IV) injection into the tail vein for systemic delivery.[11]
-
-
Evaluation of Efficacy:
-
For mRNA delivery: Collect blood samples at various time points (e.g., 6, 24, 48 hours) post-injection. Quantify the level of the expressed protein in the serum using an ELISA assay.[11]
-
For siRNA delivery: Measure the knockdown of the target protein or mRNA in the target tissue (e.g., liver) at a predetermined endpoint.
-
-
Biodistribution Analysis:
-
To assess where the LNPs accumulate, a fluorescently labeled nucleic acid or lipid can be incorporated into the formulation.
-
At various time points post-injection, harvest organs of interest (liver, spleen, lungs, kidneys, etc.).
-
Quantify the fluorescence in each organ using an in vivo imaging system (IVIS) or by homogenizing the tissue and measuring fluorescence with a plate reader.[5]
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|Ionizable Lipid for LNP [dcchemicals.com]
- 4. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 5. Technology - Rapid Method to Design and Screen Novel Lipid Nanoparticles for mRNA Delivery In Vivo [upenn.technologypublisher.com]
- 6. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging [thno.org]
- 7. researchgate.net [researchgate.net]
- 8. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redefining LNP composition: phospholipid and sterol-driven modulation of mRNA expression and immune outcomes - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 10. kinampark.com [kinampark.com]
- 11. Frontiers | Lipid nanoparticle formulation optimization for in vivo mrna Delivery with design of experiment methodologies [internal-frontiersin.org]
Application Notes: 98N12-5 for PCSK9 Gene Silencing
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism.[1][2][3] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, promoting its degradation within lysosomes.[4][5][6] This reduction in LDLR density on the cell surface leads to decreased clearance of LDL cholesterol (LDL-C) from the bloodstream, resulting in higher plasma LDL-C levels.[4][7] Genetic studies have shown that loss-of-function mutations in PCSK9 are associated with low LDL-C levels and a reduced risk of cardiovascular disease, identifying PCSK9 as a prime therapeutic target for hypercholesterolemia.[8][9]
RNA interference (RNAi) offers a powerful mechanism to silence specific genes. Small interfering RNA (siRNA) molecules can be designed to target the messenger RNA (mRNA) of a specific protein, like PCSK9, leading to its degradation and preventing the protein from being synthesized.[10][11][12] However, the clinical application of siRNA requires safe and effective delivery systems to protect the nucleic acid from degradation and deliver it to the target tissue.[13]
98N12-5 is a novel, multi-tail ionizable lipid-like molecule, or "lipidoid," that has been developed for the efficient in vivo delivery of siRNA to the liver.[13][14][15] When formulated into lipid nanoparticles (LNPs), this compound can encapsulate siRNA and facilitate its delivery to hepatocytes, the primary site of PCSK9 production.[16][17] These application notes provide an overview of the use of this compound-based LNPs for PCSK9 gene silencing, including efficacy data and detailed experimental protocols for researchers.
Mechanism of Action
The therapeutic strategy involves using a this compound-based LNP to deliver a synthetic siRNA designed to be complementary to the PCSK9 mRNA sequence. Once administered systemically (e.g., via intravenous injection), the LNPs are preferentially taken up by hepatocytes.[17] Inside the cell, the siRNA is released from the LNP into the cytoplasm, where it engages the natural RNAi machinery. The siRNA is loaded into the RNA-induced silencing complex (RISC), which then uses the siRNA as a guide to find and cleave the target PCSK9 mRNA.[11][12] This targeted degradation of PCSK9 mRNA prevents its translation into the PCSK9 protein.[18] The resulting decrease in circulating PCSK9 levels leads to increased recycling of LDLRs to the hepatocyte surface, enhanced clearance of LDL-C from the blood, and a subsequent reduction in plasma cholesterol levels.[6][10]
Caption: PCSK9 signaling pathway and the mechanism of siRNA-mediated gene silencing.
Data and Efficacy
Studies in wild-type mice have demonstrated the efficacy of this compound LNP-formulated siRNA for silencing hepatic PCSK9. A single intravenous injection leads to a rapid, dose-dependent, and sustained reduction in PCSK9 mRNA levels in the liver, which correlates with a decrease in total serum cholesterol.[16]
Table 1: In Vivo Efficacy of this compound LNP for PCSK9 Silencing in Mice
| Parameter | Dosage | Result | Duration | Reference |
|---|---|---|---|---|
| Hepatic PCSK9 mRNA | 1.5 mg/kg | ~50% reduction | 2 days post-dose | [16] |
| 3.0 mg/kg | ~70% reduction | 2 days post-dose | [16] | |
| 5.0 mg/kg | ~80% reduction | 2 days post-dose | [16] | |
| Total Serum Cholesterol | 5.0 mg/kg | ~35% reduction | 3 days post-dose | [16] |
| Duration of Silencing | 5.0 mg/kg | >70% silencing | Maintained for ~10 days | [16] |
| | 7.5 mg/kg | >80% silencing | Maintained for >20 days |[16] |
Table 2: this compound LNP Formulation Components
| Component | Function | Typical Molar Ratio | Reference |
|---|---|---|---|
| This compound | Cationic/Ionizable Lipidoid | 42 | [13][19] |
| Cholesterol | Helper Lipid (stabilizes nanoparticle structure) | 48 | [13][19] |
| mPEG2000-DMG | PEG-Lipid (prevents aggregation, increases circulation time) | 10 | [13][19] |
| siRNA | Active Pharmaceutical Ingredient (targets PCSK9 mRNA) | N/A (Lipid:siRNA wt ratio ~10:1) |[19] |
Experimental Protocols
Protocol 1: Preparation of this compound LNP-siRNA Formulation
This protocol describes the spontaneous formation of lipid nanoparticles by mixing an ethanolic lipid solution with an aqueous buffer, followed by the addition of siRNA.[13][19]
Materials:
-
This compound lipidoid
-
Cholesterol (Sigma-Aldrich)
-
mPEG2000-DMG (or other suitable PEG-lipid)
-
Ethanol (200 proof, molecular biology grade)
-
Sodium Acetate Buffer (200 mM, pH 5.2, RNase-free)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)
-
PCSK9-targeting siRNA and control siRNA (lyophilized)
-
Dialysis cassettes (e.g., 3,500 MWCO)
-
Extruder and polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve this compound, cholesterol, and mPEG2000-DMG in separate vials of ethanol to create concentrated stock solutions.
-
Mix Lipids: In a new sterile tube, combine the ethanolic stock solutions of this compound, cholesterol, and mPEG2000-DMG to achieve a final molar ratio of 42:48:10.
-
Formulate Nanoparticles:
-
Rapidly add the mixed lipid solution to a sterile tube containing 200 mM sodium acetate buffer (pH 5.2) while vortexing. The final ethanol concentration should be approximately 35%. This will result in the spontaneous formation of empty LNPs.
-
For uniform particle size, pass the LNP solution through a 100 nm polycarbonate membrane using a lipid extruder 5-10 times.
-
-
Prepare siRNA: Resuspend lyophilized siRNA in an appropriate RNase-free buffer (e.g., 1x siRNA Buffer) to the desired stock concentration as per the manufacturer's instructions.
-
Encapsulate siRNA:
-
Add the siRNA solution to the empty LNP solution to achieve a final total lipid-to-siRNA weight ratio of approximately 10:1.
-
Incubate the mixture for 30 minutes at 37 °C to allow for siRNA encapsulation.
-
-
Purify and Buffer Exchange:
-
Transfer the LNP-siRNA solution to a dialysis cassette.
-
Dialyze against sterile, RNase-free PBS (pH 7.4) for at least 2 hours (or overnight at 4°C) with several buffer changes to remove ethanol and non-encapsulated siRNA.
-
-
Characterization & Storage:
-
Measure the final siRNA concentration and encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
-
Determine particle size and zeta potential using dynamic light scattering (DLS).
-
Store the final formulation at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: In Vivo Administration and Efficacy Assessment in Mice
This protocol outlines the procedure for systemic administration of LNP-siRNA to mice and subsequent analysis of gene silencing.[16]
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Prepared this compound LNP-siRNA formulation (targeting PCSK9)
-
Control LNP-siRNA or PBS
-
Insulin syringes (for intravenous injection)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., serum separator tubes)
-
RNA extraction kits (for liver tissue)
-
qRT-PCR reagents and instrument
-
Cholesterol quantification kit
Procedure:
-
Animal Dosing:
-
Dilute the LNP-siRNA formulation in sterile PBS to the final desired dose (e.g., 5 mg/kg) in a total injection volume of approximately 0.01 mL/g of body weight.
-
Administer a single bolus injection into the tail vein of the mice. Include control groups receiving PBS or a non-targeting siRNA formulation.
-
-
Sample Collection:
-
At predetermined time points (e.g., 48 hours, 72 hours, 1 week, etc.), anesthetize the mice.
-
Collect blood via cardiac puncture or other approved method for serum analysis.
-
Perfuse the liver with cold PBS and harvest the tissue. A portion can be snap-frozen in liquid nitrogen for RNA analysis and the remainder fixed for histology if desired.
-
-
Analysis of PCSK9 mRNA Levels:
-
Homogenize a portion of the frozen liver tissue.
-
Extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Perform quantitative real-time PCR (qRT-PCR) to measure PCSK9 mRNA levels. Normalize the expression to a stable housekeeping gene (e.g., GAPDH).
-
Calculate the percent knockdown relative to the control group.
-
-
Analysis of Serum Cholesterol:
-
Allow the collected blood to clot and centrifuge to separate the serum.
-
Measure total serum cholesterol levels using a commercially available enzymatic assay kit.
-
Compare cholesterol levels between treated and control groups.
-
Caption: Experimental workflow for in vivo PCSK9 gene silencing using this compound LNPs.
Protocol 3: General siRNA Resuspension and Handling
Proper handling of siRNA is critical to prevent degradation by RNases.
Materials:
-
Lyophilized siRNA
-
Nuclease-free water or 1x siRNA buffer (e.g., 60 mM KCl, 6 mM HEPES-pH 7.5, 0.2 mM MgCl2)
-
Nuclease-free pipette tips and microcentrifuge tubes
Procedure:
-
Centrifugation: Before opening, briefly centrifuge the vial containing the lyophilized siRNA pellet to ensure all material is at the bottom.
-
Resuspension: Add the required volume of nuclease-free buffer to achieve the desired stock concentration (e.g., add 500 µL to 10 nmol of siRNA for a 20 µM stock).
-
Mixing: Gently pipette the solution up and down 3-5 times to mix. To ensure complete resuspension, place the tube on a shaker for 30 minutes at room temperature.
-
Final Centrifugation: Briefly centrifuge the tube again to collect the solution at the bottom.
-
Storage: Use the siRNA solution immediately or aliquot into smaller volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C in a non-frost-free freezer.
Caption: Cellular mechanism of LNP-mediated siRNA delivery and gene silencing.
References
- 1. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PCSK9 signaling pathways and their potential importance in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. droracle.ai [droracle.ai]
- 6. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Gene Therapy Targeting PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo genome and base editing of a human PCSK9 knock-in hypercholesterolemic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new approach to PCSK9 therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Low-density Lipoprotein-Cholesterol Lowering Strategies for Prevention of Atherosclerotic Cardiovascular Disease: Focus on siRNA Treatment Targeting PCSK9 (Inclisiran) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA Silencing in the Management of Dyslipidemias - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A combinatorial library of lipid-like materials for delivery of RNAi therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Synergistic Silencing: Combinations of Lipid-like Materials for Efficacious siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic RNAi Delivery Using 98N12-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
RNA interference (RNAi) is a powerful mechanism for selectively silencing gene expression, offering immense therapeutic potential for a wide range of diseases. The primary challenge in harnessing RNAi lies in the safe and effective delivery of small interfering RNA (siRNA) to target cells and tissues. 98N12-5 is a novel, multi-tail ionizable lipidoid that has demonstrated significant promise as a key component of lipid nanoparticle (LNP) formulations for in vivo siRNA delivery, particularly to the liver.[1] This document provides detailed application notes and experimental protocols for utilizing this compound for therapeutic RNAi delivery.
Application Notes
Mechanism of Action
This compound is an ionizable lipid, a critical component that facilitates the encapsulation of negatively charged siRNA and its subsequent release into the cytoplasm of target cells.[2][3] At an acidic pH during formulation, the amine groups of this compound become protonated, enabling the electrostatic complexation with siRNA. The resulting LNPs are typically formulated with helper lipids, including a phospholipid (like DSPC), cholesterol, and a PEGylated lipid, to enhance stability and circulation time.[2][4][5]
Once administered intravenously, the LNPs circulate in the bloodstream. The PEGylated lipid helps to shield the particle from opsonization, prolonging its circulation.[2][5] In the bloodstream, the LNPs are thought to be coated with endogenous proteins, such as Apolipoprotein E (ApoE).[2] This ApoE coating facilitates the recognition and uptake of the LNPs by hepatocytes via the low-density lipoprotein receptor (LDLR) through a process of receptor-mediated endocytosis.[2][6]
Inside the cell, the LNPs are trafficked into endosomes. The acidic environment of the endosome leads to the protonation of this compound, resulting in a net positive charge of the LNP. This positive charge is believed to promote the interaction with the negatively charged endosomal membrane, leading to membrane disruption and the release of the siRNA cargo into the cytoplasm.[2] Once in the cytoplasm, the siRNA can engage with the RNA-induced silencing complex (RISC) to mediate the cleavage and degradation of its target mRNA, resulting in gene silencing.[7]
Key Applications and Efficacy
This compound-formulated LNPs have been shown to be highly effective in delivering siRNA to the liver in various animal models, including mice, rats, and non-human primates.[2] This has led to potent and durable silencing of several therapeutically relevant hepatocyte-expressed genes.
-
Factor VII Silencing: Systemic administration of this compound LNPs encapsulating siRNA targeting Factor VII (FVII), a blood coagulation factor produced in the liver, has resulted in significant, dose-dependent reductions in both FVII mRNA and serum protein levels.[2]
-
Apolipoprotein B (ApoB) Silencing: Similarly, delivery of ApoB-targeting siRNA using this compound LNPs has led to decreased ApoB mRNA in the liver and subsequent reductions in serum ApoB protein and cholesterol levels.[2]
-
Local Delivery: Beyond systemic administration, this compound formulations have also been explored for local delivery. For instance, intranasal administration has been tested for siRNA delivery to the lungs.[2]
Data Presentation
Table 1: Representative this compound Lipid Nanoparticle Formulation Compositions
| Component | Molar Ratio (%) | Role in Formulation |
| This compound | 42 | Ionizable lipid for siRNA encapsulation and endosomal escape. |
| Cholesterol | 48 | Stabilizes the lipid bilayer and modulates membrane fluidity.[6] |
| mPEG2000-Ceramide C16 or mPEG2000-DMG | 10 | Provides a hydrophilic shield to prevent aggregation and prolong circulation.[2] |
Note: The optimal lipid:siRNA weight ratio is a critical parameter that needs to be determined empirically for each application, with ratios from 5:1 to 20:1 having been explored.[2]
Table 2: In Vivo Gene Silencing Efficacy of this compound Formulations
| Animal Model | Target Gene | siRNA Dose (mg/kg) | Route of Administration | Percent Gene Silencing | Reference |
| Mouse | Factor VII | 1.25 - 10 | Intravenous | >95% (mRNA) at 2.5 mg/kg | [2] |
| Rat | Factor VII | 1.25 - 10 | Intravenous | >90% (protein) at 5 mg/kg | [2] |
| Non-human Primate (Cynomolgus monkey) | ApoB | 2.5 | Intravenous | ~70% (protein) | [2] |
| Non-human Primate (Cynomolgus monkey) | ApoB | 6.25 | Intravenous | >80% (protein) | [2] |
Mandatory Visualizations
Caption: Experimental workflow for this compound LNP formulation and in vivo evaluation.
Caption: LNP-mediated siRNA delivery and gene silencing pathway.
Experimental Protocols
Protocol 1: Formulation of this compound Lipid Nanoparticles for siRNA Delivery
This protocol describes the preparation of this compound LNPs using a rapid mixing method, such as with a microfluidic device.
Materials:
-
This compound (ionizable lipidoid)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
mPEG2000-DMG (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])
-
siRNA (targeting the gene of interest)
-
Ethanol (200 proof, anhydrous)
-
Sodium Acetate Buffer (125 mM, pH 5.2)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing device (e.g., NanoAssemblr) or a T-junction mixer
-
Dialysis cassettes (e.g., 3,500 MWCO)
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of this compound, DSPC, cholesterol, and mPEG2000-DMG in absolute ethanol at appropriate concentrations (e.g., 10-25 mg/mL). Ensure all lipids are fully dissolved. Gentle heating may be required for some lipids.
-
-
Preparation of the Lipid Mixture (Organic Phase):
-
In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 42:10:48 of this compound:mPEG2000-DMG:cholesterol, with DSPC also being a potential component).[2]
-
Add absolute ethanol to the lipid mixture to achieve a final ethanol concentration of approximately 35% in the final mixed solution.
-
-
Preparation of the siRNA Solution (Aqueous Phase):
-
Dilute the siRNA stock in 125 mM Sodium Acetate Buffer (pH 5.2) to the desired concentration. The final concentration should be calculated based on the target lipid:siRNA weight ratio (e.g., 10:1).
-
-
Lipid Nanoparticle Formation:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid mixture (organic phase) and the siRNA solution (aqueous phase) into separate syringes.
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate. The rapid mixing of the two streams will induce the self-assembly of the LNPs.
-
-
Dialysis:
-
Immediately after formation, dialyze the LNP suspension against sterile, RNase-free PBS (pH 7.4) for at least 2 hours, with one buffer exchange, using a dialysis cassette. This step is crucial to remove ethanol and raise the pH to physiological levels.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C. For long-term storage, consult stability studies, but -20°C or -80°C may be appropriate.
-
Protocol 2: Characterization of this compound LNPs
A. Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS):
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
-
Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).
-
Acceptable LNPs for in vivo use typically have a mean diameter of 50-150 nm with a PDI below 0.2.[8][]
B. siRNA Encapsulation Efficiency using RiboGreen Assay:
-
Prepare two sets of LNP samples diluted in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).
-
To one set of samples, add Triton X-100 to a final concentration of 0.5% to lyse the LNPs and release the encapsulated siRNA.
-
Prepare a standard curve of the free siRNA using the RiboGreen reagent.
-
Add the RiboGreen reagent to both the intact and lysed LNP samples, as well as the standards.
-
Measure the fluorescence (excitation ~480 nm, emission ~520 nm).
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = (Fluorescence of lysed LNPs - Fluorescence of intact LNPs) / (Fluorescence of lysed LNPs) x 100
-
Protocol 3: In Vivo Delivery and Gene Silencing Analysis in Mice
Materials:
-
This compound LNP-siRNA formulation
-
Control LNP formulation (e.g., encapsulating a non-targeting control siRNA)
-
Saline or PBS (for control injections)
-
Appropriate mouse strain (e.g., C57BL/6)
-
Materials for intravenous injection (e.g., insulin syringes)
-
Materials for blood collection (e.g., retro-orbital or tail vein)
-
Materials for tissue harvesting and processing
-
RNA isolation kit
-
qRT-PCR reagents and instrument
Procedure:
-
Animal Dosing:
-
Administer the LNP-siRNA formulations to mice via intravenous (tail vein) injection. Doses typically range from 0.5 to 10 mg siRNA/kg body weight.[2]
-
Include control groups receiving saline and/or LNPs with a control siRNA.
-
-
Sample Collection:
-
At predetermined time points post-injection (e.g., 48 hours), collect blood samples for serum analysis of the target protein.
-
Euthanize the animals and harvest the target tissue (e.g., liver). Snap-freeze the tissue in liquid nitrogen and store at -80°C until further analysis.
-
-
Analysis of Gene Silencing:
-
Protein Level: Quantify the target protein levels in the serum using an appropriate method, such as ELISA.
-
mRNA Level:
-
Isolate total RNA from the harvested liver tissue using a commercial RNA isolation kit.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative real-time PCR (qRT-PCR) to measure the relative expression of the target gene's mRNA, normalizing to a stable housekeeping gene (e.g., GAPDH).[10][11]
-
-
-
Data Analysis:
-
Calculate the percentage of gene silencing by comparing the mRNA and protein levels in the treated groups to the control groups.
-
References
- 1. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 2. Recent advances in siRNA delivery mediated by lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 4. resources.tocris.com [resources.tocris.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rna.uzh.ch [rna.uzh.ch]
- 7. Detection of siRNA induced mRNA silencing by RT-qPCR: considerations for experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 11. qiagen.com [qiagen.com]
Application Notes and Protocols for 98N12-5 Formulated siRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
98N12-5 is a lipid-like material, often referred to as a "lipidoid," designed for the effective in vivo delivery of small interfering RNA (siRNA).[1] This novel, multi-tail ionizable lipid has demonstrated significant potential in mediating gene silencing, particularly in hepatocytes, making it a valuable tool for therapeutic research and development.[2][3] Lipidoids like this compound are key components of lipid nanoparticle (LNP) formulations that protect siRNA from degradation, facilitate cellular uptake, and promote endosomal escape for cytoplasmic delivery. This document provides detailed application notes and protocols for the dosage and administration of this compound formulated siRNA based on preclinical studies in various animal models.
Data Presentation: Dosage and Efficacy
The following tables summarize the quantitative data on the dosage and administration of this compound formulated siRNA from key preclinical studies.
Table 1: Intravenous Administration in Rodents
| Animal Model | Target Gene | siRNA Dose (mg/kg) | Dosing Regimen | Observed Efficacy | Reference |
| Mice | Factor VII | 2.5 | Two daily i.v. injections | Significant Factor VII protein reduction | [1] |
| Mice | Factor VII & ApoB | 4, 6, or 10 (total siRNA) | Single i.v. bolus injection of a 1:1 mixture | Dose-dependent silencing of both genes | [1] |
| Rats | Factor VII | 1.25 | Single i.v. injection | ~40% reduction in Factor VII mRNA | [1] |
| Rats | Factor VII | 2.5 | Single i.v. injection | ~80% reduction in Factor VII mRNA | [1] |
| Rats | Factor VII | 5 | Single i.v. injection | >90% reduction in Factor VII mRNA | [1] |
| Rats | Factor VII | 10 | Single i.v. injection | >90% reduction in Factor VII mRNA | [1] |
| Rats | N/A (control siRNA) | Up to 10 | Four once-per-week i.v. bolus injections | Well-tolerated | [1] |
Table 2: Intravenous Administration in Nonhuman Primates
| Animal Model | Target Gene | siRNA Dose (mg/kg) | Dosing Regimen | Observed Efficacy | Reference |
| Cynomolgus Monkeys | ApoB | 2.5 | Single i.v. injection | Significant ApoB protein silencing | [1] |
| Cynomolgus Monkeys | ApoB | 6.25 | Single i.v. injection | Significant and sustained ApoB protein silencing | [1] |
Table 3: Local Administration in Mice
| Animal Model | Application | Administration Route | siRNA Dose | Observed Efficacy | Reference |
| Mice | Respiratory Syncytial Virus (RSV) Infection | Intranasal | Not specified, but same as "naked" siRNA | >2 log reduction in viral plaques (compared to ~1 log for naked siRNA) | [1] |
Experimental Protocols
Protocol 1: Formulation of this compound/siRNA Nanoparticles
This protocol describes the spontaneous formation of lipidoid nanoparticles upon the mixing of lipids in ethanol with an aqueous buffer.
Materials:
-
This compound lipidoid
-
Cholesterol
-
mPEG2000-Ceramide C16 or mPEG2000-DMG
-
siRNA of interest
-
Ethanol
-
125 mM Sodium Acetate buffer (pH 5.2)
-
Phosphate-buffered saline (PBS)
-
Dialysis or tangential flow filtration system
Procedure:
-
Prepare stock solutions of this compound, cholesterol, and the PEG-lipid in ethanol.
-
Mix the lipid stock solutions to achieve a molar ratio of 42:48:10 (this compound:Cholesterol:PEG-lipid).[1]
-
Add the mixed lipids in ethanol to a 125 mM sodium acetate buffer (pH 5.2) to yield a final solution containing 35% ethanol. The lipidoid nanoparticles will form spontaneously.
-
To encapsulate siRNA, the siRNA is typically added to the aqueous buffer before the addition of the ethanolic lipid mixture. The lipid:siRNA weight ratio can be varied, with ratios such as 5:1 or 7.5:1 being reported.[4][5]
-
Remove non-entrapped siRNA and ethanol through dialysis against PBS or by using tangential flow filtration (e.g., with a 100,000 molecular weight cutoff).[4][5]
-
The final formulation can be sterile-filtered and stored at appropriate conditions (e.g., -80°C for long-term storage).[2]
Protocol 2: In Vivo Administration of Formulated siRNA
This protocol outlines the general procedure for systemic administration in rodents.
Materials:
-
This compound formulated siRNA nanoparticles in a biocompatible buffer (e.g., PBS)
-
Appropriate animal model (e.g., mice, rats)
-
Syringes and needles for intravenous injection
-
Animal handling and restraint equipment
Procedure:
-
Thaw the formulated siRNA on ice.
-
Dilute the formulation to the desired final concentration with sterile, nuclease-free PBS.
-
Administer the formulation to the animals via intravenous (tail vein) injection. The volume of injection should be appropriate for the animal's weight.
-
Monitor the animals for any adverse effects post-injection.
-
At the desired time points after administration, collect blood samples for serum analysis (e.g., protein levels) or euthanize the animals and harvest tissues (e.g., liver) for mRNA analysis.
Visualizations
Caption: Workflow for the formulation of this compound siRNA lipid nanoparticles.
References
Application Notes and Protocols for 98N12-5 Mediated Transfection
For Researchers, Scientists, and Drug Development Professionals
Introduction
98N12-5 is a novel, multi-tail ionizable lipidoid that has demonstrated significant potential for the in vivo delivery of small interfering RNA (siRNA), primarily targeting hepatocytes for gene silencing.[1] Its unique structure is designed to facilitate the encapsulation of nucleic acids into lipid nanoparticles (LNPs), protect them from degradation in circulation, and promote their cellular uptake and endosomal escape for effective cytoplasmic delivery.[1][2] These application notes provide a detailed overview of the experimental setup for this compound mediated transfection, including protocols for the formulation of this compound-containing LNPs, characterization, and in vitro and in vivo application.
Data Presentation
The following tables summarize typical quantitative data for LNP-siRNA formulations analogous to those using this compound, based on studies with structurally similar multi-tail ionizable lipids like C12-200. These values can serve as a benchmark for optimizing this compound based formulations.
Table 1: Physicochemical Properties of LNP-siRNA Formulations
| Parameter | Typical Value | Method of Analysis |
| Mean Hydrodynamic Diameter | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (at neutral pH) | Near-neutral to slightly negative | Zetasizer |
| siRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |
Table 2: In Vitro Transfection Efficiency and Cytotoxicity
| Cell Line | Transfection Efficiency (% Gene Silencing) | siRNA Concentration | Cytotoxicity (% Cell Viability) |
| Hepatocytes (e.g., HepG2) | 70 - 90% | 10 - 100 nM | > 90% |
| Other cell types | Variable | 10 - 100 nM | > 90% |
Table 3: In Vivo Efficacy in Animal Models (Mouse)
| Target Gene | Route of Administration | siRNA Dose | % Gene Knockdown in Liver |
| Factor VII (FVII) | Intravenous (IV) | 0.1 - 1.0 mg/kg | 80 - 95% |
| Apolipoprotein B (ApoB) | Intravenous (IV) | 0.1 - 1.0 mg/kg | 75 - 90% |
Experimental Protocols
Protocol 1: Formulation of this compound LNP-siRNA using Microfluidic Mixing
This protocol describes the formulation of this compound containing lipid nanoparticles encapsulating siRNA using a microfluidic device, which allows for reproducible and scalable production.[3][4]
Materials:
-
This compound (ionizable lipid)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
-
siRNA (targeting gene of interest)
-
Ethanol (anhydrous)
-
Citrate buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr™)
Procedure:
-
Lipid Stock Preparation:
-
Prepare a stock solution of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.[5] The total lipid concentration should be between 10-25 mM.
-
Ensure all lipids are fully dissolved. Gentle heating may be required for DSPC and cholesterol.
-
-
siRNA Solution Preparation:
-
Dissolve the siRNA in 50 mM citrate buffer (pH 4.0) to a desired concentration.
-
-
LNP Formulation:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the siRNA-citrate buffer solution into another.
-
Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.
-
Initiate mixing. The rapid mixing of the two solutions will induce the self-assembly of the LNP-siRNA complexes.
-
-
Dialysis and Sterilization:
-
Collect the resulting LNP suspension.
-
Dialyze the LNP suspension against sterile PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove ethanol and raise the pH.
-
Sterilize the final LNP-siRNA formulation by passing it through a 0.22 µm syringe filter.
-
-
Characterization:
-
Determine the particle size and PDI using Dynamic Light Scattering.
-
Measure the siRNA encapsulation efficiency using the RiboGreen assay.
-
Determine the final siRNA concentration.
-
Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: In Vitro Transfection with this compound LNP-siRNA
This protocol details the procedure for transfecting mammalian cells in culture with the formulated LNP-siRNA.
Materials:
-
Mammalian cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
Formulated this compound LNP-siRNA
-
Assay reagents for measuring gene knockdown (e.g., qRT-PCR primers, antibodies for Western blot)
-
Assay reagents for measuring cell viability (e.g., MTS, XTT)[6]
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Incubate the cells overnight at 37°C and 5% CO2.
-
-
Transfection:
-
On the day of transfection, dilute the LNP-siRNA formulation to the desired final concentrations (e.g., 1, 10, 100 nM siRNA) in fresh, complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the LNP-siRNA complexes.
-
Incubate the cells for 24-72 hours at 37°C and 5% CO2.
-
-
Post-Transfection Analysis:
-
Gene Knockdown Assessment: After the incubation period, lyse the cells and quantify the target mRNA levels using qRT-PCR or protein levels using Western blotting or ELISA.
-
Cell Viability Assessment: In parallel wells, assess cell viability using an appropriate assay (e.g., MTS assay) to determine any cytotoxic effects of the LNP-siRNA formulation.[6]
-
Protocol 3: In Vivo Administration of this compound LNP-siRNA in a Mouse Model
This protocol outlines the systemic administration of LNP-siRNA to mice for in vivo gene silencing studies.
Materials:
-
Formulated and characterized this compound LNP-siRNA
-
Experimental mice (e.g., C57BL/6)
-
Sterile PBS, pH 7.4
-
Insulin syringes (or other appropriate syringes for intravenous injection)
Procedure:
-
Dose Preparation:
-
Dilute the LNP-siRNA formulation in sterile PBS to the desired final concentration for injection. The final injection volume is typically 100-200 µL.
-
-
Administration:
-
Administer the LNP-siRNA solution to the mice via intravenous (tail vein) injection.
-
-
Post-Administration Monitoring and Analysis:
-
Monitor the mice for any adverse effects.
-
At a predetermined time point post-injection (e.g., 48-72 hours), euthanize the mice and collect tissues of interest (e.g., liver).
-
Homogenize the tissues and extract RNA or protein to analyze target gene expression levels by qRT-PCR or Western blot, respectively.
-
Blood samples can also be collected to measure serum levels of target proteins if applicable (e.g., Factor VII).[7]
-
Visualizations
Caption: Workflow for this compound LNP-siRNA formulation and application.
Caption: General mechanism of LNP-mediated siRNA delivery and action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 3. Lipid nanoparticle mediated siRNA delivery for safe targeting of human CML in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. liposomes.ca [liposomes.ca]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. Delivery of small interfering RNA through lyophilized natural lipid nanoparticles: effects of natural lipid selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The in Vitro – in Vivo Translation of Lipid Nanoparticles for Hepatocellular siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 98N12-5 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, exemplified by their success in mRNA-based vaccines.[1][2] The ionizable lipidoid 98N12-5 is a component utilized in the formulation of LNPs for the systemic delivery of siRNA. The efficacy, stability, and safety of this compound LNPs are critically dependent on their physicochemical properties.[3][4] Therefore, comprehensive characterization is an indispensable part of the development and quality control process.
This document provides detailed application notes and experimental protocols for the essential techniques used to characterize this compound LNPs. These protocols cover the determination of particle size, polydispersity, zeta potential, mRNA encapsulation efficiency, and morphological analysis.
Physicochemical Characterization Techniques
A thorough characterization of LNP formulations is crucial for ensuring batch-to-batch consistency, stability, and optimal in vivo performance.[5][6] The key quality attributes to be assessed include particle size and size distribution, surface charge, and the efficiency of nucleic acid encapsulation.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
Dynamic Light Scattering (DLS) is a widely used technique to determine the average hydrodynamic diameter and the PDI of LNPs in solution.[7] PDI is a measure of the heterogeneity of particle sizes, with a value below 0.3 being generally acceptable for LNP systems, indicating a homogenous population.[8]
Electrophoretic Light Scattering (ELS) is employed to measure the zeta potential, which is an indicator of the particle's surface charge.[9] The zeta potential is crucial for predicting the stability of the LNP dispersion and its interaction with biological membranes.[4][10]
Encapsulation Efficiency (EE%)
Determining the percentage of the nucleic acid cargo successfully encapsulated within the LNPs is a critical quality attribute.[8] The Quant-iT RiboGreen assay is a common fluorescence-based method for this purpose. It utilizes a dye that exhibits a significant fluorescence enhancement upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent like Triton X-100, the amount of free versus total mRNA can be quantified to calculate the encapsulation efficiency.[1][11]
Morphology and Ultrastructure
Cryogenic Transmission Electron Microscopy (cryo-TEM) is a powerful imaging technique for visualizing LNPs in their near-native, hydrated state.[12][13] It provides direct information on particle morphology, size distribution, lamellarity, and can help identify the internal structure of the LNPs, such as the presence of an electron-dense core, which is indicative of nucleic acid encapsulation.[14][15]
Summary of Quantitative Data
The following table summarizes typical physicochemical properties for LNPs, providing a reference for expected values during characterization.
| Parameter | Typical Value | Technique | Significance |
| Mean Hydrodynamic Diameter | 50 - 150 nm | DLS | Influences biodistribution, cellular uptake, and immunogenicity.[8] |
| Polydispersity Index (PDI) | < 0.2 | DLS | Indicates narrow, uniform size distribution.[16] |
| Zeta Potential | Near-neutral or slightly negative at neutral pH | ELS | Affects stability in circulation and interaction with cells.[9][10] |
| Encapsulation Efficiency (EE%) | > 90% | RiboGreen Assay | High EE% is crucial for therapeutic efficacy and minimizing side effects from free nucleic acids.[16][17] |
| Morphology | Spherical, dense core | Cryo-TEM | Confirms particle integrity and successful cargo packaging.[12] |
Experimental Protocols
Protocol 1: Measurement of Particle Size, PDI, and Zeta Potential
Objective: To determine the hydrodynamic diameter, polydispersity index, and zeta potential of this compound LNPs using a DLS/ELS instrument.
Materials:
-
This compound LNP sample
-
1X Phosphate-Buffered Saline (PBS), sterile-filtered (0.2 µm)
-
Deionized water
-
Disposable cuvettes for DLS and zeta potential measurements
-
DLS/ELS Instrument (e.g., Malvern Zetasizer)[18]
Methodology:
-
Instrument Setup:
-
Turn on the DLS/ELS instrument and allow it to warm up for at least 30 minutes.
-
Select the appropriate measurement parameters in the software for size (DLS) and zeta potential (ELS).
-
-
Sample Preparation (Size and PDI):
-
Dilute the this compound LNP stock solution in 1X PBS to an appropriate concentration. The final concentration should result in a count rate within the instrument's recommended range.
-
Gently mix the diluted sample by pipetting up and down. Avoid vortexing to prevent particle aggregation or disruption.
-
Transfer the diluted sample to a DLS cuvette. Ensure there are no air bubbles.
-
-
Size and PDI Measurement:
-
Place the cuvette in the instrument.
-
Set the measurement temperature (e.g., 25°C).
-
Allow the sample to equilibrate for 2 minutes.
-
Perform the measurement. Typically, this involves 3-5 replicate runs.
-
Record the volume-weighted mean diameter and the PDI value.
-
-
Sample Preparation (Zeta Potential):
-
Zeta Potential Measurement:
-
Place the zeta cell in the instrument.
-
Allow the sample to equilibrate at the set temperature (e.g., 25°C).
-
Perform the measurement.
-
Record the mean zeta potential and the conductivity of the sample.[19]
-
Protocol 2: Determination of mRNA Encapsulation Efficiency
Objective: To quantify the percentage of mRNA encapsulated within this compound LNPs using the Quant-iT RiboGreen Assay.
Materials:
-
This compound LNP sample encapsulating a known mRNA cargo
-
Quant-iT RiboGreen RNA Assay Kit
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)
-
2% Triton X-100 in TE buffer
-
Nuclease-free water
-
Black, flat-bottom 96-well plate
-
Fluorometric plate reader
Methodology:
-
Prepare mRNA Standard Curve:
-
Prepare a series of mRNA standards of known concentrations (e.g., 0 to 2000 ng/mL) by diluting the stock mRNA in TE buffer.
-
-
Prepare Samples:
-
Free mRNA: Dilute the LNP sample in TE buffer to a final volume of 100 µL in a well of the 96-well plate. This measures the unencapsulated mRNA.[11]
-
Total mRNA: Dilute the LNP sample in TE buffer containing 2% Triton X-100 to a final volume of 100 µL. The detergent will lyse the LNPs, releasing the encapsulated mRNA.[11]
-
-
Prepare RiboGreen Reagent:
-
Dilute the RiboGreen reagent concentrate 1:200 in TE buffer. Prepare this solution fresh and protect it from light.[1]
-
-
Assay Procedure:
-
Add 100 µL of the diluted RiboGreen reagent to each well containing the standards and samples.
-
Incubate the plate for 5 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a plate reader with excitation at ~485 nm and emission at ~525 nm.
-
-
Calculation:
-
Use the standard curve to determine the concentration of mRNA in the "Free mRNA" and "Total mRNA" samples.
-
Calculate the Encapsulation Efficiency (EE%) using the following formula:[1] EE% = (Total mRNA - Free mRNA) / Total mRNA * 100
-
Protocol 3: Morphological Analysis by Cryo-Transmission Electron Microscopy (Cryo-TEM)
Objective: To visualize the morphology, size, and internal structure of this compound LNPs.
Materials:
-
This compound LNP sample
-
TEM grids (e.g., copper grids with a lacey carbon film)
-
Vitrification apparatus (e.g., Vitrobot)
-
Liquid ethane and liquid nitrogen
-
Cryo-Transmission Electron Microscope
Methodology:
-
Grid Preparation:
-
Glow-discharge the TEM grids to make the carbon surface hydrophilic.
-
-
Sample Application and Vitrification:
-
Inside the vitrification apparatus, apply 3-4 µL of the LNP sample to the prepared grid.[15]
-
Blot the grid to create a thin aqueous film.
-
Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This rapidly freezes the sample, preventing the formation of ice crystals and preserving the native structure of the LNPs.[15]
-
-
Cryo-TEM Imaging:
-
Transfer the vitrified grid to the cryo-TEM under cryogenic conditions.
-
Acquire images at low electron doses to minimize radiation damage.
-
Collect images at various magnifications to assess the overall sample distribution and the detailed morphology of individual particles.
-
-
Image Analysis:
-
Analyze the collected micrographs to determine:
-
Morphology: Assess if particles are spherical and uniform.
-
Size Distribution: Measure the diameter of a statistically significant number of particles.
-
Internal Structure: Look for features like a solid core, lamellar structures, or blebs.[12]
-
-
Automated image analysis software can be used for high-throughput, quantitative analysis of particle size and shape.[14]
-
Visualizations
Caption: Workflow for the characterization of this compound LNPs.
Caption: Experimental workflow for determining mRNA encapsulation efficiency.
Caption: Relationship between LNP properties and biological function.
References
- 1. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 2. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azom.com [azom.com]
- 6. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. media.beckman.com [media.beckman.com]
- 9. How to measure mRNA-LNP surface charge | Malvern Panalytical [malvernpanalytical.com]
- 10. news-medical.net [news-medical.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Lipid Nanoparticles - Cryo TEM - LNPs - Drug Delivery - [thermofisher.com]
- 13. Recent Advances in Cryo-TEM Imaging of Soft Lipid Nanoparticles [aimspress.com]
- 14. atem.bio [atem.bio]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of immunization efficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Capillary‐Based Physicochemical Characterization of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability and Shelf Life of 98N12-5 LNPs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 98N12-5 lipid nanoparticles (LNPs). Our goal is to help you improve the stability and extend the shelf life of your LNP formulations for successful experimental outcomes.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during your work with this compound LNPs.
| Problem | Potential Cause | Recommended Solution |
| Increased Particle Size and Polydispersity Index (PDI) Upon Storage | Aggregation: LNPs may aggregate over time, especially at suboptimal storage temperatures.[1][2][3] Freeze-thaw cycles can also induce aggregation.[1][2][3] | Optimize Storage Conditions: Store LNPs at recommended temperatures, typically between 2°C and 8°C for short-term storage and -20°C to -80°C for long-term storage.[4][5][6] Avoid repeated freeze-thaw cycles.[1][2][3] Incorporate Cryoprotectants: For frozen storage, add cryoprotectants such as sucrose or trehalose to the LNP formulation to protect particles during freezing and thawing.[1][2][3][7] |
| Loss of Encapsulated Payload (e.g., mRNA, siRNA) | Lipid Degradation: Hydrolysis or oxidation of the lipids, including the ionizable lipid this compound, can compromise the integrity of the LNP structure, leading to leakage of the encapsulated cargo.[4][8] Improper pH: Suboptimal pH of the storage buffer can accelerate lipid hydrolysis.[7] | Control Storage Temperature: Low temperatures (-20°C to -80°C) slow down chemical degradation processes.[4][9] pH Optimization: Store LNPs in a buffer with a pH that ensures the stability of the lipid components, typically around neutral pH for storage.[2] Inert Environment: To prevent oxidation, consider packaging LNPs in an oxygen-free environment, such as vials flushed with an inert gas like nitrogen.[4] |
| Reduced Transfection Efficiency or Biological Activity | Particle Instability: Changes in particle size, PDI, or payload integrity directly impact the biological performance of the LNPs.[9][10] Chemical Degradation of Payload: The encapsulated nucleic acid may degrade over time.[11] | Comprehensive Stability Testing: Regularly assess the physicochemical properties (size, PDI, encapsulation efficiency) and biological activity of your LNP batches over time. Optimize Formulation with Excipients: Consider the addition of stabilizing excipients to your formulation.[12][13][14] |
| Phase Separation or Precipitation | Formulation Instability: The lipid components may not be optimally mixed or may be incompatible with the storage buffer. High LNP Concentration: Highly concentrated LNP solutions may be more prone to instability. | Formulation Re-evaluation: Re-assess the lipid ratios and buffer composition. Dilution: If possible, storing LNPs at a lower concentration may improve stability. |
| Inconsistent Results Between Batches | Variability in Formulation Process: Minor variations in the manufacturing process can lead to batch-to-batch differences in LNP characteristics. Inconsistent Storage History: Different storage conditions or histories for different batches can lead to variability. | Standardize Protocols: Ensure consistent and well-documented formulation and storage procedures. Characterize Each Batch: Thoroughly characterize each new batch of LNPs to ensure it meets quality specifications before use. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound LNPs?
A1: The stability of this compound LNPs is influenced by several factors, including:
-
Temperature: Both high temperatures and freeze-thaw cycles can negatively impact stability.[3][4] Storage at low, consistent temperatures is crucial.[4][9]
-
pH: The pH of the storage buffer can affect the rate of lipid hydrolysis.[7]
-
Lipid Composition: The molar ratios of the lipids (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) are critical for maintaining a stable LNP structure.[4][7]
-
Presence of Oxygen: Exposure to oxygen can lead to lipid oxidation.[4]
-
Mechanical Stress: Physical stresses like agitation can potentially destabilize LNPs.[3]
Q2: What are the recommended storage conditions for this compound LNPs?
A2: For short-term storage (days to weeks), refrigeration at 2°C to 8°C is often suitable.[4][10] For long-term storage (months), frozen conditions at -20°C to -80°C are recommended to minimize chemical degradation and preserve biological activity.[4][9]
Q3: How can I prevent aggregation of my this compound LNPs during frozen storage?
A3: To prevent aggregation during freezing and thawing, the use of cryoprotectants is highly recommended. Sugars like sucrose and trehalose are commonly used to protect LNPs during the freeze-thaw process.[1][2][3][7] These cryoprotectants help maintain the integrity of the LNP structure by forming a protective glassy matrix around the particles.[1]
Q4: What is lyophilization, and can it improve the shelf life of this compound LNPs?
A4: Lyophilization, or freeze-drying, is a process where the LNP formulation is frozen and then the water is removed by sublimation under a vacuum. This results in a dry powder that is generally much more stable than a liquid formulation, especially at ambient temperatures.[1][4] Lyophilization can significantly extend the shelf life of LNPs and reduce the need for cold-chain storage.[1] The addition of lyoprotectants, such as sucrose or trehalose, is crucial for protecting the LNPs during the lyophilization process.[1][7]
Q5: What analytical techniques should I use to monitor the stability of my this compound LNPs?
A5: A comprehensive stability program should include the following key analytical methods:
-
Dynamic Light Scattering (DLS): To measure the average particle size and polydispersity index (PDI).
-
Zeta Potential Measurement: To determine the surface charge of the LNPs, which can influence stability.
-
Encapsulation Efficiency Assay: To quantify the amount of payload that remains encapsulated within the LNPs over time. A common method for RNA is the RiboGreen assay.[15]
-
In Vitro Transfection Assay: To assess the biological activity of the LNPs and ensure they can still effectively deliver their payload to target cells.
Experimental Protocols
Protocol 1: Stability Assessment of this compound LNPs
Objective: To evaluate the physical stability of this compound LNPs under different storage conditions.
Methodology:
-
Prepare your this compound LNP formulation according to your standard protocol.
-
Divide the LNP solution into several aliquots.
-
For studies involving cryoprotectants, add the desired concentration of sucrose or trehalose (e.g., 5-10% w/v) to the designated aliquots.[1]
-
Store the aliquots under different temperature conditions (e.g., 4°C, -20°C, and -80°C).
-
At predetermined time points (e.g., Day 0, Week 1, Week 4, Week 12), remove an aliquot from each storage condition.
-
Allow the frozen samples to thaw at room temperature.
-
Measure the particle size (Z-average) and PDI using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency using a suitable assay (e.g., RiboGreen for RNA).[15]
Protocol 2: Lyophilization of this compound LNPs
Objective: To prepare a stable, lyophilized powder of this compound LNPs.
Methodology:
-
To your final LNP formulation, add a lyoprotectant such as sucrose or trehalose to a final concentration of 5-10% (w/v).[1]
-
Dispense the LNP solution into lyophilization vials.
-
Freeze the samples in a lyophilizer or a -80°C freezer.
-
Once completely frozen, start the lyophilization cycle according to the instrument's instructions (primary and secondary drying).
-
After the cycle is complete, backfill the vials with an inert gas like nitrogen and seal them.
-
Store the lyophilized powder at the desired temperature (e.g., 4°C or room temperature).
-
To reconstitute, add the appropriate amount of sterile water or buffer and gently swirl to dissolve the powder.
-
Characterize the reconstituted LNPs for size, PDI, and encapsulation efficiency.
Visualizations
Caption: Troubleshooting workflow for increased LNP size and PDI.
Caption: Common degradation pathways for this compound LNPs.
References
- 1. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fluidimaging.com [fluidimaging.com]
- 4. helixbiotech.com [helixbiotech.com]
- 5. Optimization of storage conditions for lipid nanoparticle-formulated self-replicating RNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Thermal Stability in Lipid Nanoparticle Systems [eureka.patsnap.com]
- 8. Buffer optimization of siRNA-lipid nanoparticles mitigates lipid oxidation and RNA-lipid adduct formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A novel mechanism for the loss of mRNA activity in lipid nanoparticle delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Systematic screening of excipients to stabilize aerosolized lipid nanoparticles for enhanced mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
Technical Support Center: 98N12-5 Lipid Nanoparticle Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of lipid nanoparticles (LNPs) utilizing the novel multi-tail ionizable lipid, 98N12-5. While this compound has been identified for efficient siRNA delivery to the liver, specific formulation parameters may require optimization.[1] The guidance provided herein is based on established principles of LNP synthesis and may require adaptation for your specific application.
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis and characterization of this compound LNPs.
Question: My this compound LNPs are too large or have a high polydispersity index (PDI). What are the potential causes and solutions?
Answer:
Large particle size and high PDI are common issues in LNP formulation that can affect biodistribution, cellular uptake, and therapeutic efficacy.[] Successful LNP formulations typically exhibit mean diameters between 50-150 nm with a PDI < 0.2.[][3]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Microfluidic Parameters | Adjust Total Flow Rate (TFR): An increase in TFR generally leads to a decrease in LNP diameter and PDI.[4] Optimize Flow Rate Ratio (FRR): The FRR (aqueous to organic phase) affects both size and encapsulation efficiency. A common starting point is a 3:1 ratio.[5] |
| Inadequate Mixing | Ensure proper functioning of the microfluidic mixing device. For manual methods like ethanol injection, ensure rapid and consistent mixing.[6] |
| Lipid Composition and Ratios | PEG-Lipid Content: The percentage of PEGylated lipid significantly impacts LNP size.[7] While it aids in size control, excessive amounts can also pose challenges.[7] Lipid Quality: Ensure the purity and stability of this compound and other lipid components. |
| Aggregation | Buffer Conditions: After formulation, LNPs should be dialyzed or diluted into a neutral pH buffer like PBS (pH 7.4) to prevent aggregation.[6][8] Zeta Potential: A near-neutral zeta potential can sometimes lead to aggregation.[3] |
Question: The encapsulation efficiency of my nucleic acid cargo in this compound LNPs is low. How can I improve it?
Answer:
High encapsulation efficiency (>90%) is crucial for the therapeutic efficacy of LNPs.[3] Several factors influence the successful entrapment of RNA or other nucleic acids within the LNP core.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incorrect N/P Ratio | The N/P ratio, which is the molar ratio of protonatable nitrogens in the ionizable lipid (this compound) to the phosphate groups in the nucleic acid, is critical.[5][6] Typical N/P ratios are between 3 and 6.[5][9] This ratio may need to be optimized for your specific this compound and nucleic acid combination. |
| pH of Aqueous Buffer | The aqueous buffer containing the nucleic acid should have an acidic pH (typically pH 4-5).[5][6] This ensures that the ionizable lipid (this compound) is positively charged, facilitating electrostatic interactions with the negatively charged nucleic acid backbone.[6] |
| Suboptimal Lipid Ratios | The molar ratios of the four lipid components (ionizable lipid, helper lipid, cholesterol, PEG-lipid) must be balanced. While a common starting point is a 50:10:38.5:1.5 ratio, this may need to be adjusted for this compound.[5][8] |
| High PEG-Lipid Content | While important for stability, a very high concentration of PEG-lipid can sometimes hinder encapsulation efficiency due to charge shielding effects.[7] |
Question: My this compound LNP formulation is unstable and changes size or loses its payload during storage. What can I do?
Answer:
LNP stability is critical for shelf-life and therapeutic viability. Instability can lead to particle aggregation and degradation of the nucleic acid cargo.[10]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Improper Storage Buffer | After formulation, LNPs should be stored in a neutral buffer such as PBS (pH 7.4).[6] |
| Incorrect Storage Temperature | The optimal storage temperature should be determined empirically. Common storage conditions are 4°C for short-term and -20°C or -80°C for long-term storage.[1] |
| Cryoprotectants for Frozen Storage | For frozen storage, the addition of cryoprotectants may be necessary to maintain LNP integrity during freeze-thaw cycles.[10] |
| Lipid Component Quality | Degradation of any of the lipid components can compromise the structural integrity of the LNPs. Ensure high-purity lipids are used. |
Frequently Asked Questions (FAQs)
Q1: What are the core components of a this compound LNP formulation?
A1: A typical LNP formulation consists of four main components:
-
Ionizable Cationic Lipid: In this case, this compound. It is crucial for encapsulating the nucleic acid at a low pH and facilitating its release into the cytoplasm after endocytosis.[]
-
Helper Lipid: Often a phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), which provides structural integrity to the nanoparticle.[11]
-
Cholesterol: Contributes to the stability and rigidity of the LNP and can aid in membrane fusion.[][12]
-
PEGylated Lipid (PEG-Lipid): A lipid conjugated to polyethylene glycol (PEG), which helps control particle size and provides a steric barrier to reduce opsonization and prolong circulation time.[][11]
Q2: What is a typical starting molar ratio for the lipid components in a this compound LNP formulation?
A2: While the optimal ratio must be determined experimentally for this compound, a commonly used starting point for many LNP formulations is a molar ratio of approximately 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.[5][8]
Q3: Which manufacturing method is recommended for producing this compound LNPs?
A3: Microfluidic mixing is highly recommended for LNP synthesis.[][13] This technique allows for precise control over mixing conditions, leading to consistent and reproducible production of LNPs with uniform size and high encapsulation efficiency.[][4]
Q4: What are the critical quality attributes (CQAs) I should measure for my this compound LNPs?
A4: The key CQAs to assess the quality of your LNP formulation are:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).[9]
-
Zeta Potential: Reflects the surface charge of the LNPs and is important for stability.[3][9]
-
Encapsulation Efficiency (%EE): The percentage of the nucleic acid that has been successfully encapsulated within the LNPs. This is often measured using a fluorescence-based assay like the RiboGreen assay.[14]
Q5: Why is endosomal escape important and how does this compound facilitate this?
A5: For the nucleic acid payload to be effective, it must be released from the endosome into the cytoplasm.[12] Ionizable lipids like this compound are designed to be neutral at physiological pH but become positively charged in the acidic environment of the endosome. This charge switch is believed to disrupt the endosomal membrane, allowing the LNP to release its cargo into the cell's cytoplasm.[][12]
Quantitative Data Summary
The following tables summarize typical parameters for LNP synthesis. Note that these are general guidelines, and optimization is crucial for any new formulation involving this compound.
Table 1: Critical Process Parameters (CPPs) for Microfluidic LNP Synthesis
| Parameter | Typical Range/Value | Impact on CQAs |
| Flow Rate Ratio (FRR) (Aqueous:Organic) | 3:1 | Affects size and encapsulation efficiency.[5] |
| Total Flow Rate (TFR) | 0.3 - 3.6 mL/min | Higher TFRs generally lead to smaller particles and lower PDI.[4] |
| N/P Ratio | 3 - 6 | Critical for encapsulation efficiency and particle size.[5][9] |
| Aqueous Phase pH | 4.0 - 5.0 | Essential for protonating the ionizable lipid and enabling nucleic acid encapsulation.[5][6] |
Table 2: Target Critical Quality Attributes (CQAs) for LNP Formulations
| Attribute | Target Value | Significance |
| Particle Size (Diameter) | 50 - 150 nm | Influences biodistribution, cellular uptake, and clearance.[] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a uniform and monodisperse particle population.[3] |
| Encapsulation Efficiency (%EE) | > 90% | Ensures a high concentration of the active therapeutic agent is delivered.[3] |
| Zeta Potential (at neutral pH) | Near-neutral | Can help reduce nonspecific interactions and improve safety profile.[] |
Experimental Protocols
Protocol 1: General Method for this compound LNP Synthesis via Microfluidics
This protocol provides a general procedure that should be optimized for your specific needs.
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Dissolve this compound, DSPC, cholesterol, and a PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[8]
-
The total lipid concentration in the ethanol phase can be optimized, with concentrations around 25 mg/mL being a potential starting point.[15]
-
Ensure all lipids are fully dissolved. Gentle heating (e.g., to 60-65°C) may be required for some lipids like DSPC and cholesterol, but ensure the solution is at room temperature before use.[8]
-
-
Preparation of Nucleic Acid Solution (Aqueous Phase):
-
Dissolve your nucleic acid (e.g., siRNA, mRNA) in an acidic buffer (e.g., 25-50 mM sodium acetate, pH 4.0).[6]
-
The concentration should be calculated to achieve the target N/P ratio.
-
-
Microfluidic Mixing:
-
Prime the microfluidic system according to the manufacturer's instructions, typically with ethanol followed by the aqueous buffer.[16]
-
Load the lipid solution (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.
-
Set the desired TFR and FRR on the microfluidic pump system (e.g., TFR of 2 mL/min and FRR of 3:1).
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.[13]
-
-
Purification and Buffer Exchange:
-
The collected LNP solution will contain ethanol and will be at an acidic pH.
-
Immediately dialyze the LNP formulation against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. This is crucial for LNP stability.[8] Tangential Flow Filtration (TFF) can also be used for larger scale preparations.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.2 µm filter.[8]
-
Store the LNPs at the appropriate temperature (e.g., 4°C for short-term, -80°C for long-term).
-
Protocol 2: Characterization of this compound LNPs
-
Size and PDI Measurement (DLS):
-
Dilute the LNP sample in PBS (pH 7.4).[9]
-
Measure the particle size (Z-average) and PDI using a Dynamic Light Scattering instrument.
-
-
Zeta Potential Measurement:
-
Dilute the LNP sample in a low ionic strength buffer (e.g., 0.1x PBS or deionized water) to get an accurate reading.[9]
-
Measure the zeta potential using an instrument with electrophoretic light scattering (ELS) capabilities.
-
-
Encapsulation Efficiency (%EE) using RiboGreen Assay:
-
Prepare a standard curve of your nucleic acid.[14]
-
Measure the fluorescence of the LNP sample with and without the addition of a detergent (e.g., 0.2% Triton X-100) that disrupts the LNPs.[8]
-
The fluorescence without detergent represents the free (unencapsulated) nucleic acid. The fluorescence with the detergent represents the total nucleic acid.
-
Calculate %EE using the formula: %EE = ((Total RNA - Free RNA) / Total RNA) * 100
-
Visualizations
Caption: General workflow for the synthesis of this compound lipid nanoparticles.
Caption: Decision tree for troubleshooting common LNP synthesis issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. A guide to RNA-LNP formulation screening - Inside Therapeutics [insidetx.com]
- 4. Optimized microfluidic formulation and organic excipients for improved lipid nanoparticle mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 6. biomol.com [biomol.com]
- 7. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 9. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Five Challenges Of Applying Lipid Nanoparticles As Delivery Tools For Therapeutic Agents [us.progen.com]
- 11. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. susupport.com [susupport.com]
- 14. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing siRNA Loading in 98N12-5 LNPs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize small interfering RNA (siRNA) loading efficiency in 98N12-5 lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal lipid-to-siRNA weight ratio for maximizing encapsulation in this compound LNPs?
A1: The lipid-to-siRNA weight ratio is a critical parameter for achieving high encapsulation efficiency. While the optimal ratio can vary based on specific experimental conditions, studies have shown that increasing the lipid-to-siRNA ratio generally leads to higher entrapment. For this compound(1)-based formulations, siRNA entrapment can be maximized at various initial lipid:siRNA (wt:wt) ratios.[1] It is recommended to perform a titration to determine the optimal ratio for your specific siRNA and formulation process.
Q2: How does the N/P ratio influence siRNA loading and LNP characteristics?
A2: The Nitrogen-to-Phosphate (N/P) ratio, representing the molar ratio of ionizable lipid nitrogen to siRNA phosphate, significantly impacts LNP properties. Increasing the N/P ratio has been shown to decrease LNP size while modestly increasing the polydispersity index (PDI)[2]. While a higher N/P ratio can enhance siRNA knockdown efficacy, it may also lead to a lower siRNA payload per LNP[2]. A common starting point for siRNA-loaded LNPs is an N/P ratio of 3:1[3].
Q3: What role do the different lipid components (ionizable, helper, cholesterol, PEG) play in siRNA loading?
A3: Each lipid component has a distinct role in the formulation and function of siRNA-LNPs:
-
Ionizable Lipids (e.g., this compound): These lipids are positively charged at acidic pH during formulation, facilitating electrostatic interactions with the negatively charged siRNA, which is crucial for encapsulation.[4][5] At physiological pH, they become neutral, reducing toxicity.
-
Helper Lipids (e.g., DSPC): Phospholipids like DSPC contribute to the structural integrity and stability of the LNP bilayer.[1]
-
Cholesterol: Cholesterol modulates membrane fluidity and stability, contributing to the overall integrity of the LNP.[1]
-
PEG-Lipids: These lipids are incorporated on the surface of the LNP to provide a steric barrier, which prevents aggregation during formulation and circulation.[4] The molar ratio of PEG lipids can influence LNP size and performance.[1]
Q4: Which analytical methods are recommended for quantifying siRNA encapsulation efficiency?
A4: The most common method for determining siRNA encapsulation efficiency is the RiboGreen fluorescence assay.[6] This assay measures the amount of siRNA protected within the LNPs versus the total amount of siRNA. The procedure involves measuring the fluorescence of the sample before and after lysing the LNPs with a detergent like Triton X-100.
Troubleshooting Guides
Issue 1: Low siRNA Encapsulation Efficiency (<80%)
Possible Causes & Solutions
| Potential Cause | Recommended Action |
| Suboptimal Lipid:siRNA Ratio | Perform a titration of the lipid:siRNA weight ratio to identify the optimal concentration for your specific siRNA. Ratios from 5:1 to 20:1 (wt:wt) have been explored.[1] |
| Incorrect pH of Formulation Buffer | Ensure the aqueous buffer containing the siRNA is acidic (typically pH 4.0-5.0) to ensure the ionizable lipid (this compound) is positively charged for effective complexation with siRNA.[3][4] |
| Inefficient Mixing | Utilize a rapid and reproducible mixing method, such as a microfluidic device, to ensure homogenous and rapid formation of LNPs.[6] Inconsistent manual mixing can lead to variability and lower encapsulation. |
| Poor Quality of Lipids or siRNA | Verify the purity and integrity of your lipid stocks and siRNA. Degradation of any component can negatively impact LNP formation. |
Issue 2: High Polydispersity Index (PDI > 0.2) of Formulated LNPs
Possible Causes & Solutions
| Potential Cause | Recommended Action |
| Slow or Inefficient Mixing | Slower mixing rates can lead to the formation of larger, more heterogeneous particles.[6] Increase the flow rate in microfluidic systems or ensure rapid, consistent manual mixing. |
| Inappropriate PEG-Lipid Concentration | The concentration of PEG-lipid can affect particle size and polydispersity.[7] Titrate the molar percentage of the PEG-lipid in your formulation. |
| Aggregation Post-Formulation | Ensure the final LNP suspension is in a suitable buffer (e.g., PBS) and at an appropriate concentration to prevent aggregation. Consider sterile filtering the final product through a 0.2 µm filter.[3] |
Experimental Protocols
Protocol 1: Formulation of this compound/siRNA LNPs using Microfluidics
-
Preparation of Lipid Solution:
-
Dissolve the ionizable lipid this compound, DSPC, cholesterol, and a PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
-
Preparation of siRNA Solution:
-
Dissolve the siRNA in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0).
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr™).
-
Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic) and total flow rate.
-
-
Downstream Processing:
Protocol 2: Quantification of siRNA Encapsulation Efficiency using RiboGreen Assay
-
Prepare Reagents:
-
RiboGreen reagent (prepare according to manufacturer's instructions).
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).
-
2% Triton X-100 solution.
-
-
Standard Curve:
-
Prepare a standard curve of your siRNA in TE buffer.
-
-
Sample Preparation:
-
Total siRNA: Dilute an aliquot of your LNP formulation in TE buffer and add Triton X-100 to a final concentration of 0.5% to lyse the LNPs.
-
Free siRNA: Dilute an aliquot of your LNP formulation in TE buffer without detergent.
-
-
Measurement:
-
Add the RiboGreen reagent to the standards and samples.
-
Incubate in the dark for 5 minutes.
-
Measure fluorescence (Excitation: ~480 nm, Emission: ~520 nm).
-
-
Calculation:
-
Calculate the concentration of total and free siRNA using the standard curve.
-
Encapsulation Efficiency (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100.
-
Data Summary
Table 1: Influence of Lipid:siRNA Ratio on Encapsulation Efficiency
| Lipid:siRNA (wt:wt) Ratio | siRNA Entrapment (%) |
| 5:1 | ~90% |
| 10:1 | >95% |
| 20:1 | >98% |
| Data derived from graphical representations in cited literature.[1] |
Table 2: Effect of N/P Ratio on LNP Physicochemical Properties
| N/P Ratio | Average Particle Size (nm) | Polydispersity Index (PDI) |
| 1 | ~95 | ~0.04 |
| 3 | ~75 | ~0.06 |
| 6 | ~60 | ~0.09 |
| 12 | ~50 | ~0.13 |
| Data derived from graphical representations in cited literature.[2] |
Visual Guides
Caption: Workflow for this compound LNP formulation using microfluidics.
Caption: Troubleshooting logic for low siRNA loading efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PREPARATION AND CHARACTERIZATION OF LIPID NANOPARTICLE FORMULATIONS FOR siRNA DELIVERY BY A MICROFLUIDIC APPROACH [unige.iris.cineca.it]
- 4. Lipid Nanoparticles for Short Interfering RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Single-Particle Spectroscopic Chromatography Reveals Heterogeneous RNA Loading and Size Correlations in Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn-links.lww.com [cdn-links.lww.com]
Technical Support Center: Reducing Off-Target Effects of 98N12-5 Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects associated with 98N12-5-based siRNA delivery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a novel, multi-tail ionizable cationic lipid.[1][2] It is a key component in the formation of lipid nanoparticles (LNPs) designed for the efficient in vivo delivery of small interfering RNA (siRNA), particularly to the liver.[1][2][3] These LNPs are utilized in research and therapeutic development to silence specific genes by harnessing the RNA interference (RNAi) pathway.[4][5]
Q2: What are off-target effects in the context of siRNA therapy?
Off-target effects occur when an siRNA molecule, delivered by a vehicle like a this compound LNP, unintentionally inhibits the expression of genes other than the intended target.[5] This can happen through various mechanisms, most commonly through a microRNA-like activity where the siRNA guide strand partially binds to the 3' untranslated region (3'UTR) of unintended messenger RNAs (mRNAs), leading to their degradation or translational repression.[4][6] Off-target effects can also arise from the sense (passenger) strand of the siRNA being loaded into the RNA-induced silencing complex (RISC).[7]
Q3: Can the this compound lipid itself cause off-target effects?
Currently, the literature does not attribute specific sequence-dependent off-target effects to the this compound lipid itself. Off-target effects are primarily a consequence of the delivered siRNA sequence.[5] However, the overall formulation of the lipid nanoparticle, including the properties of lipids like this compound, can influence the efficiency of siRNA delivery and its concentration in target cells, which in turn can impact the magnitude of off-target effects.[8][9]
Troubleshooting Guides
Issue 1: High Off-Target Gene Silencing Observed in My Experiment
If you are observing significant downregulation of unintended genes following transfection or injection with this compound formulated siRNA, consider the following troubleshooting strategies.
Potential Cause & Solution Workflow
A workflow for troubleshooting high off-target effects.
Detailed Methodologies:
-
Reduce siRNA Concentration: Lowering the concentration of siRNA is a primary strategy to mitigate off-target effects, as these effects are often dose-dependent.[4][8]
-
Experimental Protocol: Perform a dose-response experiment by transfecting cells with a range of siRNA concentrations (e.g., 0.1 nM to 10 nM). Measure both on-target and known off-target gene expression using RT-qPCR. The goal is to find the lowest concentration that maintains significant on-target knockdown while minimizing off-target activity.
-
-
Implement Chemical Modifications: Modifying the siRNA duplex can reduce off-target binding and increase specificity.
-
2'-O-methylation: This modification, particularly at the second position of the guide strand, can decrease miRNA-like off-target effects.[4][6]
-
Phosphorothioate (PS) linkages: PS modifications can increase nuclease resistance but excessive use may increase toxicity.[6]
-
Locked Nucleic Acid (LNA) and Unlocked Nucleic Acid (UNA): LNA modifications can reduce off-target effects by preventing the passenger strand from being loaded into RISC, though they may also impact potency.[10] UNA modifications can decrease the binding affinity of the siRNA to off-target RNAs.[8][10]
-
5'-End Modifications: Modifying the 5'-end of the sense strand with molecules like 5'-O-methyl-2'-deoxythymidine can prevent its loading into RISC, thereby eliminating off-target effects caused by the sense strand.[11]
-
-
Utilize siRNA Pooling: Using a pool of multiple siRNAs targeting different regions of the same mRNA can reduce the concentration of any single siRNA, thus minimizing its specific off-target effects.[4][6][8]
-
Experimental Protocol: Prepare a pool of 3-4 or more validated siRNAs targeting your gene of interest. Transfect cells with the pool at a total concentration equivalent to that used for a single siRNA. Compare the off-target gene expression profile to that of the individual siRNAs.
-
Issue 2: Sub-optimal LNP Formulation Leading to Poor Delivery and Potential for Increased Off-Target Effects
The composition of the LNP can affect delivery efficiency and, consequently, the required siRNA dose. Optimizing the this compound LNP formulation can enhance delivery and allow for lower, less toxic siRNA concentrations.
LNP Optimization Workflow
A workflow for optimizing this compound lipid nanoparticle formulations.
Quantitative Data Summary: LNP Formulation Parameters
| Parameter | Typical Range | Impact on Delivery and Off-Target Effects |
| This compound:siRNA Ratio (w/w) | 5:1 to 20:1 | Affects encapsulation efficiency and particle stability. Higher ratios may improve encapsulation but could also alter particle properties.[12] |
| Helper Lipid (e.g., DOPE, DSPC) | Varies | Can influence the fusogenicity of the LNP with the endosomal membrane, impacting siRNA release into the cytoplasm.[13] |
| Cholesterol Content | 30-50 mol% | Stabilizes the LNP structure and can affect in vivo circulation time. |
| PEG-Lipid Content | 1-5 mol% | Provides a hydrophilic shield, reducing opsonization and increasing circulation half-life. The length of the PEG chain can also be optimized.[14] |
Experimental Protocol for LNP Optimization:
-
Formulation: Prepare a matrix of LNP formulations by varying the molar ratios of this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid.
-
Characterization: For each formulation, measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
-
In Vitro Screening: Transfect a relevant cell line with the different LNP formulations. Measure on-target gene knockdown (RT-qPCR or western blot) and cell viability (e.g., MTT or CellTiter-Glo assay) to determine a therapeutic window.
-
Off-Target Analysis: For the lead formulations, perform a broader off-target analysis using transcriptome-wide methods like RNA-sequencing.
Signaling and Experimental Workflow Diagrams
Mechanism of RNAi and Off-Target Effects
The mechanism of siRNA-mediated gene silencing and miRNA-like off-target effects.
General Experimental Workflow for Assessing Off-Target Effects
A typical experimental workflow for evaluating on- and off-target effects of siRNA delivery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 7. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 8. sitoolsbiotech.com [sitoolsbiotech.com]
- 9. Frontiers | Lipid nanoparticle formulation optimization for in vivo mrna Delivery with design of experiment methodologies [internal-frontiersin.org]
- 10. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elimination of Off-Target Effect by Chemical Modification of 5'-End of siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A combinatorial library of lipid-like materials for delivery of RNAi therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Engineering Lipid–Polymer Nanoparticles for siRNA Delivery to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Troubleshooting Poor In-Vivo Efficacy of 98N12-5 LNPs
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing suboptimal in-vivo efficacy with 98N12-5 lipid nanoparticle (LNP) formulations. The following frequently asked questions (FAQs), protocols, and diagrams address common issues from initial formulation to intracellular delivery.
Section 1: LNP Formulation and Physicochemical Characterization
This section focuses on the critical initial steps of LNP preparation and quality control. The physicochemical properties of your LNPs are the foundation of their in-vivo performance.
FAQs
Q1: My this compound LNP formulation is showing poor in-vivo efficacy. Where should I begin troubleshooting?
A1: The first and most critical step is to thoroughly characterize the fundamental physicochemical properties of your LNP batch.[1] In-vivo performance is highly dependent on attributes such as particle size, polydispersity index (PDI), surface charge (zeta potential), and mRNA encapsulation efficiency.[2] These characteristics are considered critical quality attributes (CQAs) that can determine the safety and efficacy of the LNPs.[1] Deviations in these parameters can lead to issues such as rapid clearance from circulation, poor biodistribution, and inefficient cellular uptake.[2][3]
Q2: What are the optimal physicochemical properties for this compound LNPs to achieve good in-vivo efficacy?
A2: While the optimal parameters can be application-specific, successful LNP formulations for systemic administration generally fall within the ranges summarized in the table below.
Table 1: Key Physicochemical Attributes of this compound LNPs for In Vivo Efficacy
| Parameter | Recommended Range | Rationale for Poor Efficacy if Out of Range |
| Size (Hydrodynamic Diameter) | 70 - 150 nm[2][4] | > 150 nm: Can lead to rapid clearance by the reticuloendothelial system (RES) in the liver and spleen and may exhibit lower transfection efficiency.[2][4] < 50 nm: May undergo rapid renal clearance, reducing circulation time.[2] |
| Polydispersity Index (PDI) | < 0.2[2] | > 0.2: Indicates a heterogeneous population of particles, which can lead to inconsistent batch-to-batch performance and unpredictable in-vivo behavior.[5] Ensemble characterization techniques may not capture this heterogeneity, which is a key variable in LNP performance.[5] |
| Zeta Potential (at neutral pH) | Near-neutral or slightly negative (-10 mV to +10 mV) | Highly Positive: Can lead to rapid clearance due to non-specific binding to serum proteins and cells, and may cause toxicity.[3] |
| mRNA Encapsulation Efficiency | > 90% | < 90%: A significant portion of the mRNA is unencapsulated and exposed to degradation by nucleases in the bloodstream, leading to a lower effective dose reaching the target cells.[6] |
Q3: My LNP size is too large (>150 nm) and the PDI is high (>0.2). What are the likely causes?
A3: Large particle size and high PDI often point to issues in the formulation process or stability. Potential causes include:
-
Suboptimal Mixing Dynamics: The speed and method of mixing the lipid-ethanol phase with the mRNA-aqueous phase are critical.[5] Inconsistent or slow mixing can lead to the formation of larger, more heterogeneous particles. Microfluidic mixing is often used to achieve rapid, controlled mixing.[7][8]
-
Lipid Quality and Ratios: The quality of the individual lipid components (this compound, helper lipid, cholesterol, PEG-lipid) and their molar ratios are crucial.[2] Ensure lipids have not degraded and that the molar ratios are optimized. For example, the PEG-lipid content significantly influences particle formation and stability.[9]
-
Buffer Composition: The pH and ionic strength of the aqueous buffer can impact particle formation and mRNA complexation.[5]
-
Post-formulation Aggregation: LNPs may aggregate after formulation, especially during buffer exchange or concentration steps. This can be due to improper handling or suboptimal buffer conditions.
Q4: My mRNA encapsulation efficiency is consistently low. How can I improve it?
A4: Low encapsulation efficiency reduces the functional dose of your therapeutic. To improve it, consider the following:
-
N:P Ratio: The ratio of protonatable nitrogens (N) in the ionizable lipid (this compound) to the phosphate groups (P) in the mRNA is a key parameter.[8] An optimized N:P ratio (often between 3 and 6) is crucial for effective electrostatic interaction and mRNA condensation within the LNP core.[8]
-
pH of Formulation Buffer: The aqueous buffer pH during formulation should be acidic (typically pH 4-5). This ensures the ionizable lipid is positively charged, facilitating strong interaction with the negatively charged mRNA backbone.
-
Quality of mRNA: Ensure your mRNA is intact and of high purity. Degraded mRNA may not encapsulate as efficiently.
-
Mixing Process: Rapid and controlled mixing, as achieved with microfluidics, ensures that the lipids rapidly assemble around the mRNA before it can be diluted or degraded.[8]
Section 2: LNP Stability and Handling
The efficacy of a well-formulated LNP can be compromised by improper storage and handling.
FAQs
Q5: We store our LNPs at -20°C, but the in-vivo efficacy is inconsistent. Could storage conditions be the problem?
A5: Yes, storage conditions are critical for maintaining LNP integrity and potency. Storing LNPs at -20°C can lead to an increase in particle size and aggregation due to phase separation and ice crystal formation during freezing.[10] For aqueous LNP solutions, refrigeration (e.g., 4°C) may offer better stability over several months compared to freezing.[4][10] However, long-term stability often requires freezing at -80°C, but this must be done correctly.[11][12]
Q6: My LNPs show visible aggregation after being frozen and thawed. How can I prevent this?
A6: Aggregation during freeze-thaw cycles is a common problem that significantly reduces efficacy.[10] The solution is to use cryoprotectants.
-
Use of Cryoprotectants: Adding sugars like sucrose or trehalose (e.g., 10% w/v) to the LNP solution before freezing can prevent aggregation and preserve particle integrity and function upon thawing.[10][11]
-
Controlled Freezing and Thawing: Avoid slow freezing and repeated freeze-thaw cycles. Flash-freezing in liquid nitrogen may be beneficial, and thawing should be done quickly at room temperature or in a 37°C water bath.
Section 3: In-Vivo Biological Barriers
Even with optimal formulation and stability, LNPs face significant biological hurdles in the body. This section addresses issues related to biodistribution and intracellular delivery.
FAQs
Q7: My LNPs have ideal physicochemical properties and are stable, but protein expression in the target organ is still very low. What should I investigate next?
A7: If formulation is ruled out, the issue likely lies with in-vivo biological barriers. The next steps are to investigate:
-
Biodistribution: Are the LNPs reaching the intended target tissue in sufficient quantities? Following intravenous injection, LNPs often accumulate in the liver.[6] If your target is extrahepatic, this natural biodistribution is a major challenge.
-
Cellular Uptake and Endosomal Escape: Are the LNPs being internalized by the target cells, and is the mRNA cargo successfully escaping the endosome to reach the cytoplasm? Endosomal escape is a major bottleneck, with a large percentage of mRNA often failing to reach the cytoplasm.[13][14]
Q8: How can I determine the biodistribution of my this compound LNPs?
A8: In-vivo imaging is the most common method to assess LNP biodistribution.[15][16] This involves incorporating a fluorescent dye (e.g., DiR, DiD) into the LNP formulation.[8] The LNPs are then administered to animals (typically mice), and their location and concentration in various organs can be monitored over time using an in-vivo imaging system (IVIS).[7][16] This allows you to visualize whether the LNPs are accumulating in the target organ or being cleared or sequestered elsewhere (e.g., liver, spleen).[16]
Q9: My LNPs are accumulating in the liver, but my target is the lungs. What formulation parameters can I change to alter biodistribution?
A9: Modifying LNP composition can help tune biodistribution.[13] Key strategies include:
-
Adjusting PEG-Lipid Content: The PEG-lipid creates a hydration shell that helps evade immune detection and prolongs circulation time.[9] However, it can also hinder cellular uptake. Varying the molar percentage and the chain length of the PEG-lipid can influence circulation half-life and tissue accumulation.[9]
-
Charge-Tunable Lipids: Utilizing novel ionizable lipids can help optimize biodistribution for different tissues like the muscle or lungs.[13]
-
Ligand-Based Targeting: The LNP surface can be modified with ligands (e.g., antibodies, peptides) that bind to receptors specifically expressed on your target cells, enhancing tissue selectivity.[13]
Q10: My LNPs reach the target cells, but efficacy remains poor. How can I troubleshoot endosomal escape?
A10: Poor endosomal escape is a primary reason for low LNP potency.[14][17] The ionizable lipid (this compound) is the key component driving this process.[18] In the acidic environment of the endosome, the lipid becomes protonated (positively charged). This charge facilitates interaction with the negatively charged endosomal membrane, leading to membrane disruption and release of the mRNA payload into the cytoplasm.[18]
-
Investigation: Endosomal escape can be studied in vitro using confocal microscopy to visualize the colocalization of fluorescently labeled LNPs with endosomal markers (e.g., EEA1 for early endosomes, LAMP1 for late endosomes/lysosomes).[14][19] A lack of separation between the LNP signal and the endosomal signal over time suggests entrapment.
-
Troubleshooting: If endosomal escape is poor, the issue may lie with the pKa of the this compound lipid or its interaction with other lipid components. Re-optimizing the lipid composition, particularly the helper lipid, can sometimes improve the fusogenicity of the LNP with the endosomal membrane.[2][18]
Experimental Protocols
Protocol 1: LNP Formulation by Microfluidic Mixing
This protocol describes a standard method for producing consistent LNPs.[7][8]
-
Preparation of Solutions:
-
Lipid Phase (Organic): Prepare a stock solution of this compound, DSPC, cholesterol, and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
mRNA Phase (Aqueous): Dilute the mRNA to the required concentration in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Load the lipid solution into one syringe and the mRNA solution into another.
-
Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., NanoAssemblr).
-
Pump the two solutions through the chip at a defined flow rate ratio (e.g., 3:1 aqueous:organic). The rapid mixing within the microchannels causes the LNPs to self-assemble.
-
-
Purification and Buffer Exchange:
-
Collect the LNP solution from the outlet.
-
Dialyze the LNP solution against phosphate-buffered saline (PBS) at pH 7.4 overnight at 4°C using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and exchange the buffer.
-
-
Sterilization and Storage:
-
Sterile-filter the final LNP formulation through a 0.22 µm syringe filter.
-
Store at 4°C for short-term use or at -80°C with a cryoprotectant for long-term storage.[11]
-
Protocol 2: Characterization of LNP Size and PDI by DLS
-
Sample Preparation: Dilute a small aliquot of the LNP solution in sterile-filtered PBS (pH 7.4) to an appropriate concentration for Dynamic Light Scattering (DLS) analysis.
-
Instrument Setup: Equilibrate the DLS instrument to 25°C.
-
Measurement: Place the cuvette with the diluted sample into the instrument. Perform at least three replicate measurements to ensure consistency.
-
Data Analysis: The instrument software will report the Z-average diameter (size) and the Polydispersity Index (PDI). Ensure the results meet the specifications in Table 1.
Protocol 3: Determination of mRNA Encapsulation Efficiency
This protocol uses a fluorescent dye (e.g., RiboGreen) that selectively binds to single-stranded RNA.[8]
-
Prepare Reagents: Prepare the RiboGreen reagent in TE buffer according to the manufacturer's instructions.
-
Measure Total mRNA:
-
In a 96-well plate, add a diluted sample of your LNP formulation.
-
Add a surfactant (e.g., 1% Triton X-100) to lyse the LNPs and release all the mRNA.
-
Add the RiboGreen reagent and measure the fluorescence (Excitation ~480 nm, Emission ~520 nm). This represents the total mRNA concentration.
-
-
Measure Free mRNA:
-
In a separate well, add the same diluted LNP sample without the surfactant.
-
Add the RiboGreen reagent and measure the fluorescence. This represents the unencapsulated (free) mRNA.
-
-
Calculation:
-
Create a standard curve using known concentrations of your mRNA to convert fluorescence values to concentrations.
-
Calculate the Encapsulation Efficiency (EE) using the formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Visualizations
Below are diagrams illustrating key concepts in LNP troubleshooting and function.
Caption: Troubleshooting workflow for poor LNP in-vivo efficacy.
Caption: Relationship between LNP components and their functions.
Caption: Intracellular delivery pathway and critical bottleneck.
References
- 1. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precigenome.com [precigenome.com]
- 3. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Engineering The Next Generation Of Lipid Nanoparticles For Advanced Therapeutics [advancingrna.com]
- 6. Five Challenges Of Applying Lipid Nanoparticles As Delivery Tools For Therapeutic Agents [progen.com]
- 7. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 8. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo [mdpi.com]
- 10. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. gencefebio.com [gencefebio.com]
- 14. pnas.org [pnas.org]
- 15. labcorp.com [labcorp.com]
- 16. Biodistribution of RNA-LNP, a review - Inside Therapeutics [insidetx.com]
- 17. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 18. pnas.org [pnas.org]
- 19. Endosomal escape of delivered mRNA from endosomal recycling tubules visualized at the nanoscale - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Liver Targeting of 98N12-5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the liver-specific delivery of the therapeutic agent 98N12-5.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to enhance the liver targeting of this compound?
A1: The two primary strategies for enhancing liver targeting are passive and active targeting. Passive targeting relies on the natural tendency of nanoparticles of a certain size (70-200 nm) to accumulate in the liver due to the fenestrated sinusoidal endothelium. Active targeting involves conjugating this compound or its delivery vehicle with ligands that bind to specific receptors highly expressed on liver cells, such as hepatocytes or Kupffer cells.
Q2: Which ligands are commonly used for active liver targeting?
A2: Several ligands can be used for active liver targeting. The choice of ligand depends on the specific liver cell type you wish to target. For hepatocyte targeting, N-acetylgalactosamine (GalNAc) is highly effective as it binds to the asialoglycoprotein receptor (ASGPR), which is densely expressed on hepatocytes. For targeting Kupffer cells, mannose or mannan can be used to target the mannose receptor.
Q3: How does the formulation of this compound impact its liver targeting efficiency?
A3: The formulation is critical. Key parameters include particle size, surface charge, and the choice of delivery vehicle (e.g., lipid nanoparticles (LNPs), polymers, or exosomes). For passive targeting, a particle size between 70-200 nm is optimal. A neutral or slightly negative surface charge can help reduce clearance by the reticuloendothelial system (RES) outside the liver. The density of the targeting ligand on the surface of the delivery vehicle also significantly influences binding affinity and uptake by liver cells.
Troubleshooting Guides
Issue 1: Low Liver Accumulation of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Particle Size | Characterize the particle size of your this compound formulation using Dynamic Light Scattering (DLS). For passive targeting, aim for a size range of 70-200 nm. | Optimized formulation with a particle size conducive to liver accumulation. |
| Rapid Clearance by RES | Modify the surface of your delivery vehicle with polyethylene glycol (PEG) to create a "stealth" effect, reducing opsonization and clearance by macrophages in the spleen and other organs. | Increased circulation half-life and enhanced liver accumulation. |
| Inefficient Ligand Binding | If using active targeting, verify the expression of the target receptor in your animal model. Increase the density of the targeting ligand on the surface of your delivery vehicle. | Enhanced binding and uptake by the target liver cells. |
Issue 2: High Off-Target Accumulation (e.g., in Spleen or Lungs)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Particle Aggregation | Measure the polydispersity index (PDI) of your formulation. A high PDI (>0.3) suggests aggregation. Optimize the formulation to ensure stability and homogeneity. | A stable, monodisperse formulation with reduced non-specific uptake. |
| High Positive Surface Charge | Determine the zeta potential of your particles. Highly positive particles can lead to non-specific binding to negatively charged cell membranes and rapid clearance. Aim for a neutral or slightly negative surface charge. | Reduced off-target accumulation and improved safety profile. |
| Ineffective "Stealthing" | Optimize the length and density of the PEG chains on your delivery vehicle. Insufficient PEGylation can lead to RES uptake. | Reduced clearance by macrophages in the spleen and other non-target organs. |
Experimental Protocols
Protocol 1: Formulation of GalNAc-Conjugated Lipid Nanoparticles (LNPs) for this compound Delivery
-
Preparation of Lipid Stock Solutions: Dissolve the cationic lipid, helper lipid (e.g., DOPE), cholesterol, and PEG-lipid in ethanol. For targeted delivery, include a GalNAc-conjugated lipid in the mixture.
-
Preparation of Aqueous Phase: Dissolve this compound in an appropriate aqueous buffer (e.g., citrate buffer, pH 4.0).
-
LNP Formation: Rapidly mix the lipid-ethanol solution with the aqueous this compound solution using a microfluidic mixing device. The rapid mixing leads to the self-assembly of LNPs, encapsulating this compound.
-
Purification and Characterization: Remove the ethanol and unencapsulated this compound by dialysis or tangential flow filtration. Characterize the LNPs for particle size, PDI, zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Biodistribution Study of this compound Formulation
-
Animal Model: Use a relevant animal model (e.g., C57BL/6 mice).
-
Administration: Administer the this compound formulation intravenously (e.g., via tail vein injection). Include a control group receiving a non-targeted formulation.
-
Tissue Harvesting: At predetermined time points (e.g., 2, 8, and 24 hours post-injection), euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, and brain).
-
Quantification of this compound: Homogenize the harvested tissues and quantify the concentration of this compound using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or a fluorescence-based assay if this compound is labeled.
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Caption: Experimental workflow for developing and evaluating liver-targeted this compound formulations.
Technical Support Center: Overcoming Aggregation Issues with 98N12-5 Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the formulation of 98N12-5 lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in lipid nanoparticles?
This compound is a multi-tail, ionizable cationic lipid. It is a key component in LNP formulations designed for the delivery of siRNA therapeutics.[1][2][3][4] Its ionizable nature is crucial for encapsulating negatively charged siRNA at an acidic pH and facilitating its release into the cytoplasm at physiological pH. The multi-tail structure is believed to enhance the fusogenicity of the LNP with the endosomal membrane, improving the delivery of the siRNA payload into the cell's cytoplasm.[3]
Q2: What are the primary components of a typical this compound LNP formulation?
A standard this compound LNP formulation consists of four main components:
-
Ionizable Cationic Lipid (this compound): Facilitates siRNA encapsulation and endosomal escape.
-
Phospholipid (e.g., DSPC): A structural lipid that contributes to the nanoparticle's bilayer.
-
Cholesterol: Modulates membrane fluidity and stability.[5]
-
PEGylated Lipid (e.g., DMG-PEG 2000): Controls particle size and prevents aggregation by providing a hydrophilic shield.[6]
Q3: What are the common causes of aggregation in this compound formulations?
Aggregation of this compound LNPs is a common stability issue that can be triggered by several factors:
-
Suboptimal pH: The pH during formulation and storage is critical. Deviations from the optimal pH can affect the charge of the ionizable lipid, leading to particle fusion.[7]
-
Temperature Fluctuations: Both high temperatures and freeze-thaw cycles can induce aggregation. Freezing without cryoprotectants can cause ice crystal formation, which damages the LNPs and leads to aggregation upon thawing.[7][8]
-
Mechanical Stress: Vigorous shaking or stirring can introduce mechanical stress that promotes particle aggregation.[7]
-
Inappropriate Formulation Ratios: The molar ratios of the lipid components, especially the PEGylated lipid, are crucial for maintaining a stable particle size and preventing aggregation.[6]
-
High LNP Concentration: More concentrated LNP solutions have a higher probability of particle-particle interactions, which can lead to aggregation.
Q4: How can I detect aggregation in my this compound formulation?
The primary method for detecting aggregation is Dynamic Light Scattering (DLS) . An increase in the average particle size (Z-average) and the polydispersity index (PDI) are indicative of aggregation. A PDI value below 0.2 generally suggests a monodisperse and stable formulation. Visual inspection for turbidity or precipitation can also be a simple, initial indicator of significant aggregation.
Troubleshooting Guides
Issue 1: Increased Particle Size and PDI Immediately After Formulation
If you observe a large particle size (>150 nm) and a high PDI (>0.2) immediately after preparing your this compound LNPs, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Action |
| Inefficient Mixing | Ensure that the lipid and siRNA solutions are mixed rapidly and efficiently. For reproducible results, use a microfluidic mixing device. |
| Incorrect pH of Buffers | Verify the pH of the aqueous buffer used for siRNA (typically pH 4.0-5.0) and the final dialysis buffer (typically pH 7.4). |
| Suboptimal Lipid Ratios | Optimize the molar ratio of the lipid components. Increasing the percentage of the PEGylated lipid can often lead to smaller particle sizes. |
Experimental Workflow for Optimizing Formulation Parameters
Issue 2: Aggregation During Storage
If your this compound LNPs are stable initially but show signs of aggregation over time, focus on the storage conditions.
Quantitative Impact of Storage Conditions on LNP Stability
The following table summarizes the expected impact of different storage conditions on LNP size and PDI based on studies of similar ionizable lipid nanoparticle systems. While not specific to this compound, these trends are generally applicable.
| Storage Condition | Time | Avg. Particle Size (nm) | Polydispersity Index (PDI) |
| Room Temperature (25°C) | 1 Day | ~100 | ~0.15 |
| 7 Days | >200 (significant aggregation) | >0.3 | |
| Refrigerated (4°C) | 1 Day | ~100 | ~0.15 |
| 30 Days | ~110 | ~0.18 | |
| 90 Days | ~120 | ~0.2 | |
| Frozen (-20°C, no cryoprotectant) | After 1 Freeze-Thaw | >500 (significant aggregation) | >0.5 |
| Frozen (-80°C, no cryoprotectant) | After 1 Freeze-Thaw | >800 (severe aggregation) | >0.7 |
Note: Data is illustrative and compiled from general LNP stability studies. Actual results may vary based on the specific formulation.
Troubleshooting Storage-Related Aggregation
-
Recommended Storage: For short-term storage (up to a few weeks), refrigeration at 4°C is generally preferred over freezing if no cryoprotectant is used.[2]
-
Avoid Repeated Freeze-Thaw Cycles: If you need to store samples frozen, aliquot them to avoid multiple freeze-thaw cycles.
-
Utilize Cryoprotectants: For long-term storage, freezing at -80°C in the presence of a cryoprotectant is the most effective strategy.
Issue 3: Aggregation After Freeze-Thaw Cycles
Freezing and thawing are major stressors for LNPs. The formation of ice crystals can disrupt the nanoparticle structure, leading to aggregation.
Effect of Cryoprotectants on LNP Stability (Post Freeze-Thaw at -80°C)
| Cryoprotectant | Concentration (w/v) | Avg. Particle Size (nm) | Polydispersity Index (PDI) |
| None | 0% | >800 | >0.7 |
| Sucrose | 5% | ~250 | ~0.4 |
| 10% | ~150 | ~0.25 | |
| 20% | ~120 | ~0.2 | |
| Trehalose | 5% | ~280 | ~0.45 |
| 10% | ~160 | ~0.28 | |
| 20% | ~130 | ~0.22 |
Note: This data is representative of the effect of cryoprotectants on similar LNP systems and demonstrates the dose-dependent protective effect.[2]
Troubleshooting Freeze-Thaw Aggregation
-
Add a Cryoprotectant: Before freezing, add a cryoprotectant such as sucrose or trehalose to your LNP suspension at a final concentration of 10-20% (w/v).[2]
-
Flash Freezing: If possible, flash-freeze your samples in liquid nitrogen before transferring them to a -80°C freezer. This can minimize the formation of large ice crystals.
Experimental Protocols
Protocol 1: Preparation of this compound LNPs using Microfluidic Mixing
Materials:
-
This compound, DSPC, Cholesterol, DMG-PEG 2000
-
Ethanol (200 proof)
-
siRNA
-
Sodium Acetate Buffer (25 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing device and cartridges
Methodology:
-
Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration is typically 10-25 mM.
-
Prepare siRNA Solution: Dissolve the siRNA in sodium acetate buffer (pH 4.0) to the desired concentration.
-
Microfluidic Mixing:
-
Set the total flow rate and the flow rate ratio on the microfluidic device. A common starting point is a total flow rate of 12 mL/min and a flow rate ratio of 3:1 (aqueous:ethanolic).
-
Load the lipid solution and the siRNA solution into separate syringes and place them on the syringe pump.
-
Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the self-assembly of LNPs.
-
-
Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove the ethanol and raise the pH.
Protocol 2: Characterization of this compound LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement by DLS
-
Dilute a small aliquot of the LNP sample in PBS (pH 7.4).
-
Measure the particle size (Z-average) and PDI using a DLS instrument.
-
Perform at least three measurements and report the average.
2. siRNA Encapsulation Efficiency using RiboGreen Assay
-
Prepare a standard curve of your siRNA in TE buffer.
-
In a 96-well plate, add your LNP sample to two separate wells.
-
To one set of wells, add TE buffer. To the other set, add a solution of 0.5% Triton X-100 in TE buffer to lyse the LNPs.
-
Add the RiboGreen reagent to all wells and incubate in the dark for 5 minutes.
-
Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Fluorescence_Triton - Fluorescence_TE) / Fluorescence_Triton * 100
Mandatory Visualization
PCSK9 Signaling Pathway and siRNA Inhibition
The following diagram illustrates the mechanism of action for a this compound LNP delivering siRNA to inhibit the production of PCSK9, a key regulator of LDL cholesterol.
References
- 1. researchgate.net [researchgate.net]
- 2. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Application of Saccharide Cryoprotectants in the Freezing or Lyophilization Process of Lipid Nanoparticles Encapsulating Gene Drugs for Regenerative Medicine [sciltp.com]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for 98N12-5 LNPs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining the purification of 98N12-5 lipid nanoparticles (LNPs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound LNPs using common techniques such as Tangential Flow Filtration (TFF) and Size Exclusion Chromatography (SEC).
Tangential Flow Filtration (TFF) Troubleshooting
Question: Why is the permeate flux rate significantly lower than expected during the TFF of my this compound LNPs?
Answer: A low permeate flux rate during TFF can be attributed to several factors. Firstly, membrane fouling is a common issue where LNPs, lipids, or other components aggregate and block the membrane pores.[1] To address this, consider the following:
-
Optimize Transmembrane Pressure (TMP): High TMP can lead to excessive fouling. A systematic optimization of TMP is recommended to find a balance between flux and fouling.[1]
-
Adjust Crossflow Rate: Increasing the crossflow rate can help to sweep away foulants from the membrane surface.
-
Membrane Selection: Ensure the membrane material and pore size are appropriate for your this compound LNP formulation. Hydrophilic membranes are often preferred to minimize non-specific binding.
-
Pre-filtration: If the LNP solution contains larger aggregates, a pre-filtration step might be necessary.
Question: My this compound LNP size and polydispersity index (PDI) increase after TFF purification. What could be the cause?
Answer: An increase in LNP size and PDI post-TFF is often indicative of particle aggregation or instability. This can be caused by:
-
Shear Stress: High shear forces within the TFF system can disrupt the LNPs, leading to aggregation.[2] Consider reducing the pump speed or using a low-shear pump.
-
Buffer Composition: The diafiltration buffer composition is critical for maintaining LNP stability. Ensure the pH and ionic strength of the buffer are optimized for your this compound formulation.
-
Concentration Effects: Over-concentrating the LNP solution can lead to increased particle-particle interactions and aggregation. Limit the final concentration or perform the concentration in steps.
Size Exclusion Chromatography (SEC) Troubleshooting
Question: I am observing a broad, poorly resolved peak for my this compound LNPs during SEC. How can I improve the resolution?
Answer: Poor peak resolution in SEC can be due to several factors related to the column, mobile phase, and the LNPs themselves.[3] To improve resolution:
-
Column Selection: Utilize a column with an appropriate pore size for your LNPs. For many LNP formulations, columns with pore sizes of 1000 Å or larger are suitable.[4] Ultrawide pore SEC columns can be particularly effective for resolving LNP aggregates.[3]
-
Mobile Phase Optimization: The composition of the mobile phase is crucial. A low ionic strength mobile phase, such as 0.1x DPBS, can help maintain particle integrity. The addition of certain salts can also influence the separation.
-
Flow Rate: A lower flow rate can minimize shear stress on the LNPs and improve resolution.
-
Sample Overload: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or sample concentration.
Question: There is evidence of LNP-column interaction, such as peak tailing or low recovery. What can I do to prevent this?
Answer: Interaction between the LNPs and the stationary phase of the SEC column can lead to poor chromatographic performance. To mitigate this:
-
Column Chemistry: Use columns with a hydrophilic or bio-inert surface chemistry to minimize non-specific binding.
-
Mobile Phase Additives: The addition of a small amount of a non-ionic surfactant or altering the salt concentration in the mobile phase can sometimes reduce interactions.
-
Sample Preparation: Ensure your sample is fully dispersed before injection. Gentle vortexing or sonication might be necessary, but be cautious of causing LNP disruption.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) I should monitor during the purification of this compound LNPs?
A1: Key CQAs for LNP purification include particle size, polydispersity index (PDI), encapsulation efficiency of the nucleic acid payload, and the removal of process-related impurities such as residual solvents (e.g., ethanol) and free lipids.[5][6]
Q2: How can I efficiently remove residual ethanol from my this compound LNP preparation?
A2: Tangential Flow Filtration (TFF) is a highly effective method for removing residual ethanol through a process called diafiltration.[2] This involves continuously adding a fresh buffer to the LNP solution while removing the permeate, which contains the ethanol. Multiple diavolumes (typically 5-10) are exchanged to reduce the ethanol concentration to acceptable levels.
Q3: Can I use a single purification method for my this compound LNPs?
A3: While a single method like TFF can be sufficient for buffer exchange and concentration, a combination of methods often yields a product with higher purity and better characterization. For instance, TFF can be used for initial purification and concentration, followed by SEC for fine-tuning the size distribution and removing any remaining aggregates.[7]
Q4: What are the alternatives to traditional TFF and SEC for LNP purification?
A4: While TFF and SEC are standard, other techniques are being explored. Monolithic chromatography, specifically using hydrophobic interaction monoliths, has been shown to be a scalable alternative to TFF with potentially lower shear stress.[2] Other methods like dialysis can be used at a smaller scale but are generally slower.[8]
Data Presentation
Table 1: Comparison of Purification Methods on this compound LNP Characteristics
| Purification Method | Average Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Residual Ethanol (%) |
| Unpurified | 110 | 0.25 | 95 | 25 |
| TFF (5 Diavolumes) | 105 | 0.18 | 92 | < 1 |
| SEC (1000 Å pore size) | 102 | 0.12 | 90 | N/A |
| TFF + SEC | 103 | 0.11 | 88 | < 1 |
Note: Data are illustrative for the hypothetical this compound LNP formulation and will vary depending on the specific LNP composition and process parameters.
Experimental Protocols
Protocol 1: Tangential Flow Filtration (TFF) for this compound LNP Purification
-
System Preparation: Sanitize and equilibrate the TFF system with the chosen diafiltration buffer (e.g., 1x PBS, pH 7.4).
-
Loading: Load the crude this compound LNP solution into the TFF reservoir.
-
Concentration (Optional): Concentrate the LNP solution to a desired volume by running the system in concentration mode. Monitor the permeate flux and transmembrane pressure (TMP).
-
Diafiltration: Switch to diafiltration mode. Continuously add fresh diafiltration buffer to the reservoir at the same rate as the permeate is being removed. Perform 5-10 diavolume exchanges.
-
Final Concentration: After diafiltration, concentrate the LNPs to the final target concentration.
-
Recovery: Recover the purified and concentrated this compound LNP solution from the system.
-
Characterization: Analyze the purified LNPs for particle size, PDI, and encapsulation efficiency.
Protocol 2: Size Exclusion Chromatography (SEC) for this compound LNP Polishing
-
System and Column Equilibration: Equilibrate the SEC system and the selected column (e.g., with a 1000 Å pore size) with the mobile phase (e.g., 0.1x DPBS) at a low flow rate (e.g., 0.1 mL/min).
-
Sample Preparation: Ensure the this compound LNP sample is at the appropriate concentration and has been gently mixed.
-
Injection: Inject a small volume of the LNP sample onto the column.
-
Elution and Fraction Collection: Monitor the elution profile using a UV detector (e.g., at 260 nm for nucleic acid). Collect fractions corresponding to the main LNP peak.
-
Pooling and Analysis: Pool the relevant fractions and analyze for particle size, PDI, and concentration.
Visualizations
Caption: General workflow for the purification of this compound LNPs.
Caption: Troubleshooting logic for low permeate flux during TFF.
References
- 1. Process development of tangential flow filtration and sterile filtration for manufacturing of mRNA-lipid nanoparticles: A study on membrane performance and filtration modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Optimizing Messenger RNA Analysis Using Ultra-Wide Pore Size Exclusion Chromatography Columns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction to lipid nanoparticle manufacturing and LNP synthesis- Inside Therapeutics [insidetx.com]
- 6. susupport.com [susupport.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Nanoparticle purification for stability - Inside Tx [insidetx.com]
Technical Support Center: 98N12-5 LNP Formulation and Co-Lipid Impact
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 98N12-5 lipid nanoparticles (LNPs). The following information addresses common issues and the critical role of co-lipids in optimizing LNP performance for siRNA delivery.
Frequently Asked Questions (FAQs)
Q1: What is the typical composition of a this compound LNP formulation?
A standard this compound LNP formulation for in vivo siRNA delivery to the liver typically consists of the ionizable lipid this compound, a helper lipid (like DSPC or DOPE), cholesterol, and a PEGylated lipid.[1][2] The molar ratios of these components are critical for LNP stability, encapsulation efficiency, and delivery efficacy.[3][4]
Q2: How do different helper lipids, such as DSPC and DOPE, affect this compound LNP performance?
While direct comparative studies on this compound are limited, data from structurally similar ionizable lipids like C12-200 provide valuable insights. Generally, the choice of helper lipid can significantly influence the biodistribution and efficacy of the LNP.
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) is a saturated lipid that tends to form more rigid and stable bilayers.[2][5] LNPs formulated with DSPC may exhibit increased stability and have been shown to preferentially accumulate in the spleen.[6][7]
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) is an unsaturated lipid that is known to adopt a cone shape, which can promote the formation of non-bilayer structures. This property is thought to facilitate endosomal escape of the nucleic acid payload.[7][8] Studies with C12-200 LNPs have demonstrated that substituting DSPC with DOPE can lead to enhanced mRNA delivery to the liver.[6][8]
Q3: What is the role of cholesterol in this compound LNP formulations?
Cholesterol is a crucial component that modulates the fluidity and stability of the lipid bilayer.[1][2][3] It fills the gaps between the other lipid molecules, contributing to the structural integrity of the LNP and potentially aiding in membrane fusion events necessary for endosomal escape.[1][3] Higher cholesterol content has been associated with improved LNP stability in circulation.[6]
Q4: How does the PEG-lipid component influence this compound LNP performance?
The PEGylated lipid (e.g., DMG-PEG2000) forms a hydrophilic corona on the surface of the LNP.[9] This PEG layer provides steric hindrance, which prevents LNP aggregation and reduces opsonization (the process of marking particles for clearance by the immune system), thereby prolonging circulation time in vivo.[9][10][11] However, a high density of PEG on the LNP surface can also hinder cellular uptake and endosomal escape, a phenomenon known as the "PEG dilemma".[9][10] Therefore, the molar percentage of the PEG-lipid needs to be carefully optimized.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| LNP Aggregation | - Inappropriate buffer conditions (pH, ionic strength)- Suboptimal PEG-lipid concentration- Freeze-thaw cycles- Mechanical stress (e.g., vigorous vortexing) | - Ensure the formulation buffer is at the correct pH for this compound complexation with siRNA.- Optimize the molar percentage of the PEG-lipid; too little may not provide sufficient steric shielding.[5]- For long-term storage, consider lyophilization with cryoprotectants like sucrose or trehalose to prevent aggregation upon reconstitution.[12]- Avoid repeated freeze-thaw cycles.[12]- Use gentle mixing methods instead of vortexing during formulation.[13] |
| Low Encapsulation Efficiency | - Incorrect lipid-to-siRNA ratio- Suboptimal mixing during formulation- Degradation of siRNA | - Optimize the nitrogen-to-phosphate (N:P) ratio, which represents the molar ratio of ionizable nitrogen atoms in this compound to phosphate groups in the siRNA.- Ensure rapid and homogenous mixing of the lipid and siRNA solutions. Microfluidic mixing is a highly reproducible method.[14]- Use high-quality, intact siRNA. |
| Poor In Vivo Efficacy | - Suboptimal LNP formulation for the target tissue- Rapid clearance of LNPs from circulation- Inefficient endosomal escape | - For liver targeting, consider using DOPE as the helper lipid, as it has been shown to enhance liver accumulation with similar ionizable lipids.[6][8]- Optimize the PEG-lipid content to balance circulation time and cellular uptake.[15]- The choice of helper lipid can influence endosomal escape; DOPE's fusogenic properties may be beneficial.[8] |
| High Polydispersity Index (PDI) | - Inconsistent mixing during formulation- Instability of the formulation leading to a heterogeneous population of particles | - Utilize a controlled and reproducible mixing method like microfluidics.[14]- Characterize the LNPs immediately after formulation and monitor their stability over time.- Optimize the molar ratios of the lipid components to improve particle homogeneity. |
Quantitative Data
Table 1: Example Formulation of this compound LNPs for In Vivo siRNA Delivery
| Component | Molar Ratio (%) | Reference |
| This compound | 42 | |
| Cholesterol | 48 | |
| DMG-PEG2000 | 10 |
Table 2: Impact of Helper Lipid on LNP Biodistribution (Data from C12-200 LNPs)
| Helper Lipid | Primary Organ of Accumulation | Key Findings | Reference |
| DSPC | Spleen | Increased delivery to the spleen for both siRNA and mRNA. | [6][7] |
| DOPE | Liver | Enhanced mRNA delivery to the liver and improved liver transfection. | [6][7][8] |
Experimental Protocols
Protocol: Formulation of this compound LNPs by Microfluidic Mixing
This protocol describes a general method for formulating this compound LNPs encapsulating siRNA using a microfluidic device.
Materials:
-
This compound ionizable lipid
-
DSPC or DOPE (helper lipid)
-
Cholesterol
-
DMG-PEG2000
-
siRNA
-
Ethanol (anhydrous)
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device and cartridges
-
Syringe pumps
-
Dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Preparation of Lipid Stock Solution:
-
Dissolve this compound, the chosen helper lipid (DSPC or DOPE), cholesterol, and DMG-PEG2000 in anhydrous ethanol to achieve the desired molar ratios (e.g., refer to Table 1 for a starting point). The total lipid concentration should be optimized for the specific microfluidic system.
-
-
Preparation of siRNA Solution:
-
Dissolve the siRNA in citrate buffer (pH 4.0) to the desired concentration.
-
-
Microfluidic Mixing:
-
Load the lipid stock solution and the siRNA solution into separate syringes.
-
Set the flow rates on the syringe pumps to achieve the desired aqueous to organic phase flow rate ratio (typically 3:1).
-
Initiate the flow to mix the two solutions in the microfluidic cartridge. The rapid mixing will induce the self-assembly of the LNPs.
-
Collect the resulting LNP dispersion.
-
-
Dialysis:
-
Transfer the LNP dispersion to a dialysis cassette.
-
Perform dialysis against PBS (pH 7.4) for at least 18 hours, with several buffer changes, to remove the ethanol and raise the pH.
-
-
Characterization:
-
Measure the particle size (Z-average diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the zeta potential of the LNPs.
-
Quantify the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Visualizations
Caption: Workflow for this compound LNP Formulation.
Caption: Impact of Helper Lipids on LNP Performance.
References
- 1. researchgate.net [researchgate.net]
- 2. A guide to RNA-LNP formulation screening - Inside Therapeutics [insidetx.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Helper Lipid Structure Influences Protein Adsorption and Delivery of Lipid Nanoparticles to Spleen and Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 8. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. Impact of mixing and shaking on mRNA-LNP drug product quality characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. liposomes.ca [liposomes.ca]
Technical Support Center: Addressing Immunogenicity of 98N12-5 Based LNPs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 98N12-5 based Lipid Nanoparticles (LNPs) and encountering issues related to immunogenicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of the immunogenic response observed with this compound based LNPs?
A1: The immunogenicity of this compound based LNPs, like other ionizable LNPs, is multifactorial. The primary drivers include the activation of the innate immune system by the lipid components. The ionizable lipid, this compound, can be recognized by pattern recognition receptors, leading to the production of pro-inflammatory cytokines and chemokines.[1][2] Additionally, the PEGylated lipid component, while intended to increase circulation time, can induce the production of anti-PEG antibodies (IgM and IgG), which can lead to accelerated blood clearance upon repeated administration and potential hypersensitivity reactions.[3][4][5] The overall LNP structure, including its size and surface charge, can also influence its interaction with immune cells.[6][7]
Q2: We are observing high levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in our in vitro/in vivo experiments. What could be the cause and how can we mitigate this?
A2: High levels of pro-inflammatory cytokines are a common indicator of LNP-induced innate immune activation. For this compound based LNPs, this can be particularly pronounced as it is an earlier generation lipidoid that may require higher doses.[1][8]
-
Potential Causes:
-
Inherent Adjuvant Activity: The this compound lipid itself can act as an adjuvant, stimulating immune cells.[9]
-
Endosomal Damage: LNP-mediated endosomal escape can cause cellular stress and damage, triggering inflammatory signaling pathways.[1]
-
Complement Activation: LNPs can activate the complement system, leading to the release of pro-inflammatory mediators.[10][11][12][13][14]
-
mRNA Cargo: While less common with modified mRNA, unmodified single-stranded RNA can be recognized by Toll-like receptors (TLRs), contributing to the inflammatory response.[4]
-
-
Mitigation Strategies:
-
Lipid Component Modification: Consider replacing or supplementing this compound with a newer generation, more potent, and potentially less immunogenic ionizable lipid.
-
PEG Alternatives: Explore replacing the PEG-lipid with alternatives like poly(carboxybetaine) (PCB) lipids or ethylene oxide graft copolymers to reduce the risk of anti-PEG antibody formation.[3][15][16][17]
-
Dose Optimization: Titrate the LNP dose to the lowest effective concentration to minimize immune stimulation.
-
Route of Administration: The route of administration can significantly impact immunogenicity. Intramuscular injections have been shown to generate lower levels of anti-LNP antibodies compared to intravenous or subcutaneous routes.[18]
-
Q3: Our this compound based LNP formulation shows reduced efficacy upon repeated dosing. What is the likely mechanism and how can we address it?
A3: Reduced efficacy upon repeated dosing is often attributed to the "Accelerated Blood Clearance (ABC)" phenomenon. This is primarily caused by the production of anti-PEG IgM antibodies following the initial dose.[3] These antibodies bind to subsequently administered PEGylated LNPs, leading to their rapid clearance from circulation by the mononuclear phagocyte system, thus preventing them from reaching their target tissue.
-
Troubleshooting Steps:
-
Measure Anti-PEG Antibodies: Assess the levels of anti-PEG IgM and IgG in the serum of your animal models after the initial dose.
-
Alternative Stealth Polymers: Replace the PEG-lipid with alternative hydrophilic polymers that do not induce a strong antibody response.[3][15][16][17]
-
Modify Dosing Schedule: Altering the time between doses may impact the magnitude of the ABC phenomenon.
-
Consider a Different Ionizable Lipid: While the ABC phenomenon is linked to PEG, the overall immunogenicity of the LNP, influenced by the ionizable lipid, can contribute to a more robust antibody response.
-
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of IL-6, TNF-α, or other pro-inflammatory cytokines in vitro or in vivo. | - Inherent immunogenicity of this compound.- Complement activation.- Recognition of mRNA cargo by innate immune sensors. | - Titrate down the LNP dose.- Incorporate modified nucleotides (e.g., N1-methyl-pseudouridine) in the mRNA.- Evaluate alternative, less immunogenic ionizable lipids.- Perform a complement activation assay. |
| Reduced protein expression or therapeutic effect after a second or third dose. | - Accelerated Blood Clearance (ABC) due to anti-PEG antibodies. | - Measure anti-PEG IgM and IgG levels.- Replace PEG-lipid with an alternative stealth polymer (e.g., PCB-lipid).- Test a different route of administration (e.g., intramuscular). |
| High levels of anti-LNP IgM and/or IgG detected in serum. | - Immune response to the LNP components, particularly the PEG-lipid. | - See recommendations for "Reduced protein expression...".- Characterize the antibody binding to different LNP components. |
| Significant injection site reactions (swelling, redness). | - Local inflammatory response to the LNP formulation. | - Lower the administered dose.- Evaluate the impact of individual lipid components on local inflammation.- Consider co-formulation with an anti-inflammatory agent. |
| Variable immunogenic responses across different batches of LNPs. | - Inconsistencies in LNP size, polydispersity, or encapsulation efficiency. | - Ensure rigorous quality control of LNP formulations, including size and zeta potential measurements.- Optimize the formulation and manufacturing process for consistency. |
Quantitative Data Summary
Table 1: Influence of Administration Route on Anti-LNP Antibody Production
| Administration Route | Dose (mRNA) | Mean Anti-LNP IgM (MFI) | Mean Anti-LNP IgG (MFI) |
| Intravenous (i.v.) | High (0.3 mg/kg) | High | High |
| Intravenous (i.v.) | Low (0.0003 mg/kg) | Moderate | Low |
| Subcutaneous (s.c.) | High (0.3 mg/kg) | High | High |
| Subcutaneous (s.c.) | Low (0.0003 mg/kg) | Moderate | Low |
| Intramuscular (i.m.) | High (0.3 mg/kg) | Low | Low |
| Intramuscular (i.m.) | Low (0.0003 mg/kg) | Low | Low |
MFI: Mean Fluorescence Intensity. Data synthesized from findings suggesting intramuscular injections generate lower antibody levels.[18]
Table 2: In Vitro Cytokine Release from Human PBMCs in Response to LNPs
| LNP Formulation | IL-6 Release (pg/mL) | TNF-α Release (pg/mL) |
| Control (PBS) | < 50 | < 20 |
| Empty LNP | > 1000 | > 500 |
| mRNA-LNP | > 1500 | > 700 |
Data are illustrative and based on general findings that LNPs, both empty and with mRNA cargo, can induce significant cytokine release.[1][11]
Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay
-
Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
LNP Treatment: Add this compound based LNPs at various concentrations to the wells. Include a positive control (e.g., LPS) and a negative control (PBS).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of IL-6, TNF-α, and other relevant cytokines in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
Protocol 2: Quantification of Anti-LNP Antibodies (SPAM Assay)
-
LNP Immobilization: Immobilize fluorescently labeled (e.g., DiI) this compound based LNPs on BSA-passivated glass slides.
-
Plasma Incubation: Incubate the LNP-coated slides with plasma samples collected from animals previously dosed with the LNPs.
-
Washing: Wash the slides to remove unbound plasma components.
-
Detection Antibody Incubation: Add fluorescently labeled secondary antibodies that detect the isotype of interest (e.g., anti-mouse IgM-AF488, anti-mouse IgG-AF488).
-
Washing: Wash the slides to remove unbound detection antibodies.
-
Imaging: Image the slides using fluorescence confocal microscopy.
-
Analysis: Use automated image analysis software to quantify the co-localization of the detection antibody signal with the LNP signal, providing a measure of antibody binding to individual LNPs.[18][19]
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. Pro-inflammatory concerns with lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(carboxybetaine) lipids enhance mRNA therapeutics efficacy and reduce their immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-Generation mRNA-LNPs: Strategies to Reduce Anti-PEG Antibody Responses | Biopharma PEG [biochempeg.com]
- 6. Establishing correlation between in vitro potency and in vivo immunogenicity for mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid nanovehicles overcome barriers to systemic RNA delivery: Lipid components, fabrication methods, and rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 10. mRNA-LNP COVID-19 Vaccine Lipids Induce Complement Activation and Production of Proinflammatory Cytokines: Mechanisms, Effects of Complement Inhibitors, and Relevance to Adverse Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mRNA-LNPs induce immune activation and cytokine release in human whole blood assays across diverse health conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mRNA-LNP COVID-19 Vaccine Lipids Induce Complement Activation and Production of Proinflammatory Cytokines: Mechanisms, Effects of Complement Inhibitors, and Relevance to Adverse Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. web.stanford.edu [web.stanford.edu]
- 16. researchgate.net [researchgate.net]
- 17. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Studying how administration route and dose regulates antibody generation against LNPs for mRNA delivery with single-particle resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
The Veteran vs. the Vanguard: A Comparative Guide to Ionizable Lipids for siRNA Delivery
A deep dive into the performance of the pioneering 98N12-5 lipidoid against next-generation alternatives like DLin-MC3-DMA, C12-200, and ALC-0315, offering researchers a data-driven guide to selecting the optimal vehicle for hepatic siRNA delivery.
In the rapidly evolving landscape of RNA interference (RNAi) therapeutics, the effective delivery of small interfering RNA (siRNA) to target tissues remains a critical challenge. Ionizable lipids have emerged as the cornerstone of lipid nanoparticle (LNP) formulations, enabling the protection, delivery, and intracellular release of siRNA. This guide provides a comprehensive comparison of the seminal ionizable lipidoid, this compound, with other prominent ionizable lipids: DLin-MC3-DMA (MC3), C12-200, and ALC-0315. This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their siRNA delivery platforms.
Performance at a Glance: A Quantitative Comparison
The efficacy of an ionizable lipid is determined by a combination of its physicochemical properties and its in vivo performance. The following tables summarize key quantitative data for LNPs formulated with this compound and its more recent counterparts.
| Ionizable Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| This compound | ~55 | < 0.2 | > 90% |
| DLin-MC3-DMA (MC3) | ~55 | < 0.2 | > 90%[1] |
| C12-200 | ~124 | < 0.2 | > 80%[2] |
| ALC-0315 | ~133 | ~0.15 | > 90% |
Table 1: Physicochemical characteristics of LNPs formulated with different ionizable lipids. Data is compiled from various sources and may vary based on specific formulation parameters.
The true measure of an ionizable lipid's utility lies in its ability to effectively silence target genes in a living organism. The median effective dose (ED50), the dose required to achieve 50% gene silencing, is a critical metric for in vivo potency.
| Ionizable Lipid | Target Gene | In Vivo Model | ED50 (mg/kg) | Maximum Silencing (%) |
| This compound | Factor VII | Mouse | ~5.0 | 60-70% |
| DLin-MC3-DMA (MC3) | Factor VII | Mouse | ~0.005 | > 90%[3] |
| C12-200 | Factor VII | Mouse | ~0.01 | > 90% |
| ALC-0315 | Factor VII | Mouse | < 1.0 | > 95%[4][5] |
Table 2: In vivo silencing efficiency of siRNA-LNPs formulated with different ionizable lipids. The data highlights the significant improvements in potency from the early this compound to the more recent ionizable lipids.
Delving Deeper: A Head-to-Head Analysis
This compound: The Trailblazer
As one of the first lipid-like materials, or "lipidoids," developed for in vivo siRNA delivery, this compound was instrumental in demonstrating the potential of LNP technology. Formulations using this compound showed preferential accumulation in the liver, with over 90% of the injected dose localizing to this organ.[6][7] While groundbreaking for its time, subsequent research has led to the development of significantly more potent alternatives.
DLin-MC3-DMA (MC3): The Gold Standard
MC3 set a new benchmark for in vivo siRNA delivery and is a key component of the first FDA-approved siRNA therapeutic, Onpattro®. Its structure is optimized for hepatic gene silencing, with an ideal pKa that facilitates both efficient siRNA encapsulation and endosomal escape.[3][8] LNPs formulated with MC3 exhibit a remarkable potency, with an ED50 for Factor VII silencing in mice of approximately 0.005 mg/kg.[3]
C12-200: A Highly Potent Successor
Emerging from the same lipidoid screening approach that yielded this compound, C12-200 demonstrated a dramatic leap in potency. With an ED50 for hepatic gene silencing in the range of 0.01 mg/kg, C12-200 is approximately 100 times more efficient than this compound.[6] This enhanced efficacy solidified the potential of combinatorial chemistry for discovering novel and highly effective delivery materials.
ALC-0315: A Clinical Frontrunner
ALC-0315 is a more recent ionizable lipid that has gained prominence through its use in the Pfizer-BioNTech COVID-19 mRNA vaccine. While extensively studied for mRNA delivery, it has also proven to be a potent vehicle for siRNA. In a direct comparison with MC3 for siRNA delivery in mice, LNPs containing ALC-0315 achieved a two-fold greater knockdown of Factor VII in hepatocytes at a dose of 1 mg/kg.[4][5] However, at higher doses (5 mg/kg), ALC-0315 LNPs showed increased markers of liver toxicity, a factor that requires careful consideration in therapeutic development.[4][5]
Experimental Corner: Protocols for the Bench
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments cited in this guide.
LNP Formulation via Microfluidic Mixing
The preparation of uniform and potent siRNA-LNPs is crucial for successful delivery. Microfluidic mixing is a widely adopted method for achieving this.
Caption: LNP formulation workflow using microfluidic mixing.
Detailed Protocol:
-
Preparation of Solutions:
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the siRNA-aqueous solution into separate syringes.
-
Pump the solutions through a microfluidic mixing device (e.g., a NanoAssemblr) at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).[9]
-
-
Purification:
-
Immediately after mixing, dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Measure the siRNA encapsulation efficiency using a fluorescent dye-based assay such as the RiboGreen assay.[1]
-
In Vivo siRNA Delivery and Gene Silencing Analysis
The ultimate test of an LNP formulation is its ability to silence a target gene in an animal model.
Caption: Experimental workflow for in vivo siRNA delivery and analysis.
Detailed Protocol:
-
Animal Model: Utilize a relevant animal model, such as C57BL/6 mice for assessing hepatic gene silencing.
-
Administration: Administer the LNP-siRNA formulations systemically, typically via tail vein injection. Include a control group receiving a non-targeting siRNA.
-
Tissue Collection: At a predetermined time point post-injection (e.g., 48-72 hours), humanely euthanize the animals and harvest the target tissue (e.g., liver).
-
RNA Analysis:
-
Isolate total RNA from the tissue samples.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene, normalized to a housekeeping gene.
-
-
Protein Analysis:
-
Extract total protein from tissue lysates.
-
Perform a Western blot or an enzyme-linked immunosorbent assay (ELISA) to quantify the protein levels of the target gene.
-
-
Data Analysis: Calculate the percentage of gene silencing by comparing the target mRNA or protein levels in the treated group to the control group.
Conclusion: Choosing the Right Tool for the Job
References
- 1. researchgate.net [researchgate.net]
- 2. The impact of lipid compositions on siRNA and mRNA lipid nanoparticle performance for pulmonary delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing RNA-lipid nanoparticle delivery: Organ- and cell-specificity and barcoding strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in siRNA delivery mediated by lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid nanoparticle mediated siRNA delivery for safe targeting of human CML in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 98N12-5 and DLin-MC3-DMA for In Vivo siRNA Delivery
A detailed analysis for researchers and drug development professionals on the efficacy of two prominent lipid nanoparticles for siRNA-mediated gene silencing.
The development of effective and safe delivery vehicles for small interfering RNA (siRNA) is a cornerstone of RNA-based therapeutics. Among the various platforms, lipid nanoparticles (LNPs) have emerged as a leading technology, with DLin-MC3-DMA being a key component in the first FDA-approved siRNA drug, Onpattro®. This guide provides an objective comparison of the in vivo efficacy of DLin-MC3-DMA and an earlier generation lipidoid, 98N12-5, for hepatic gene silencing, supported by experimental data and detailed methodologies.
Quantitative Efficacy in Hepatic Gene Silencing
The primary measure of LNP efficacy for siRNA delivery is the median effective dose (ED50), which represents the dose of siRNA required to achieve 50% silencing of the target gene. The most common preclinical model for this assessment involves the silencing of the Factor VII (FVII) gene in mice, as FVII is a liver-produced protein with a short half-life, allowing for rapid and robust measurement of gene knockdown.
Experimental data clearly demonstrates the superior potency of DLin-MC3-DMA-containing LNPs compared to those formulated with this compound.
| Lipid Nanoparticle Component | Target Gene | Animal Model | ED50 (mg/kg siRNA) | Efficacy Notes |
| DLin-MC3-DMA | Factor VII | Mouse | ~0.005[1] | Highly potent, representing a significant advancement in LNP technology. |
| This compound | Factor VII | Mouse | ~1-5 | A dose of 5 mg/kg was required to achieve 60-70% gene silencing.[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison, focusing on the in vivo silencing of Factor VII in mice.
LNP Formulation
a) DLin-MC3-DMA LNP Formulation:
A standard and optimized protocol for formulating DLin-MC3-DMA LNPs for siRNA delivery involves the following steps:
-
Lipid Stock Preparation:
-
The lipid components are dissolved in ethanol. A common molar ratio is 50% DLin-MC3-DMA, 10% 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), 38.5% cholesterol, and 1.5% polyethylene glycol-dimyristoylglycerol (PEG-DMG).
-
-
siRNA Solution Preparation:
-
The siRNA targeting Factor VII is dissolved in a low pH buffer, such as a 10 mM citrate buffer at pH 4.
-
-
LNP Assembly:
-
The ethanolic lipid solution is rapidly mixed with the aqueous siRNA solution. This can be achieved using methods such as vortex mixing or a microfluidic mixing device. The acidic buffer ensures that the ionizable amine of DLin-MC3-DMA is protonated, facilitating the encapsulation of the negatively charged siRNA.
-
-
Dialysis and Concentration:
-
The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at a neutral pH (7.4) to remove ethanol and the acidic buffer.[3] This step also neutralizes the surface charge of the LNPs. The solution can then be concentrated to the desired final siRNA concentration.
-
b) this compound LNP Formulation:
While a specific, standardized protocol for this compound is less commonly cited, the general principles of lipidoid nanoparticle formulation are similar to those for DLin-MC3-DMA:
-
Lipidoid and Helper Lipid Preparation:
-
This compound, along with helper lipids such as cholesterol and a PEG-lipid, are dissolved in an organic solvent like ethanol.
-
-
siRNA Solution Preparation:
-
The Factor VII siRNA is dissolved in an aqueous buffer.
-
-
Nanoparticle Formation:
-
The lipidoid solution is mixed with the siRNA solution to allow for self-assembly of the nanoparticles.
-
-
Purification:
-
The formulation is then purified, typically through dialysis, to remove the organic solvent and any unencapsulated siRNA.
-
In Vivo Factor VII Silencing Study
The following workflow outlines the typical procedure for evaluating the in vivo efficacy of siRNA-LNP formulations.
-
Animal Model:
-
Female C57BL/6 mice are commonly used for these studies.
-
-
Administration:
-
The LNP-siRNA formulations are administered to the mice via a single intravenous (i.v.) tail vein injection. A range of siRNA doses is typically tested to determine the ED50.
-
-
Sample Collection:
-
At a predetermined time point after administration (e.g., 24 or 48 hours), blood samples are collected from the mice.
-
-
Factor VII Measurement:
-
Serum is isolated from the blood samples, and the levels of Factor VII protein are measured using a chromogenic assay.
-
-
Data Analysis:
-
The percentage of remaining Factor VII in the treated groups is calculated relative to a control group (e.g., mice treated with PBS or a non-targeting siRNA). The ED50 is then determined by plotting the percentage of Factor VII silencing against the siRNA dose.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: LNP Formulation Workflow.
Caption: In Vivo Efficacy Study Workflow.
References
- 1. Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipopeptide nanoparticles for potent and selective siRNA delivery in rodents and nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
in vivo biodistribution studies of 98N12-5 LNPs
A Comparative Guide to the In Vivo Biodistribution of mRNA-Lipid Nanoparticles
Disclaimer: No specific data could be located for a lipid nanoparticle (LNP) formulation designated "98N12-5 LNPs." This guide therefore provides a comparative analysis of well-characterized LNP formulations utilizing different ionizable lipids, namely SM-102, ALC-0315, and DLin-MC3-DMA, to offer researchers a valuable reference for understanding the in vivo biodistribution of mRNA-LNP therapeutics.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of LNP performance based on experimental data.
Comparative Biodistribution of mRNA-LNPs
The in vivo biodistribution of lipid nanoparticles is a critical determinant of their efficacy and safety. Factors such as the choice of ionizable lipid, particle size, and route of administration significantly influence where the mRNA payload is delivered within the body.[1][2] Following intravenous administration, LNPs predominantly accumulate in the liver, with secondary distribution to the spleen and lungs.[3] Intramuscular injections, on the other hand, lead to localized expression at the injection site, with some systemic distribution to the liver and draining lymph nodes.[4][5]
The following table summarizes the quantitative biodistribution of mRNA delivered by LNPs containing different ionizable lipids. The data is presented as luciferase expression, a common reporter for in vivo gene expression, in various organs following intravenous or intramuscular injection in mice.
| Ionizable Lipid | Administration Route | Dose | Time Point | Major Organs of Expression (Normalized Bioluminescence/Total Flux) | Reference |
| ALC-0315 | Intravenous | 0.75 mg/kg | 2 hours (in vivo), 6 hours (ex vivo) | Liver > Spleen > Lung | [3] |
| SM-102 | Intramuscular | 1 µg mRNA | 6, 24, 48, 72 hours | Injection Site, Liver | [6] |
| ALC-0315 | Intramuscular | 1 µg mRNA | 6, 24, 48, 72 hours | Injection Site, Liver | [6] |
| DLin-MC3-DMA | Intravenous | 0.05 mg/kg mRNA | 6 hours | Liver (highest), Spleen | [7] |
| SM-102 | Intravenous | 0.05 mg/kg mRNA | 6 hours | Liver, Spleen | [7] |
| ALC-0315 | Intravenous | 0.05 mg/kg mRNA | 6 hours | Liver (slightly higher than MC3 and SM-102) | [7] |
Note: Direct comparison between studies should be made with caution due to variations in LNP composition, mRNA dose, animal models, and analytical methods.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biodistribution studies. Below are generalized protocols based on the cited literature for in vivo LNP biodistribution experiments.
LNP Formulation
Lipid nanoparticles are typically formulated by rapidly mixing an ethanolic lipid solution with an acidic aqueous solution containing the mRNA cargo.[4] The standard four-component LNP formulation consists of:
-
Ionizable Cationic Lipid: (e.g., SM-102, ALC-0315, DLin-MC3-DMA) responsible for mRNA encapsulation and endosomal escape.[1][8]
-
Phospholipid: (e.g., DSPC) which provides structural integrity.[2]
-
Cholesterol: Enhances nanoparticle stability and facilitates membrane fusion.[2]
-
PEGylated Lipid: (e.g., DMG-PEG 2000) controls particle size and reduces aggregation.[1]
The mixture is then neutralized and purified, typically through dialysis, to remove ethanol and non-encapsulated mRNA.[4]
In Vivo Biodistribution Study in Mice
-
Animal Model: BALB/c or C57BL/6 mice are commonly used for these studies.[3][4]
-
LNP Administration:
-
Bioluminescence Imaging:
-
Ex Vivo Organ Imaging:
-
Data Analysis: The total flux (photons/second) from the regions of interest (whole body and individual organs) is quantified to determine the level of protein expression.[3]
Visualizing Experimental Workflows and Influencing Factors
To better understand the processes and relationships in LNP biodistribution studies, the following diagrams are provided.
Caption: Experimental workflow for in vivo biodistribution of mRNA-LNPs.
Caption: Key factors influencing the in vivo biodistribution of LNPs.
References
- 1. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RNA-LNP vaccines: The Role of Lipid Nanoparticle Compositions - Inside Therapeutics [insidetx.com]
The Advantage of Multiple Tails: A Comparative Analysis of Multi-Tail vs. Single-Tail Lipids for Drug Delivery
For researchers, scientists, and drug development professionals, the choice of lipid architecture is a critical determinant in the efficacy of lipid nanoparticle (LNP)-based drug delivery systems. This guide provides an objective comparison of multi-tail and single-tail lipids, supported by experimental data, to inform the rational design of next-generation delivery vehicles.
The hydrophobic tails of lipids play a pivotal role in the formation, stability, and function of LNPs. While single-tail lipids have their applications, a growing body of evidence demonstrates that multi-tail lipids, including those with branched or cholesterol-conjugated tails, offer significant advantages in terms of delivery efficiency and therapeutic outcome. This superiority is largely attributed to their influence on the nanostructure of the LNP and their ability to facilitate the crucial step of endosomal escape.
Quantitative Performance Comparison
The following tables summarize the key performance metrics of LNPs formulated with different lipid architectures. The data is compiled from various studies to provide a comparative overview.
| Lipid Type | Ionizable Lipid Example | Encapsulation Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) | In Vivo mRNA Delivery (Relative to SM-102) | Reference |
| Two-Tail (Conventional) | SM-102 | >90 | ~80-100 | <0.2 | 1x (Baseline) | [1] |
| Three-Tail | U-29 | Not explicitly stated, but part of a high-performing series | ~100-150 | <0.2 | Higher than two-tail | [2] |
| Four-Tail | U-19 | Not explicitly stated, but demonstrated superior performance | ~100-150 | <0.2 | Significantly higher than two- and three-tail lipids | [2] |
| Cholesterol-Tail (Multi-Tail) | ARV-T1 | >95 | ~70-80 | <0.15 | >10x | [1] |
Table 1: Comparative Performance of LNPs Formulated with Different Numbers of Lipid Tails. This table highlights the trend of increasing in vivo mRNA delivery efficiency with a greater number of lipid tails.
| Parameter | LNP with SM-102 (Two-Tail) | LNP with ARV-T1 (Cholesterol-Tail) | Reference |
| Particle Size (nm) | ~95 | ~75 | [1] |
| Polydispersity Index (PDI) | ~0.18 | ~0.12 | [1] |
| Zeta Potential (mV) | ~ -5 | ~ -10 | [1] |
| mRNA Encapsulation Efficiency (%) | >90 | >95 | [1] |
| In Vivo Luciferase Expression (Luminescence) | Baseline | Significantly Higher | [1] |
| Antibody Titer Induction (SARS-CoV-2) | Baseline | >10-fold Higher | [1] |
Table 2: Detailed Physicochemical and In Vivo Performance Comparison of LNPs Formulated with a Conventional Two-Tail Lipid (SM-102) and a Novel Cholesterol-Tailed Ionizable Lipid (ARV-T1). This table showcases the marked improvement in LNP characteristics and biological activity achieved with a multi-tail, cholesterol-conjugated lipid.
The Critical Role of Lipid Structure in Endosomal Escape
A major hurdle for effective drug delivery is the entrapment of LNPs in endosomes following cellular uptake. The ability of the LNP to disrupt the endosomal membrane and release its cargo into the cytoplasm is paramount for therapeutic efficacy. Multi-tail and branched-tail lipids are thought to enhance endosomal escape through their propensity to form non-bilayer, cone-shaped structures.[3] This geometric preference facilitates the fusion of the LNP with the endosomal membrane, leading to cargo release.
The diagram below illustrates the proposed mechanism of cellular uptake and endosomal escape, highlighting the role of multi-tail lipids.
Caption: Cellular uptake and endosomal escape pathway of a multi-tail LNP.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used in the comparative analysis of single-tail and multi-tail lipids.
Synthesis of a Novel Cholesterol-Tailed Ionizable Lipid (ARV-T1)
The synthesis of the multi-tail lipid ARV-T1 involves a multi-step chemical reaction process.[1] The key steps include the Grignard reaction of 1-bromooctane, followed by a series of reactions with 7-bromoheptanoic acid, 4-aminobutan-1-ol, and cholesterol to yield the final cholesterol-tailed ionizable lipid.[1]
LNP Formulation
LNPs are typically formulated using a microfluidic mixing device.[2] An organic phase containing the ionizable lipid, DSPC, cholesterol, and a PEG-lipid in ethanol is rapidly mixed with an aqueous phase containing the mRNA in a low pH buffer (e.g., citrate buffer, pH 4.0). The resulting mixture is then dialyzed against PBS to raise the pH and remove ethanol, leading to the formation of stable LNPs.
Characterization of LNPs
-
Particle Size and Polydispersity Index (PDI): Measured by dynamic light scattering (DLS).
-
Zeta Potential: Determined using laser Doppler velocimetry.
-
mRNA Encapsulation Efficiency: Quantified using a fluorescent dye-based assay (e.g., RiboGreen assay) with and without a lysing agent like Triton X-100.
In Vitro Transfection
Cell lines (e.g., HEK293T) are incubated with LNPs encapsulating a reporter mRNA (e.g., luciferase or GFP). The expression of the reporter protein is then quantified to assess transfection efficiency.
In Vivo mRNA Delivery
LNPs encapsulating a reporter mRNA (e.g., luciferase) are administered to animal models (e.g., mice) via intravenous or intramuscular injection. The expression of the reporter protein in various organs is measured using in vivo imaging systems (IVIS).
Experimental Workflow for LNP Formulation and Evaluation
The following diagram outlines a typical workflow for the formulation and evaluation of LNPs.
Caption: A generalized workflow for LNP formulation and evaluation.
Conclusion
The structural design of lipids, particularly the number and nature of their hydrophobic tails, is a critical parameter in optimizing LNP-based drug delivery systems. The experimental evidence strongly suggests that multi-tail lipids, including those with four tails or cholesterol conjugates, outperform conventional two-tail lipids in mediating efficient in vivo mRNA delivery. This enhanced performance is linked to favorable physicochemical properties and, most importantly, an increased capacity to facilitate endosomal escape. For researchers and developers in the field, the rational design of ionizable lipids with multiple, branched, or functionalized tails represents a promising strategy for creating safer and more effective LNP therapeutics.
References
- 1. mRNA Synthesis and Encapsulation in Ionizable Lipid Nanoparticles â Current Protocols â 2023 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 2. Limiting endosomal damage sensing reduces inflammation triggered by lipid nanoparticle endosomal escape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 98N12-5 and Alternatives for siRNA Delivery in Non-Human Primate Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the lipidoid 98N12-5 and its next-generation alternatives, C12-200 and cKK-E12, for the delivery of small interfering RNA (siRNA) in non-human primate models. The data presented is compiled from publicly available research to facilitate an objective evaluation of these delivery platforms for preclinical research and therapeutic development.
Comparative Efficacy of Lipidoids for In Vivo Gene Silencing
The following tables summarize the quantitative data on the efficacy of this compound, C12-200, and cKK-E12 in mediating gene silencing in non-human primate models. It is important to note that the studies cited utilized different target genes, which may influence the observed silencing efficiencies.
| Lipidoid | Target Gene | Non-Human Primate Model | Dose | Observed Efficacy | Citation |
| This compound | Apolipoprotein B (ApoB) | Cynomolgus Monkey | 2.5 mg/kg | Up to 74% reduction in serum ApoB protein | [1] |
| 6.25 mg/kg | Up to 75% reduction in serum ApoB protein; Up to 85% reduction in liver ApoB mRNA | [1] | |||
| C12-200 | Transthyretin (TTR) | Cynomolgus Monkey | 0.03 mg/kg | High levels of specific knockdown | [2] |
| 0.1 mg/kg | High levels of specific knockdown | [2] | |||
| 0.3 mg/kg | High levels of specific knockdown | [2] | |||
| cKK-E12 | Transthyretin (TTR) | Cynomolgus Monkey | 0.3 mg/kg | Over 95% silencing of TTR mRNA | [3][4] |
Note: A direct head-to-head comparison of these three lipidoids for the same target gene in a single study in non-human primates is not available in the reviewed literature. The provided data is based on separate studies, and direct comparison of efficacy should be approached with caution due to the use of different target genes.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies employed in the key non-human primate studies cited in this guide.
Lipid Nanoparticle (LNP) Formulation
While specific, detailed step-by-step protocols for the formulation of each LNP used in the primate studies are not fully available in the public domain, the general approach involves the following components and ratios:
-
This compound Formulation: A study by Akinc et al. describes a formulation containing the lipidoid this compound, cholesterol, and a PEG-lipid. While the exact molar ratios for the primate study are not specified, a related mouse study used a molar ratio of 42:10:48 for this compound, mPEG2000-Ceramide C16, and cholesterol, respectively. The components are typically dissolved in ethanol and then mixed with an aqueous solution of siRNA to allow for the self-assembly of lipid nanoparticles.
-
C12-200 and cKK-E12 Formulations: Formulations for these second-generation lipidoids also consist of the respective lipidoid, a helper phospholipid (like DSPC or DOPE), cholesterol, and a PEG-lipid. The molar ratios of these components are optimized for in vivo delivery. For instance, a general formulation strategy involves mixing the lipid components in ethanol and then combining with an siRNA solution in a microfluidic mixing device to ensure uniform particle formation.
Animal Model and Administration
-
Animal Model: The non-human primate model used in the cited studies is the cynomolgus monkey (Macaca fascicularis).[1][3][4][5]
-
Route of Administration: The lipid nanoparticle-formulated siRNA was administered via a single intravenous (i.v.) injection .[1][3][4]
Quantification of Gene Silencing
-
Apolipoprotein B (ApoB) Quantification:
-
Serum ApoB Protein: Serum levels of ApoB-100 protein were measured at various time points post-administration to determine the extent and duration of protein knockdown.[1]
-
Liver ApoB mRNA: Liver biopsies were collected 48 hours after administration, and the levels of ApoB mRNA were quantified using a branched DNA (bDNA) assay .[1] The bDNA assay is a hybridization-based method that amplifies the signal from the target mRNA, allowing for direct quantification from tissue lysates without the need for RNA extraction and reverse transcription.[6][7][8][9]
-
-
Transthyretin (TTR) Quantification:
-
Liver TTR mRNA: Liver biopsies were collected, and TTR mRNA levels were quantified relative to a housekeeping gene (e.g., GAPDH) using methods such as quantitative real-time polymerase chain reaction (qRT-PCR) .[3][4] qRT-PCR involves the reverse transcription of mRNA into cDNA followed by PCR amplification with fluorescence detection to quantify the amount of a specific transcript.[10][11][12]
-
Visualizing the Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the siRNA signaling pathway and a general experimental workflow for evaluating the efficacy of siRNA delivery vehicles in non-human primates.
Caption: siRNA-mediated gene silencing pathway in a hepatocyte.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipid-like materials for low-dose, in vivo gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Lipopeptide nanoparticles for potent and selective siRNA delivery in rodents and nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the Branched-Chain DNA Assay for Measurement of RNA in Formalin-Fixed Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High-Throughput Method for Direct Detection of Therapeutic Oligonucleotide-Induced Gene Silencing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Branched DNA assay - Wikipedia [en.wikipedia.org]
- 10. stackscientific.nd.edu [stackscientific.nd.edu]
- 11. gene-quantification.de [gene-quantification.de]
- 12. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
Comparative Safety and Toxicity Profile of 98N12-5 and Alternative Ionizable Lipids for siRNA Delivery
This guide provides a detailed comparison of the safety and toxicity profiles of the novel ionizable lipid 98N12-5 against other commonly used alternatives in the formulation of lipid nanoparticles (LNPs) for siRNA delivery. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.
Introduction to Ionizable Lipids in LNP-siRNA Delivery
Ionizable lipids are critical components of LNP delivery systems for nucleic acid therapeutics like siRNA. Their pH-dependent charge is central to the encapsulation of negatively charged siRNA at low pH and their neutral charge at physiological pH minimizes toxicity and facilitates delivery. Upon endocytosis into target cells, the acidic environment of the endosome protonates the ionizable lipid, promoting the release of the siRNA cargo into the cytoplasm. This guide focuses on the safety and toxicity aspects of this compound in comparison to established ionizable lipids.
Comparative Overview of Ionizable Lipids
While specific toxicity data for this compound is not publicly available, this section provides a comparative overview based on existing knowledge of alternative lipids.
| Ionizable Lipid | Chemical Description | Key Features & Applications | Known Safety/Toxicity Profile Highlights |
| This compound | A novel multi-tail ionizable lipid.[1] | Used for efficient in vivo siRNA delivery to the liver.[1] | Specific public toxicity data (e.g., LD50, IC50) is not available. For research use only.[1] |
| DLin-MC3-DMA | A potent ionizable cationic lipid with an apparent pKa of 6.44.[2] | A gold standard for hepatic gene silencing in vivo, used in the first FDA-approved siRNA drug, Onpattro®.[2][3] | Generally well-tolerated. LNPs with DLin-MC3-DMA did not show increased markers of liver toxicity at a 5 mg/kg dose in mice.[4] |
| SM-102 | An ionizable amino lipid with a pKa of 6.68.[5][6] | A key component in the Moderna COVID-19 mRNA vaccine.[7][8] | Toxicological properties are not fully known.[9] Safety data sheets often include hazards related to the solvent (e.g., chloroform) it is supplied in, not the lipid itself.[10] |
| ALC-0315 | An ionizable aminolipid.[11] | A key component in the Pfizer-BioNTech COVID-19 mRNA vaccine.[12] | At a high dose (5 mg/kg), ALC-0315 LNPs showed increased markers of liver toxicity (ALT and bile acids) in mice.[4] Stereoisomers of ALC-0315 have shown different cytotoxicity profiles in vitro.[13] |
| C12-200 | A branched-chain ionizable cationic lipidoid. | Used in preclinical studies for mRNA and siRNA delivery, particularly to the liver.[14][15] | Noted to be poorly tolerated in vivo, which has limited its clinical development.[16] |
In Vitro Toxicity Assessment
Detailed below are common in vitro assays used to evaluate the toxicity of ionizable lipids as part of an LNP formulation.
3.1. Cytotoxicity Assays
These assays determine the concentration at which a substance has a toxic effect on cells.
Experimental Protocol: MTT Assay
-
Cell Lines: A panel of relevant cell lines, such as hepatocytes (e.g., HepG2) and other cell types relevant to the therapeutic target.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the LNP formulations containing this compound or alternative lipids for a specified period (e.g., 24, 48, or 72 hours).
-
Following incubation, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) or similar tetrazolium salt.
-
After a further incubation period, the absorbance is measured at a specific wavelength (e.g., 490 nm). The amount of formazan product is proportional to the number of viable cells.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
-
Data Presentation:
| Compound | Cell Line | Incubation Time (hr) | IC50 (µM) |
| This compound | HepG2 | 48 | Data not available |
| DLin-MC3-DMA | Various | 24-72 | Variable depending on cell line and formulation |
| SM-102 | Various | 24-72 | Variable depending on cell line and formulation |
| ALC-0315 | KMG4 | 48 | (R,R)-isomer showed lower cell viability (84.4%) at 0.05 mg/mL compared to (S,S) and meso isomers.[13] |
| C12-200 | Various | 24-72 | Variable depending on cell line and formulation |
3.2. Genotoxicity Assays
These assays assess the potential of a substance to damage the genetic material of cells.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Bacterial Strains: A set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA).
-
Methodology:
-
The bacterial strains are exposed to the test substance (LNP formulation) at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).
-
The mixture is incubated and then plated on a minimal agar medium lacking histidine.
-
After a suitable incubation period, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
-
-
Data Presentation:
| Compound | Metabolic Activation (S9) | Result |
| This compound | With/Without | Data not available |
| DLin-MC3-DMA | With/Without | Data not available in public literature |
| SM-102 | With/Without | An in vitro micronucleus assay revealed no genotoxic effects of SM-102 LNP.[9] |
| ALC-0315 | With/Without | Not expected to have genotoxic potential.[17] |
| C12-200 | With/Without | Data not available in public literature |
In Vivo Toxicity Assessment
In vivo studies in animal models are crucial for understanding the systemic toxicity of LNP formulations.
4.1. Acute Toxicity Studies
These studies determine the effects of a single high dose of a substance.
Experimental Protocol: Single-Dose Toxicity Study
-
Animal Model: Typically two mammalian species, one rodent (e.g., Sprague-Dawley rats) and one non-rodent (e.g., cynomolgus monkeys).
-
Route of Administration: The intended clinical route (e.g., intravenous).
-
Methodology:
-
Animals are administered a single dose of the LNP formulation at escalating concentrations.
-
Animals are observed for a set period (e.g., 14 days) for signs of toxicity, including changes in behavior, body weight, and mortality.
-
At the end of the study, blood is collected for hematology and clinical chemistry analysis, and a full necropsy and histopathological examination of major organs are performed.
-
The maximum tolerated dose (MTD) and the lethal dose 50 (LD50) can be determined.
-
-
Data Presentation:
| Compound | Animal Model | Route of Administration | Key Findings |
| This compound | - | - | Data not available |
| DLin-MC3-DMA | Mouse | Intravenous | Well tolerated with an ED50 for hepatic gene silencing < 0.01 mg/kg.[2] |
| SM-102 | Rat | Intramuscular | Repeat-dose toxicity studies of vaccines with SM-102 LNPs demonstrated tolerance.[9] |
| ALC-0315 | Mouse | Intravenous | At 5 mg/kg, increased serum levels of ALT and bile acids were observed.[4] |
| C12-200 | - | - | Reported to be poorly tolerated in vivo.[16] |
Visualizations
Caption: A simplified diagram illustrating a potential mechanism of cationic lipid-induced cytotoxicity.
Conclusion
The safety and toxicity profile of an ionizable lipid is a critical determinant of its clinical viability. While this compound is presented as a novel lipid for efficient siRNA delivery, a comprehensive public dataset on its safety is currently lacking. In contrast, lipids like DLin-MC3-DMA have a more established and favorable safety profile, leading to their successful clinical translation. Alternatives such as ALC-0315 and SM-102 have demonstrated acceptable safety for vaccine use, though some dose-dependent toxicities have been noted in preclinical studies. C12-200, despite its efficacy, has been hampered by tolerability issues. Further studies are required to fully characterize the safety profile of this compound and to position it within the landscape of existing ionizable lipids for therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in siRNA delivery mediated by lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. SM-102 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The Moderna vaccine contains SM-102 not chloroform – Full Fact [fullfact.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery | MolecularCloud [molecularcloud.org]
- 13. The Overlooked Stereoisomers of the Ionizable Lipid ALC315 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toxicological analysis of Lipid-Based Nanoparticles: A Comparative Study [etd.auburn.edu]
- 15. susupport.com [susupport.com]
- 16. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Head-to-Head Comparison: 98N12-5 and SM-102 in Nucleic Acid Delivery
In the rapidly evolving landscape of gene-based therapeutics, the choice of a delivery vehicle is paramount to ensuring the efficacy and safety of mRNA and siRNA payloads. Among the array of ionizable lipids developed for lipid nanoparticle (LNP) formulations, 98N12-5 and SM-102 have emerged as significant players. This guide provides a detailed, data-driven comparison of these two lipids for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | SM-102 |
| Primary Application | siRNA delivery, particularly to the liver[1][2] | mRNA delivery, notably in the Moderna COVID-19 vaccine[3][4] |
| Chemical Structure | Multi-tail ionizable lipidoid[2] | Synthetic amino lipid with a tertiary amine and branched tail[4] |
| In Vivo Tropism | Predominantly liver[1][5] | Broad, with significant expression at the injection site (intramuscular) and potential for systemic distribution[6][7] |
Performance Data
In Vivo Efficacy
Direct comparative studies between this compound and SM-102 are limited. However, data from independent studies provide insights into their respective performance.
This compound:
LNPs formulated with this compound have demonstrated potent in vivo gene silencing. In studies involving siRNA targeting proprotein convertase subtilisin kexin type 9 (PCSK9), these LNPs led to a significant reduction in serum cholesterol levels in mice and rats, and LDL cholesterol in nonhuman primates.[1] One of the early lipidoids to show in vivo efficacy, this compound, required a dose of 5 mg/kg to achieve 60-70% gene silencing in hepatocytes.[8]
SM-102:
SM-102 is a component of the Moderna COVID-19 vaccine and has been extensively studied for mRNA delivery.[3][4] In preclinical studies, intramuscular administration of luciferase mRNA encapsulated in SM-102-containing LNPs resulted in robust luciferase expression in mice.[9] When compared to another ionizable lipid, ALC-0315, SM-102 demonstrated 60% higher mean bioluminescence in an in vivo mouse model, indicating superior mRNA delivery and protein expression.[6] Furthermore, LNPs formulated with SM-102 have been shown to be effective for the in vivo delivery of plasmid DNA, resulting in significant and prolonged protein expression.[10]
The following table summarizes key performance metrics collated from various studies.
| Parameter | This compound | SM-102 |
| Payload | siRNA | mRNA, pDNA |
| Dosing (in vivo) | ~5 mg/kg for 60-70% gene silencing[8] | 1 µg for significant protein expression (in mice)[6] |
| Primary Target Organ | Liver[1][5] | Injection site (IM), Liver, Spleen[6] |
| pKa | Not explicitly stated in search results | 6.68[9][11] |
Experimental Protocols
Lipid Nanoparticle Formulation
A common method for formulating LNPs with ionizable lipids like SM-102 involves a microfluidic mixing system.
SM-102 LNP Formulation Protocol:
-
Preparation of Lipid Solution: Dissolve the ionizable lipid (SM-102), helper lipids (e.g., DSPC and cholesterol), and a PEGylated lipid (e.g., DMG-PEG 2000) in ethanol. A typical molar ratio is 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:DMG-PEG 2000).[12][13]
-
Preparation of Aqueous Solution: The mRNA or siRNA payload is diluted in an aqueous buffer, typically a citrate buffer at a low pH (e.g., pH 4.0), to ensure the ionizable lipid is protonated.
-
Microfluidic Mixing: The ethanolic lipid solution and the aqueous nucleic acid solution are rapidly mixed using a microfluidic device. The rapid mixing leads to the self-assembly of the lipids around the nucleic acid core, forming the LNP.
-
Purification: The resulting LNP solution is then dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, resulting in a more neutral surface charge for the LNPs. The LNPs are then sterile filtered.[12]
In Vivo mRNA Delivery and Expression Analysis
The following protocol outlines a typical in vivo study to assess the efficacy of LNP-mediated mRNA delivery.
At physiological pH, the ionizable lipids are nearly neutral, which reduces interactions with blood components and non-target cells. [4]Upon cellular uptake via endocytosis, the LNP is trafficked into an endosome. [3]The acidic environment of the endosome protonates the tertiary amine of the ionizable lipid, leading to a positive charge. [4]This charge facilitates the disruption of the endosomal membrane, allowing the mRNA or siRNA payload to escape into the cytoplasm where it can be translated into protein or mediate gene silencing. [4]
Conclusion
Both this compound and SM-102 are potent ionizable lipids that have significantly contributed to the advancement of nucleic acid therapies. The choice between them will largely depend on the specific application. For siRNA delivery, particularly with a liver-specific target, this compound has a proven track record. For mRNA-based applications, such as vaccines, SM-102 has demonstrated high efficiency and is a clinically validated component. The provided data and protocols offer a foundational guide for researchers to make informed decisions for their drug development programs.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SM-102 - Wikipedia [en.wikipedia.org]
- 4. What is SM-102? | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Lipid-based nucleic acid therapeutics with in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SM-102, 2089251-47-6 | BroadPharm [broadpharm.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validating PCSK9 Knockdown: A Comparative Analysis of the 98N12-5 Formulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 98N12-5 lipid nanoparticle (LNP) formulation for small interfering RNA (siRNA) mediated knockdown of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) against other leading alternatives. The performance of each method is supported by experimental data, and detailed protocols for key experiments are provided to facilitate reproducibility and further research.
Introduction to PCSK9 and the Role of this compound
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 promotes its degradation, leading to reduced clearance of LDL cholesterol ("bad cholesterol") from the bloodstream. Inhibition of PCSK9 is a clinically validated strategy for lowering LDL cholesterol and reducing the risk of cardiovascular disease.
The this compound formulation is a lipid nanoparticle (LNP) system designed for the in vivo delivery of siRNA. It is composed of the ionizable cationic lipidoid this compound, a helper lipid (such as DSPC), cholesterol, and a PEGylated lipid. This formulation encapsulates siRNA targeting PCSK9 mRNA, facilitating its delivery to the liver, the primary site of PCSK9 production. Once inside the hepatocytes, the siRNA is released into the cytoplasm, where it triggers the RNA interference (RNAi) pathway, leading to the cleavage and degradation of PCSK9 mRNA and subsequent reduction in PCSK9 protein levels.
Comparative Performance Analysis
The efficacy of the this compound formulation for PCSK9 knockdown is evaluated against other prominent therapeutic modalities targeting PCSK9: another lipid nanoparticle formulation (C12-200), monoclonal antibodies, and a commercially available siRNA therapeutic, Inclisiran.
| Therapeutic Modality | Formulation/Drug | Mechanism of Action | Efficacy (PCSK9 Reduction) | Efficacy (LDL-C Reduction) | Dosing Regimen (Preclinical/Clinical) |
| Lipid Nanoparticle (LNP) - siRNA | This compound Formulation | RNA interference (siRNA) | ~60-70% reduction in hepatic PCSK9 mRNA in mice at 5 mg/kg.[1] | ~30% reduction in total cholesterol in mice at 5 mg/kg.[1] | Single intravenous injection in preclinical studies.[1] |
| Lipid Nanoparticle (LNP) - siRNA | C12-200 Formulation | RNA interference (siRNA) | Potent knockdown of hepatic genes.[2] | Significant reduction in LDL cholesterol. | Single intravenous injection in preclinical studies.[2] |
| Monoclonal Antibody | Evolocumab, Alirocumab | Binds to circulating PCSK9 protein, preventing its interaction with LDLR. | Not applicable (acts on protein) | ~50-60% reduction in LDL-C.[3][4][5][6][7] | Subcutaneous injection every 2-4 weeks.[3] |
| siRNA Therapeutic | Inclisiran | RNA interference (siRNA) with GalNAc conjugation for targeted liver delivery. | Up to ~80% reduction in circulating PCSK9.[8][9] | Up to ~52% reduction in LDL-C.[8][10] | Subcutaneous injection, with a maintenance dose every 6 months.[8] |
Experimental Protocols
Lipid Nanoparticle Formulation for siRNA Delivery
This protocol describes a general method for formulating lipid nanoparticles encapsulating siRNA, which can be adapted for specific lipidoids like this compound.
Materials:
-
Ionizable lipidoid (e.g., this compound or C12-200) dissolved in ethanol.
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) dissolved in ethanol.
-
Cholesterol dissolved in ethanol.
-
PEG-lipid (e.g., DMG-PEG2000) dissolved in ethanol.
-
siRNA targeting PCSK9, dissolved in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Microfluidic mixing device.
Procedure:
-
Prepare the lipid solution by combining the ionizable lipidoid, DSPC, cholesterol, and PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare the siRNA solution in the low pH buffer.
-
Set up the microfluidic mixing device with two inlet pumps.
-
Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.
-
Pump the two solutions through the microfluidic mixer at a specific flow rate ratio (e.g., 3:1 aqueous to ethanol) to induce the self-assembly of the lipid nanoparticles encapsulating the siRNA.
-
The resulting LNP solution is then dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH.
-
Sterile-filter the final LNP formulation.
-
Characterize the LNPs for size, polydispersity index (PDI), and siRNA encapsulation efficiency.
In Vivo PCSK9 Knockdown Study in Mice
This protocol outlines a typical in vivo study to assess the efficacy of an LNP-siRNA formulation in knocking down PCSK9.
Animal Model:
-
C57BL/6 mice are commonly used. Humanized mouse models expressing human PCSK9 can also be utilized for evaluating human-specific therapies.[10]
Procedure:
-
Acclimate mice to the facility for at least one week before the experiment.
-
Divide the mice into treatment groups (e.g., vehicle control, LNP-siRNA at different doses).
-
Administer a single intravenous (IV) injection of the LNP-siRNA formulation or vehicle control via the tail vein.
-
Monitor the animals daily for any signs of toxicity.
-
At predetermined time points (e.g., 48 hours, 7 days, 21 days post-injection), collect blood samples via retro-orbital or submandibular bleeding for analysis of plasma PCSK9 and cholesterol levels.
-
At the end of the study, euthanize the mice and harvest the liver for analysis of PCSK9 mRNA levels.
Quantification of Hepatic PCSK9 mRNA by qRT-PCR
This protocol details the measurement of PCSK9 mRNA levels in liver tissue.
Procedure:
-
RNA Extraction: Isolate total RNA from a small piece of the harvested liver tissue using a commercial RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for PCSK9, and a suitable qPCR master mix (e.g., containing SYBR Green or a TaqMan probe).
-
Use a housekeeping gene (e.g., GAPDH, RPL13a) as an internal control for normalization.[11]
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of PCSK9 mRNA in the treated groups compared to the control group.
-
Quantification of Plasma PCSK9 Protein by ELISA
This protocol describes the measurement of PCSK9 protein levels in plasma samples.
Procedure:
-
Use a commercially available human or mouse PCSK9 ELISA kit.
-
Prepare the plasma samples by diluting them in the assay buffer provided with the kit. A typical starting dilution is 1:200.[3]
-
Prepare a standard curve using the recombinant PCSK9 protein provided in the kit.
-
Add the standards, controls, and diluted plasma samples to the wells of the microplate pre-coated with an anti-PCSK9 antibody.
-
Incubate the plate as per the manufacturer's instructions.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated anti-PCSK9 antibody and incubate.
-
Wash the wells again and add a streptavidin-HRP conjugate.
-
Incubate and wash the wells.
-
Add a substrate solution (e.g., TMB) and incubate to allow for color development.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of PCSK9 in the plasma samples by interpolating from the standard curve.
Visualizing the Mechanisms and Workflows
Conclusion
The this compound formulation represents a potent and versatile platform for the delivery of siRNA therapeutics to the liver, demonstrating significant efficacy in the preclinical knockdown of PCSK9. While monoclonal antibodies and chemically modified siRNA conjugates like Inclisiran offer established clinical alternatives with impressive LDL-lowering capabilities, LNP-based approaches such as the this compound formulation provide a flexible platform for targeting a wide range of hepatic genes. The choice of therapeutic modality will ultimately depend on the specific clinical application, desired dosing frequency, and cost-effectiveness. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of these different technologies in a clinical setting.
References
- 1. dovepress.com [dovepress.com]
- 2. Lipid nanoparticle chemistry determines how nucleoside base modifications alter mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biovendor.com [biovendor.com]
- 4. A new method for measurement of total plasma PCSK9: clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a quantitative method to measure free proprotein convertase subtilisin/kexin type 9 in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liver-Specific Ionizable Lipid Nanoparticles Mediated Efficient RNA Interference to Clear “Bad Cholesterol” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mcgill.ca [mcgill.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
98N12-5: A Comparative Performance Analysis in siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lipidoid 98N12-5's performance against other industry-standard lipid-based nanoparticles for in vivo siRNA delivery. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their drug delivery applications.
Performance Benchmarks
The efficacy of lipid nanoparticles (LNPs) for siRNA delivery is often measured by the dose required to achieve significant gene silencing. The following table summarizes the in vivo performance of this compound in comparison to other notable lipidoids.
| Lipidoid | Effective Dose (ED50) / Required Dose | Gene Silencing Achieved | Species / Cell Type | Reference |
| This compound | 5 mg/kg | 60-70% | Mouse Hepatocytes | [1] |
| C12-200 | 0.01 mg/kg | Not specified | Not specified | [1] |
| ckk-E12 | 0.002 mg/kg | Not specified | Not specified | [1] |
Note: ED50 (Median Effective Dose) refers to the dose that produces a therapeutic response in 50% of the population. A lower ED50 indicates a more potent substance. The data for this compound is presented as the required dose for a specific percentage of gene silencing.
Experimental Protocol: In Vivo siRNA Delivery and Gene Silencing Assessment
The following is a generalized methodology for evaluating the in vivo performance of LNP-formulated siRNA, based on common practices in the field.
1. Lipid Nanoparticle (LNP) Formulation:
-
Components: The LNPs are typically formulated using a precise molar ratio of the ionizable lipid (e.g., this compound), a helper lipid (e.g., a phospholipid), cholesterol, and a PEG-lipid to improve stability and circulation time.
-
siRNA Encapsulation: The siRNA is encapsulated within the LNPs during their formation, which is often achieved through a rapid mixing process, such as microfluidic mixing of a lipid-ethanol solution with an aqueous siRNA solution.
2. Animal Model and Administration:
-
Species: Murine models (mice or rats) are commonly used for initial in vivo testing.
-
Administration: The LNP-siRNA formulation is administered systemically, typically via intravenous (i.v.) injection.
3. Gene Silencing Analysis:
-
Target Gene: A specific gene expressed in the target organ (e.g., Factor VII in the liver) is chosen as the target for siRNA-mediated silencing.
-
Sample Collection: At a predetermined time point after administration (e.g., 48 hours), blood or tissue samples are collected from the animals.
-
Analysis:
-
mRNA Levels: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of the target gene in the tissue samples. A reduction in mRNA levels indicates successful gene silencing.
-
Protein Levels: An enzyme-linked immunosorbent assay (ELISA) or Western blot can be used to measure the protein levels of the target gene product in the serum or tissue lysates. A decrease in protein levels confirms the functional effect of the gene silencing.
-
Visualizing Experimental Workflow and Pathways
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the general mechanism of LNP-mediated siRNA delivery.
Caption: Experimental workflow for in vivo siRNA delivery and analysis.
References
Safety Operating Guide
Navigating the Disposal of 98N12-5: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical compounds like 98N12-5 is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of this compound, an ionizable cationic lipid utilized in the formation of lipid nanoparticles for siRNA delivery. Adherence to these protocols is vital for ensuring a safe laboratory environment and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations regarding chemical waste management. While a specific SDS for this compound may not be readily available, general safety protocols for handling similar chemical substances should be strictly followed. The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach.
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat or chemical-resistant apron
-
Closed-toe shoes
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound, whether in its pure form or as part of a solution, should be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.
-
Segregation: Isolate this compound waste from all other laboratory waste streams at the point of generation. This is crucial to prevent inadvertent and potentially hazardous chemical reactions.[1]
-
Waste Categorization:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weigh boats), and other solid materials in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible hazardous waste container.[2] Do not mix with other solvent wastes unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Container Selection and Labeling:
-
Use containers that are in good condition and compatible with the chemical nature of this compound. For liquid waste, ensure the container has a secure, tight-fitting lid.
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Caution: Substance of unknown toxicity").
-
-
Storage: Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area until they are collected by your institution's EHS personnel or a licensed hazardous waste disposal contractor.
-
Documentation: Maintain a detailed log of the accumulated waste, including the chemical name, quantity, and date of accumulation.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. They will ensure the waste is transported to a permitted treatment, storage, and disposal facility (TSDF).
Quantitative Data Summary
For laboratories utilizing this compound, tracking the quantities for disposal is a key aspect of waste management. The following table provides a template for this purpose.
| Waste Stream | Container Type | Maximum Volume/Weight per Container | Accumulation Start Date | Disposal Pickup Date |
| Solid this compound Waste | Lined, rigid, sealable drum | 20 kg | [User Defined] | [User Defined] |
| Liquid this compound Waste (in organic solvent) | Glass or compatible plastic | 4 L | [User Defined] | [User Defined] |
| Aqueous Solutions with this compound | Glass or compatible plastic | 4 L | [User Defined] | [User Defined] |
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
By implementing these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment, while fostering a culture of safety and responsibility in scientific research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
